molecular formula C9H6BrNO B1590282 4-Bromo-2-phenyloxazole CAS No. 861440-59-7

4-Bromo-2-phenyloxazole

Cat. No.: B1590282
CAS No.: 861440-59-7
M. Wt: 224.05 g/mol
InChI Key: NIHUUTIZYTZSSW-UHFFFAOYSA-N
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Description

4-Bromo-2-phenyloxazole is a useful research compound. Its molecular formula is C9H6BrNO and its molecular weight is 224.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-2-phenyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-8-6-12-9(11-8)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIHUUTIZYTZSSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30479785
Record name 4-Bromo-2-phenyloxazole
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Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861440-59-7
Record name 4-Bromo-2-phenyloxazole
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Record name 4-bromo-2-phenyl-1,3-oxazole
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Foundational & Exploratory

Introduction: The Oxazole Scaffold as a Cornerstone in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of 4-Bromo-2-phenyloxazole

The oxazole ring system is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. This scaffold is a privileged structure in medicinal chemistry and materials science, found in a vast array of natural products and synthetic compounds with significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] Among the myriad of substituted oxazoles, this compound emerges as a particularly valuable synthetic intermediate. Its structure combines the stable 2-phenyloxazole core with a strategically placed bromine atom, which serves as a versatile functional handle for a wide range of chemical transformations.

This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, synthetic methodologies, characteristic reactivity, and key applications, offering field-proven insights into its utility as a molecular building block.

Molecular Identity and Physicochemical Characteristics

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis. This compound is a solid at room temperature with well-defined physical constants that dictate its handling, storage, and reaction conditions.

Caption: Structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 861440-59-7[4][5]
Molecular Formula C₉H₆BrNO[4][5]
Molecular Weight 224.05 g/mol [4][5]
Appearance Solid[1]
Boiling Point 308.3 ± 34.0 °C at 760 mmHg[5]
Density 1.5 ± 0.1 g/cm³[5]
Flash Point 140.2 ± 25.7 °C[5]
LogP 3.13[5]
Storage 2-8°C, inert atmosphere[5]

Synthesis and Spectroscopic Characterization

The synthesis of highly substituted oxazoles is a field of continuous innovation, driven by their widespread applications.[1] Several robust methods can be employed or adapted for the synthesis of this compound.

Synthetic Strategies

While multiple pathways exist for forming the oxazole core, a common and effective strategy involves the cyclization of an appropriate acyclic precursor followed by bromination, or the use of a pre-brominated starting material. A plausible approach is the bromination of 2-phenyloxazole or the direct synthesis from a brominated precursor. One established method involves the reaction of phenylacetone with bromine.[4]

Caption: Generalized workflow for oxazole synthesis.

Exemplary Protocol: Synthesis via Bromination of 2-Phenyloxazole

This protocol describes a representative method for the synthesis of the title compound. The choice of a non-polar solvent and a suitable bromine source like N-Bromosuccinimide (NBS) is critical for achieving regioselectivity at the C4 position.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-phenyloxazole (1.0 equiv.) and a suitable anhydrous solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 equiv.) to the solution. For radical initiation, add a catalytic amount of benzoyl peroxide or azobisisobutyronitrile (AIBN).

  • Reaction Execution: Heat the mixture to reflux and stir under a nitrogen atmosphere. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove succinimide. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization

Structural elucidation and purity assessment rely on a combination of spectroscopic techniques.[6] The data presented below are expected values based on the structure and published data for analogous compounds.[1][7][8][9]

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR - δ 8.1-7.9 ppm (m, 2H): Protons ortho to the oxazole on the phenyl ring. - δ 7.9-7.8 ppm (s, 1H): Proton at the C5 position of the oxazole ring. - δ 7.5-7.3 ppm (m, 3H): Meta and para protons on the phenyl ring.
¹³C NMR - δ ~161 ppm: C2 (oxazole ring). - δ ~142 ppm: C5 (oxazole ring). - δ ~130-125 ppm: Phenyl ring carbons. - δ ~115 ppm: C4 (oxazole ring, attached to Br).
FT-IR (cm⁻¹) - ~1650 (C=N stretch): Characteristic of the oxazole imine functionality. - ~1550 (C=C stretch): Aromatic ring stretching. - ~1150 (C-O stretch): Lactone-like C-O bond in the ring.
Mass Spec. (MS) - m/z [M]⁺ and [M+2]⁺: Molecular ion peaks at ~223 and ~225, respectively, in a nearly 1:1 ratio, which is the characteristic isotopic signature of a monobrominated compound.

Chemical Reactivity and Key Synthetic Transformations

The synthetic utility of this compound is anchored in its reactivity, primarily at the C4-Br bond and the C5-H position. The bromine atom serves as an excellent leaving group in transition-metal-catalyzed cross-coupling reactions and facilitates metal-halogen exchange.

A. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful methods for C-C bond formation, and the C(sp²)-Br bond of this compound is an ideal substrate.[10] This reaction allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at the C4 position, making it a cornerstone for generating molecular diversity in drug discovery programs.[11][12][13]

cluster_suzuki Suzuki-Miyaura Catalytic Cycle A Oxidative Addition Pd(0) + R-X → R-Pd(II)-X B Transmetalation R-Pd(II)-X + R'-B(OR)₂ → R-Pd(II)-R' A->B [Base activation of Boronic Acid] C Reductive Elimination R-Pd(II)-R' → R-R' + Pd(0) B->C C->A [Catalyst Regeneration]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2.0-3.0 equiv.).[14]

  • Catalyst Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%).

  • Solvent and Degassing: Add a solvent mixture, typically dioxane/water or toluene/ethanol.[13][14] Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

  • Reaction: Heat the mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Work-up and Purification: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography to afford 2,4-diphenyloxazole.

B. Lithiation and Electrophilic Quench

Metal-halogen exchange, particularly bromine-lithium exchange, is a powerful technique for creating a nucleophilic carbon center from a C-Br bond.[15] Treating this compound with a strong organolithium base like n-butyllithium (n-BuLi) at low temperatures generates a highly reactive 4-lithio-2-phenyloxazole intermediate.[16][17] This intermediate can be trapped with a diverse range of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to install new functional groups at the C4 position.

cluster_lithiation Lithiation and Electrophilic Quench Workflow Start This compound Lithiation Br/Li Exchange (n-BuLi, THF, -78 °C) Start->Lithiation Intermediate 4-Lithio-2-phenyloxazole (Organometallic Intermediate) Lithiation->Intermediate Quench Electrophilic Quench Intermediate->Quench Electrophile Electrophile (E+) Electrophile->Quench Product 4-Substituted-2-phenyloxazole Quench->Product

Caption: Workflow for C4 functionalization via lithiation.

Applications in Research and Drug Discovery

The true value of this compound lies in its role as a versatile scaffold for constructing complex molecules. The ability to easily modify the C4 position through the reactions described above allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery campaigns.

The 2-phenyloxazole core is a known pharmacophore, and by using the bromo-intermediate, researchers can rapidly generate libraries of analogs for biological screening.[18] For example, it can serve as a precursor for compounds targeting enzymes involved in inflammation or for synthesizing novel benzodiazepine analogs for neuroscience research.[8][12][14]

cluster_library Divergent Synthesis from a Core Intermediate cluster_r1 Suzuki Coupling cluster_r2 Sonogashira Coupling cluster_r3 Buchwald-Hartwig Amination Core This compound Prod1 4-Aryl-2-phenyloxazole Core->Prod1 Pd(0), Base Prod2 4-Alkynyl-2-phenyloxazole Core->Prod2 Pd(0), Cu(I), Base Prod3 4-Amino-2-phenyloxazole Core->Prod3 Pd(0), Base R1_A Aryl-B(OH)₂ R2_A Terminal Alkyne R3_A Amine (R₂NH)

Caption: Use of this compound in library synthesis.

Safety, Handling, and Storage

As with any halogenated aromatic compound, proper safety protocols must be strictly followed when handling this compound. It should be treated as a potentially hazardous substance.

Table 3: Safety and Handling Guidelines

AspectRecommendation
Personal Protective Equipment (PPE) Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[19][20][21]
Handling Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[22] Avoid contact with skin and eyes.[19]
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated place (recommended 2-8°C).[5] Keep away from strong oxidizing agents and direct sunlight.[19][20]
First Aid In case of skin contact: Immediately wash with plenty of soap and water.[20] In case of eye contact: Rinse cautiously with water for several minutes.[19] If inhaled: Move person to fresh air.[19] If swallowed: Rinse mouth and seek medical attention.[19]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[21]

Conclusion

This compound is a high-value, versatile building block for chemical synthesis. Its well-defined physicochemical properties, accessible synthetic routes, and predictable reactivity make it an indispensable tool for researchers. The strategic placement of the bromine atom enables a host of powerful chemical transformations, most notably palladium-catalyzed cross-coupling and lithiation reactions, providing a gateway to vast chemical diversity. For professionals in drug discovery and materials science, mastering the chemistry of this intermediate unlocks significant potential for innovation and the creation of novel, high-impact molecules.

References

A Technical Guide to 4-Bromo-2-phenyloxazole (CAS 861440-59-7): Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1][2] 4-Bromo-2-phenyloxazole (CAS: 861440-59-7) has emerged as a particularly valuable synthetic intermediate. Its structure combines the stable 2-phenyloxazole motif with a strategically placed bromine atom at the C4 position, rendering it an ideal substrate for carbon-carbon bond-forming reactions. This guide provides an in-depth analysis of its physicochemical properties, a detailed and validated synthesis protocol, its core reactivity—with a focus on palladium-catalyzed cross-coupling—and its strategic application in the generation of compound libraries for drug discovery.

Physicochemical Properties

A summary of the key properties of this compound is provided below for quick reference. Proper storage at 2-8°C in an inert atmosphere is recommended to ensure long-term stability.[3]

PropertyValueReference(s)
CAS Number 861440-59-7[4][5]
Molecular Formula C₉H₆BrNO[4]
Molecular Weight 224.05 g/mol [4]
Appearance Solid
Boiling Point 308.3 ± 34.0 °C at 760 mmHg (Predicted)[6]
Density 1.5 ± 0.1 g/cm³ (Predicted)[6]
SMILES BrC1=COC(C2=CC=CC=C2)=N1[4]
Storage Store at 2-8°C, Inert atmosphere[3]

Synthesis Pathway: Electrophilic Bromination

This compound is most reliably prepared via the regioselective bromination of its parent heterocycle, 2-phenyloxazole. The oxazole ring is sufficiently electron-rich to undergo electrophilic aromatic substitution, and the C4 position is generally the most reactive site.[7] N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it is a solid, easy-to-handle source of electrophilic bromine that minimizes the formation of over-brominated byproducts.[8][9]

G cluster_start Starting Material cluster_reaction Reaction cluster_product Product cluster_purification Workup & Purification SM 2-Phenyloxazole React N-Bromosuccinimide (NBS) Acetonitrile (MeCN) 0°C to Room Temp SM->React 1.0 eq Workup Aqueous Quench Extraction Column Chromatography React->Workup Reaction Mixture Prod This compound Workup->Prod Purified Product

Caption: Synthetic workflow for this compound.

Detailed Step-by-Step Synthesis Protocol

This protocol describes the electrophilic bromination of 2-phenyloxazole using N-bromosuccinimide.

Materials:

  • 2-Phenyloxazole (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.0 eq)[8]

  • Acetonitrile (MeCN) or other suitable aprotic solvent

  • Deionized Water

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-phenyloxazole (1.0 eq) and dissolve it in acetonitrile (approx. 0.2 M concentration). Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add N-bromosuccinimide (1.0 eq) to the cooled solution in one portion.

    • Causality Note: Performing the reaction at a reduced temperature helps control the reaction's exothermicity and improves the selectivity for mono-bromination at the C4 position. Acetonitrile is chosen as it is a polar aprotic solvent that effectively solubilizes the reactants without interfering with the reaction.[8]

  • Reaction Monitoring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Workup: Once the reaction is complete, quench it by adding deionized water. Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any acidic byproducts) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification (Self-Validation): The resulting crude residue should be purified by column chromatography on silica gel. The product is typically eluted with a hexane/ethyl acetate gradient.

  • Characterization: Confirm the structure and purity of the isolated white solid product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Core Reactivity: A Gateway to 2,4-Disubstituted Oxazoles

The synthetic value of this compound lies in the reactivity of its C4-Br bond. This site serves as a versatile handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds.[10] It involves the reaction of an organohalide (in this case, this compound) with an organoboron species (a boronic acid or ester) in the presence of a palladium catalyst and a base.[11] This reaction is highly valued in drug discovery for its reliability, mild conditions, and exceptional tolerance of various functional groups.[12]

SuzukiCycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_complex Ar-Pd(II)L₂(Br) Pd0->PdII_complex Transmetal Transmetalation (Base) PdII_R_complex Ar-Pd(II)L₂(R') PdII_complex->PdII_R_complex PdII_R_complex->Pd0 RedElim Reductive Elimination Product_out 2,4-Disubstituted Oxazole (Ar-R') PdII_R_complex->Product_out Product ArBr_in This compound (Ar-Br) ArBr_in->Pd0 Substrate Boronic_in R'-B(OH)₂ Boronic_in->PdII_complex Coupling Partner

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Representative Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 eq)

  • Aryl- or Heteroaryl-boronic acid (1.1–1.5 eq)

  • Palladium catalyst, e.g., Pd(PPh₃)₄ (5 mol %)[13]

  • Base, e.g., K₃PO₄ or Cs₂CO₃ (2.0 eq)

  • Solvent, e.g., 1,4-Dioxane or DME/Water mixture[14]

Procedure:

  • Inert Atmosphere: To a Schlenk flask or microwave vial, add this compound, the boronic acid, the palladium catalyst, and the base.

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times. Add the degassed solvent(s) via syringe.

    • Causality Note: An inert atmosphere is critical because the active Pd(0) catalyst can be oxidized by atmospheric oxygen, deactivating it. The base is required for the transmetalation step, where the organic group is transferred from boron to the palladium center.[11]

  • Heating: Heat the reaction mixture to 80-120 °C with vigorous stirring. Microwave irradiation can often be used to significantly reduce reaction times.

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, dilute with an organic solvent, and wash with water to remove the inorganic salts.

  • Purification: Dry the organic phase, concentrate, and purify the product via column chromatography or recrystallization to yield the desired 2,4-disubstituted oxazole.

Applications in Drug Discovery

The true utility of this compound is realized when its reactivity is applied in a drug discovery context. The 2,4-disubstituted oxazole core is a "privileged scaffold," appearing in numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[1][7][15]

By employing the Suzuki-Miyaura coupling protocol, medicinal chemists can rapidly generate large libraries of novel analogues. Starting from the single building block, this compound, hundreds of different aryl and heteroaryl groups can be introduced at the C4 position by simply varying the boronic acid coupling partner. This parallel synthesis approach is fundamental to modern hit-to-lead campaigns.

G cluster_input Core Building Block cluster_process Synthetic Diversification cluster_output Screening & Development start This compound process Parallel Synthesis (e.g., Suzuki Coupling with a library of Boronic Acids) start->process library Diverse Library of 2,4-Disubstituted Oxazoles process->library screen High-Throughput Screening (HTS) library->screen hit Hit Identification & Lead Optimization screen->hit candidate Potential Drug Candidate hit->candidate

Caption: Drug discovery workflow using this compound.

Safety and Handling

This compound is associated with several hazard classifications and requires careful handling in a laboratory setting.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Handling Recommendations:

  • Always handle this compound within a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[16]

  • Avoid generating dust.[17]

  • In case of accidental contact, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[18]

Conclusion

This compound is a high-value, versatile building block for chemical synthesis and drug discovery. Its straightforward preparation and, more importantly, the strategic reactivity of its C4-bromo group make it an indispensable tool for medicinal chemists. The ability to readily participate in robust and high-yielding cross-coupling reactions like the Suzuki-Miyaura coupling allows for the efficient exploration of chemical space around the privileged 2,4-disubstituted oxazole scaffold, accelerating the discovery of novel therapeutic agents.

References

Introduction: The Oxazole Scaffold as a Privileged Structure in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Derivatization of 4-Bromo-2-phenyloxazole

The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and π-π stacking interactions allow it to bind to a wide array of biological targets.[3] Consequently, the oxazole motif is found in numerous natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][4]

Within this important class of compounds, this compound stands out as a particularly valuable synthetic intermediate. The phenyl group at the C2 position provides a stable structural anchor, while the bromine atom at the C4 position serves as a versatile functional handle. This "handle" is readily exploited in a variety of transition metal-catalyzed cross-coupling reactions, enabling the systematic and efficient construction of diverse molecular libraries.[5][6] This guide offers a detailed exploration of the principal synthetic routes to the core 2-phenyloxazole scaffold, the specific methods for synthesizing this compound, and the subsequent derivatization strategies that make it a powerful tool for researchers in drug discovery and materials science.

Part 1: Foundational Synthesis of the 2-Phenyloxazole Core

Understanding the construction of the parent oxazole ring is essential before approaching its halogenated derivatives. Several classical and modern methods have been established, each with distinct advantages depending on the desired substitution pattern and available starting materials.

The Robinson-Gabriel Synthesis

One of the most traditional and reliable methods is the Robinson-Gabriel synthesis, which involves the intramolecular cyclodehydration of a 2-acylamino-ketone.[1][7][8] The reaction is typically promoted by strong dehydrating agents such as concentrated sulfuric acid (H₂SO₄), phosphorus pentoxide (P₂O₅), or phosphorus oxychloride (POCl₃).[1][9]

The causality of this reaction lies in the acid-catalyzed activation of the ketone carbonyl, which renders it susceptible to intramolecular nucleophilic attack by the amide oxygen. The resulting five-membered dihydrooxazolol intermediate then undergoes dehydration to yield the aromatic oxazole ring.[9] This method is robust and has been a mainstay for generating 2,5-di- and 2,4,5-trisubstituted oxazoles.

The Fischer Oxazole Synthesis

Discovered by Emil Fischer in 1896, this method constructs the oxazole ring from the condensation of a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid.[10][11][12] It was one of the first routes developed for producing 2,5-disubstituted oxazoles and is particularly effective for aromatic reactants.[10] The mechanism proceeds through the formation of an intermediate that dehydrates under the acidic conditions to form the stable aromatic heterocycle.

The Van Leusen Oxazole Synthesis

A more modern and highly versatile approach is the Van Leusen reaction, which utilizes tosylmethylisocyanide (TosMIC) as a key reagent.[13][14] This method allows for the one-pot synthesis of oxazoles from aldehydes.[15] The reaction is driven by the unique reactivity of TosMIC, which possesses acidic α-protons, a sulfinic acid moiety that acts as an excellent leaving group, and an isocyanide carbon that facilitates cyclization.[15][16] The reaction proceeds via the initial deprotonation of TosMIC, followed by nucleophilic attack on the aldehyde carbonyl. A subsequent 5-endo-dig cyclization and elimination of the tosyl group yields the oxazole product.[14]

G cluster_0 Core Oxazole Syntheses rg Robinson-Gabriel (2-Acylamino-ketone) reagents_rg H₂SO₄ or P₂O₅ rg->reagents_rg fs Fischer (Cyanohydrin + Aldehyde) reagents_fs Anhydrous HCl fs->reagents_fs vl Van Leusen (TosMIC + Aldehyde) reagents_vl Base (e.g., K₂CO₃) vl->reagents_vl product 2-Phenyloxazole Scaffold reagents_rg->product reagents_fs->product reagents_vl->product

Fig. 1: Comparison of major synthetic routes to the oxazole core.

Part 2: Targeted Synthesis of this compound

The most direct and efficient strategy for preparing this compound is the electrophilic bromination of the pre-formed 2-phenyloxazole ring. This approach leverages the inherent reactivity of the oxazole core.

Mechanism and Regioselectivity

The bromination of 2-phenyloxazole is a classic electrophilic aromatic substitution reaction. The C4 and C5 positions of the oxazole ring are electron-rich and thus susceptible to electrophilic attack. However, the C4 position is generally more reactive, leading to regioselective bromination at this site. This selectivity is governed by the electronic influence of the ring oxygen and nitrogen atoms. The reaction is typically carried out using a mild brominating agent to avoid over-bromination or ring-opening side reactions.[17] N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, often used in a non-polar solvent like tetrahydrofuran (THF) or carbon tetrachloride (CCl₄).[3][18]

G start 2-Phenyloxazole in THF reagent N-Bromosuccinimide (NBS) start->reagent Add stir Stir at Room Temp (4-12 hours) reagent->stir workup Aqueous Workup & Solvent Evaporation stir->workup purify Column Chromatography (Silica Gel) workup->purify product This compound purify->product

Fig. 2: Experimental workflow for the direct bromination of 2-phenyloxazole.
Detailed Experimental Protocol: Direct Bromination

This protocol is a self-validating system, where successful execution relies on careful control of stoichiometry and reaction conditions to ensure high regioselectivity and yield.

Materials:

  • 2-Phenyloxazole

  • N-Bromosuccinimide (NBS)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-phenyloxazole (1.0 eq) in anhydrous THF.

  • Reagent Addition: To the stirred solution, add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature. The slight excess of NBS ensures complete consumption of the starting material.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine species.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel to afford pure this compound.

Part 3: Derivatization via Palladium-Catalyzed Cross-Coupling

The true synthetic utility of this compound lies in its capacity as a substrate for palladium-catalyzed cross-coupling reactions. The carbon-bromine bond at the C4 position provides a reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a vast array of complex derivatives.[5][19]

G cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination core This compound suzuki_reagent Ar-B(OH)₂ core->suzuki_reagent Pd(0), Base sono_reagent R-C≡CH core->sono_reagent Pd(0), Cu(I), Base buch_reagent R₂NH core->buch_reagent Pd(0), Base suzuki_product 4-Aryl-2-phenyloxazole sono_product 4-Alkynyl-2-phenyloxazole buch_product 4-Amino-2-phenyloxazole

Fig. 3: Key derivatization pathways for this compound.
Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or ester.[20][21] This reaction is fundamental in drug development for constructing biaryl scaffolds.[20]

Generalized Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).[5][22]

  • Solvent Addition: Evacuate and backfill the flask with an inert gas. Add a degassed solvent system, commonly a mixture of toluene and water or dioxane and water.

  • Heating and Monitoring: Heat the reaction mixture (typically 80-100 °C) and stir until TLC or LC-MS analysis indicates consumption of the starting bromide.

  • Workup and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude product is purified by column chromatography or recrystallization.

Arylboronic AcidCatalystBaseSolventYield (%)
Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O~82%[5]
4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄TolueneHigh
3-Thienylboronic acidPdCl₂(dppf)K₂CO₃Dioxane/H₂OHigh
4-Pyridylboronic acidPd(PPh₃)₄K₂CO₃DMFModerate-High
Table 1: Representative conditions for Suzuki-Miyaura coupling reactions of this compound. Yields are representative and may vary.
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between this compound and a terminal alkyne.[5] This reaction is invaluable for introducing linear, rigid alkynyl linkers into molecular structures. It typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst and an amine base.[5]

Generalized Protocol: Sonogashira Coupling

  • Reaction Setup: In a dried flask, combine this compound (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂), and a copper(I) salt (e.g., CuI).

  • Reagent Addition: Add a solvent such as toluene or THF, followed by an amine base (e.g., triethylamine, Et₃N), which also acts as a solvent. Finally, add the terminal alkyne (1.1-1.5 eq).

  • Reaction and Workup: Stir the mixture at room temperature or with gentle heating until the reaction is complete. The workup typically involves filtering off the amine hydrobromide salt and concentrating the filtrate, followed by standard extraction and purification procedures.

Part 4: Spectroscopic Characterization

Confirmation of the structure and purity of this compound and its derivatives is achieved through standard spectroscopic techniques.[23]

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show a singlet for the C5-proton of the oxazole ring and multiplets in the aromatic region corresponding to the phenyl group protons.

  • ¹³C NMR: The carbon NMR will show distinct signals for the oxazole ring carbons and the phenyl group carbons. The carbon atom bearing the bromine (C4) will appear at a characteristic chemical shift.

  • Mass Spectrometry (MS): The mass spectrum will display a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). The exact mass should correspond to the molecular formula C₉H₆BrNO.[24][25]

Conclusion

This compound is a high-value, versatile building block whose synthesis and derivatization are critical skills for chemists in pharmaceutical and materials science. Its preparation via direct, regioselective bromination of 2-phenyloxazole is efficient and straightforward. The true power of this intermediate is unleashed in its subsequent functionalization, particularly through robust and predictable palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings. By mastering the protocols outlined in this guide, researchers can rapidly access a wide chemical space of novel oxazole derivatives, accelerating the discovery of new therapeutic agents and advanced materials.

References

A Spectroscopic Guide to 4-Bromo-2-phenyloxazole: An In-Depth Technical Overview

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

4-Bromo-2-phenyloxazole is a heterocyclic compound of significant interest within medicinal chemistry and materials science. As a substituted oxazole, it serves as a valuable scaffold for the synthesis of more complex molecules with potential biological activity. The precise characterization of this compound is paramount for its application in drug development and scientific research, ensuring its identity, purity, and structural integrity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous elucidation of its molecular structure.

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. As experimentally acquired spectra for this specific molecule are not widely available in the public domain, this document leverages established principles of spectroscopy and data from analogous compounds to present a detailed prediction and interpretation of its spectral characteristics. This approach serves as a robust reference for researchers, aiding in the identification and characterization of this compound and related derivatives.

Molecular Structure and Atom Numbering

For clarity in the assignment of spectroscopic signals, the atoms of this compound are numbered as shown in the following diagram.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound is expected to show signals corresponding to the protons on the oxazole and phenyl rings.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.05Multiplet2HH-2', H-6'
~7.50Multiplet3HH-3', H-4', H-5'
~7.40Singlet1HH-5
Methodology for Prediction

The predicted chemical shifts are based on the analysis of structurally similar compounds. Protons on a phenyl ring attached to an electron-withdrawing group typically appear in the range of 7.4-8.1 ppm. The protons ortho to the oxazole ring (H-2' and H-6') are expected to be the most deshielded due to the inductive effect and anisotropy of the heterocyclic ring. The remaining phenyl protons (H-3', H-4', and H-5') are expected to resonate as a complex multiplet at a slightly lower chemical shift. The single proton on the oxazole ring (H-5) is anticipated to appear as a singlet in the aromatic region.

Experimental Protocol for ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Parameters:

    • Spectrometer: 500 MHz

    • Solvent: CDCl₃

    • Temperature: 298 K

    • Number of Scans: 16

    • Relaxation Delay: 5.0 s

    • Pulse Width: 90°

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) and phase the resulting spectrum. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. Integrate the signals to determine the relative number of protons.

Interpretation of the Predicted Spectrum

The ¹H NMR spectrum is expected to be relatively simple, with two distinct regions of signals. The downfield region (around 7.40-8.05 ppm) will contain all the aromatic protons. The two protons at the ortho positions of the phenyl ring (H-2' and H-6') are expected to be deshielded and appear as a multiplet around 8.05 ppm. The remaining three protons of the phenyl ring (H-3', H-4', and H-5') will likely overlap and appear as a multiplet around 7.50 ppm. The proton on the oxazole ring (H-5) is not coupled to any other protons and is therefore expected to be a sharp singlet around 7.40 ppm.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~161.0C-2
~142.0C-5
~131.0C-4'
~129.0C-2', C-6'
~128.5C-1'
~126.5C-3', C-5'
~118.0C-4
Methodology for Prediction

The predicted ¹³C NMR chemical shifts are estimated from data for substituted benzenes and oxazoles. The carbon atom C-2, being part of the oxazole ring and bonded to nitrogen and the phenyl group, is expected to be the most downfield. The other oxazole ring carbons, C-4 and C-5, will have distinct chemical shifts, with C-4 being significantly shielded due to the attached bromine atom. The phenyl ring carbons will appear in the typical aromatic region (120-140 ppm).

Experimental Protocol for ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Parameters:

    • Spectrometer: 125 MHz

    • Solvent: CDCl₃

    • Temperature: 298 K

    • Decoupling: Proton decoupled

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

  • Data Processing: Apply a Fourier transform and phase the spectrum. Reference the spectrum to the solvent signal of CDCl₃ (δ = 77.16 ppm).

Interpretation of the Predicted Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals. The signal for C-2 is expected at the lowest field (~161.0 ppm). The quaternary carbon C-4, attached to bromine, is predicted to be the most upfield of the heterocyclic carbons (~118.0 ppm). The phenyl carbons will resonate in the aromatic region, with their specific shifts influenced by their position relative to the oxazole substituent.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation.

Predicted Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibrational Mode
~3100-3000MediumAromatic C-H stretch
~1600, 1480Medium-StrongAromatic C=C stretch
~1550StrongOxazole ring C=N stretch
~1100StrongOxazole ring C-O-C stretch
~760, 690StrongAromatic C-H out-of-plane bend
~650MediumC-Br stretch
Methodology for Prediction

The predicted IR absorption bands are based on established correlation tables for characteristic functional group frequencies. The presence of the phenyl group will give rise to aromatic C-H and C=C stretching vibrations. The oxazole ring has characteristic C=N and C-O-C stretching frequencies. The C-Br bond will also have a characteristic absorption in the fingerprint region.

Experimental Protocol for IR Spectroscopy (Thin Film Method)
  • Sample Preparation: Dissolve a small amount of this compound in a volatile solvent like dichloromethane.[1]

  • Film Deposition: Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid compound.[1][2]

  • Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.

  • Background Correction: A background spectrum of the clean salt plate should be acquired and subtracted from the sample spectrum.

Interpretation of the Predicted Spectrum

The IR spectrum will be dominated by absorptions from the aromatic and heterocyclic rings. The C-H stretching of the aromatic rings will appear just above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the rings will give rise to a series of bands in the 1480-1600 cm⁻¹ region. A strong band around 1100 cm⁻¹ is expected for the C-O-C stretching of the oxazole ring. The out-of-plane C-H bending of the monosubstituted phenyl ring will result in strong absorptions around 760 and 690 cm⁻¹. Finally, the C-Br stretching vibration is expected in the lower frequency region, around 650 cm⁻¹.

Mass Spectrometry

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Major Fragment Ions (Electron Ionization - EI)
m/zProposed Fragment Structure
225/223[M]⁺˙ (Molecular Ion)
197/195[M - CO]⁺˙
144[M - Br]⁺
105[C₆H₅CO]⁺
77[C₆H₅]⁺
Methodology for Prediction

The fragmentation pattern is predicted based on the principles of electron ionization mass spectrometry, where the initial event is the formation of a molecular ion. Subsequent fragmentation is driven by the stability of the resulting ions and neutral losses. For this compound, the presence of bromine will lead to a characteristic isotopic pattern for bromine-containing fragments (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). Common fragmentation pathways for such aromatic heterocycles include the loss of small, stable neutral molecules like carbon monoxide (CO). Cleavage of the C-Br bond or fragmentation of the phenyl group are also expected.

Experimental Protocol for Mass Spectrometry (EI)
  • Sample Introduction: Introduce a small amount of the sample into the ion source, either via a direct insertion probe or as the eluent from a gas chromatograph.

  • Ionization: Use a standard electron ionization energy of 70 eV.[3][4]

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-300).

  • Detection: Detect the ions and generate a mass spectrum.

Predicted Fragmentation Pathway

G M [C₉H₆BrNO]⁺˙ m/z 223/225 F1 [C₈H₆BrN]⁺˙ m/z 195/197 M->F1 - CO F2 [C₉H₆NO]⁺ m/z 144 M->F2 - Br• F3 [C₇H₅O]⁺ m/z 105 F2->F3 - HCN F4 [C₆H₅]⁺ m/z 77 F3->F4 - CO

Caption: Predicted fragmentation pathway of this compound under EI-MS.

Interpretation of the Predicted Mass Spectrum

The mass spectrum should clearly show the molecular ion peak [M]⁺˙ at m/z 223 and 225, with approximately equal intensity, confirming the presence of one bromine atom. A significant fragment ion is expected at m/z 195/197, corresponding to the loss of a neutral CO molecule from the molecular ion. Another important fragment would be at m/z 144, resulting from the loss of a bromine radical. The presence of a benzoyl cation at m/z 105 and a phenyl cation at m/z 77 would further confirm the 2-phenyl substitution on the oxazole ring.

Conclusion

This technical guide provides a detailed prediction of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. The predicted spectra are based on established spectroscopic principles and data from analogous compounds. These predictions offer a valuable reference for the identification and structural confirmation of this important heterocyclic compound. While these theoretical data provide a strong foundation for characterization, it is imperative that they are validated against experimentally acquired data for definitive structural elucidation and quality control in any research or development setting.

References

An In-Depth Technical Guide to 4-Bromo-2-phenyloxazole: Molecular Structure, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Bromo-2-phenyloxazole, a halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes foundational chemical data with practical insights into its synthesis, characterization, and burgeoning applications, particularly its role as a valuable scaffold in drug discovery.

Molecular Structure and Physicochemical Properties

This compound is a five-membered aromatic heterocycle containing an oxazole ring substituted with a phenyl group at the 2-position and a bromine atom at the 4-position. The presence of the bromine atom and the phenyl group significantly influences the molecule's electronic properties, reactivity, and biological activity.

The molecular structure of this compound is depicted below:

Caption: Molecular Structure of this compound.

A summary of its key physicochemical properties is provided in the table below.

PropertyValueSource(s)
Molecular Formula C₉H₆BrNO[1]
Molecular Weight 224.05 g/mol [1]
CAS Number 861440-59-7
Appearance White to off-white solid
Density 1.5±0.1 g/cm³
Boiling Point 308.3±34.0 °C at 760 mmHg
Flash Point 140.2±25.7 °C
LogP 3.13

Synthesis of this compound

The synthesis of this compound can be achieved through several established synthetic routes for oxazole formation. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. A common and effective method is a variation of the Robinson-Gabriel synthesis.[2]

Proposed Synthetic Protocol: Modified Robinson-Gabriel Synthesis

This protocol outlines a plausible and efficient laboratory-scale synthesis of this compound. The causality behind the experimental choices is to first form the α-bromo ketone, which then undergoes cyclization with an amide to form the oxazole ring.

Synthesis_Workflow start Start: Phenylacetone bromination Bromination (e.g., Br₂ in Acetic Acid) start->bromination intermediate α-Bromo Phenylacetone (Intermediate) bromination->intermediate cyclization Cyclization with Benzamide (Dehydrating Agent, e.g., POCl₃ or H₂SO₄) intermediate->cyclization product Product: this compound cyclization->product

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology:

  • Bromination of Phenylacetone:

    • In a well-ventilated fume hood, dissolve phenylacetone (1 equivalent) in a suitable solvent such as glacial acetic acid.

    • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid to the stirred solution at room temperature. The bromine is the electrophile that will react at the α-carbon of the ketone.

    • Continue stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture into ice water to precipitate the α-bromo phenylacetone.

    • Collect the solid by filtration, wash with cold water to remove residual acid, and dry under vacuum.

  • Cyclization to form this compound:

    • Combine the crude α-bromo phenylacetone (1 equivalent) and benzamide (1.2 equivalents) in a round-bottom flask.

    • Add a dehydrating agent such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄) dropwise at 0 °C. This facilitates the cyclodehydration to form the oxazole ring.

    • Allow the reaction mixture to warm to room temperature and then heat under reflux for 2-6 hours, monitoring by TLC.

    • After cooling, cautiously neutralize the reaction mixture with a suitable base (e.g., a saturated solution of sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Spectroscopic Characterization

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons.

    • A singlet for the proton at the 5-position of the oxazole ring, likely in the range of δ 7.5-8.0 ppm.

    • Multiplets for the phenyl protons at the 2-position, typically appearing in the δ 7.3-8.1 ppm region. The protons ortho to the oxazole ring will be the most deshielded.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will provide key information about the carbon framework.

    • The carbon atoms of the oxazole ring are expected to resonate at approximately δ 150-165 ppm (C2), δ 120-130 ppm (C4-Br), and δ 135-145 ppm (C5).

    • The phenyl carbons will appear in the aromatic region (δ 125-135 ppm), with the ipso-carbon attached to the oxazole ring resonating at a distinct chemical shift.

3.2. Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. The fragmentation pattern would likely involve the loss of CO, Br, and cleavage of the phenyl group.

Applications in Drug Discovery and Medicinal Chemistry

The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[5] this compound serves as a versatile building block, or synthon, for the synthesis of more complex molecules with therapeutic potential.

The bromine atom at the 4-position is particularly significant as it provides a reactive handle for further functionalization through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of diverse substituents to explore the structure-activity relationship (SAR) of new chemical entities.

Potential therapeutic areas where derivatives of this compound may find application include:

  • Anticancer Agents: Many oxazole-containing compounds have demonstrated potent cytotoxic activity against various cancer cell lines.

  • Antimicrobial Agents: The oxazole nucleus is a key component of several antibacterial and antifungal drugs.[6]

  • Anti-inflammatory Agents: Certain oxazole derivatives have shown promise as inhibitors of inflammatory pathways.

The lipophilicity imparted by the phenyl group and the bromine atom can also enhance the ability of these molecules to cross cellular membranes, a desirable property for many drug candidates.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound is not universally available, the following guidelines are based on the known hazards of similar brominated aromatic compounds.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If inhaled: Move the person to fresh air and keep comfortable for breathing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Conclusion

This compound is a chemically significant molecule with a well-defined structure and predictable physicochemical properties. Its utility as a synthetic intermediate is underscored by the reactivity of the bromine atom, which allows for the facile generation of diverse molecular libraries for drug discovery and materials science applications. The inherent biological potential of the 2-phenyloxazole core, combined with the opportunities for chemical modification, positions this compound as a valuable tool for researchers and scientists in the pharmaceutical and chemical industries. Further exploration of its biological activities and the development of novel derivatives are promising avenues for future research.

References

The Enduring Legacy of the Oxazole Core: A Technical Guide from Discovery to Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazole, a five-membered aromatic heterocycle, stands as a cornerstone of modern medicinal chemistry. Its versatile structure, characterized by unique electronic properties and the capacity for crucial molecular interactions, has cemented its role as a privileged scaffold in the design of therapeutic agents. This in-depth technical guide navigates the journey of substituted oxazoles, from their initial discovery and the elucidation of foundational synthetic methodologies to their current prominence in rational drug design. We will provide a comprehensive exploration of key synthetic strategies, including detailed experimental protocols and mechanistic insights, and delve into the structure-activity relationships of notable oxazole-containing drugs. This guide is intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development, offering both historical context and practical knowledge.

A Historical Perspective: The Dawn of Oxazole Chemistry

The story of substituted oxazoles is a compelling narrative of scientific inquiry, beginning in the late 19th and early 20th centuries. While the parent oxazole was known, the ability to predictably synthesize its substituted derivatives unlocked its true potential.

Early Pioneers: Fischer, Robinson, and Gabriel

The foundational work on oxazole synthesis was laid by chemical titans of the era. In 1896, Emil Fischer reported an early method for the preparation of 2,5-disubstituted oxazoles.[1] However, it was the independent and concurrent work of Sir Robert Robinson (1909) and Siegmund Gabriel (1910) that established the first truly general and reliable route, now known as the Robinson-Gabriel synthesis .[1][2][3] This method, involving the cyclodehydration of α-acylamino ketones, was a pivotal moment, opening the door for systematic exploration of the chemical space and properties of 2,5-disubstituted oxazoles.[1][2][3] Siegmund Gabriel, a German chemist, made numerous contributions to the field of heterocyclic chemistry, and his work on oxazoles was a significant part of his legacy.[4][5][6]

Expanding the Synthetic Toolbox: The Van Leusen Reaction

For several decades, the Robinson-Gabriel synthesis remained the primary method for accessing oxazoles. However, in 1977, a significant breakthrough came with the development of the van Leusen reaction .[7] This innovative method, utilizing tosylmethyl isocyanide (TosMIC), provided a new avenue for the synthesis of 5-substituted oxazoles from aldehydes.[8][9] The van Leusen reaction offered milder conditions and a different substitution pattern, greatly expanding the diversity of accessible oxazole derivatives.[8]

Foundational Synthetic Methodologies: Protocols and Mechanisms

A deep understanding of the classical methods for oxazole synthesis is essential for any researcher in this field. Here, we provide detailed protocols and mechanistic diagrams for the two most influential named reactions.

The Robinson-Gabriel Synthesis

This method remains a workhorse for the preparation of 2,5-disubstituted and 2,4,5-trisubstituted oxazoles.[1] The reaction proceeds via the cyclodehydration of an α-acylamino ketone, typically under acidic conditions.[2][3]

Materials:

  • 2-Benzamidoacetophenone (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 0.2 eq)

  • Acetic Anhydride (solvent)

Procedure:

  • In a round-bottom flask, dissolve 2-benzamidoacetophenone in acetic anhydride.

  • Cool the solution in an ice bath to 0°C.

  • Slowly add concentrated sulfuric acid dropwise with continuous stirring.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to 90-100°C and maintain for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 2,5-diphenyloxazole.

Self-Validating System: The progress of the reaction can be monitored by the disappearance of the starting material on a TLC plate. The final product's identity and purity can be confirmed by melting point determination, and spectroscopic analysis (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Robinson_Gabriel start α-Acylamino Ketone protonation Protonation of Ketone Carbonyl start->protonation H+ enolization Enolization protonation->enolization cyclization Intramolecular Nucleophilic Attack (Amide Oxygen) enolization->cyclization intermediate Cyclic Intermediate cyclization->intermediate dehydration Dehydration intermediate->dehydration -H2O product Substituted Oxazole dehydration->product

Caption: Mechanism of the Robinson-Gabriel Synthesis.

The Van Leusen Oxazole Synthesis

This method is particularly valuable for the synthesis of 5-substituted oxazoles from aldehydes and TosMIC.[8][9]

Materials:

  • Benzaldehyde (1.0 eq)

  • Tosylmethyl isocyanide (TosMIC) (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Methanol (solvent)

Procedure:

  • To a round-bottom flask, add benzaldehyde, TosMIC, and potassium carbonate.

  • Add methanol as the solvent.

  • Stir the reaction mixture at room temperature for 8-12 hours, or gently reflux for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • To the residue, add water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield 5-phenyloxazole.

Self-Validating System: Reaction completion is monitored by TLC. The structure of the purified product is confirmed by spectroscopic methods.

Van_Leusen start Aldehyde + TosMIC deprotonation Deprotonation of TosMIC start->deprotonation Base (K2CO3) nucleophilic_attack Nucleophilic Attack on Aldehyde deprotonation->nucleophilic_attack cyclization Intramolecular Cyclization nucleophilic_attack->cyclization oxazoline Dihydrooxazole Intermediate cyclization->oxazoline elimination Elimination of Tosyl Group oxazoline->elimination -TosH product 5-Substituted Oxazole elimination->product

Caption: Mechanism of the Van Leusen Oxazole Synthesis.

The Oxazole Motif in Modern Drug Discovery

The oxazole ring is a highly sought-after scaffold in medicinal chemistry due to its favorable physicochemical properties and its ability to engage in various non-covalent interactions with biological targets.[10][11]

Structure-Activity Relationships (SAR) of Oxazole-Containing Drugs

The strategic placement of substituents on the oxazole ring allows for the fine-tuning of a compound's pharmacological profile. SAR studies have revealed key insights into how different substitution patterns influence potency, selectivity, and pharmacokinetic properties.

Drug ClassKey SAR InsightsExample(s)
Kinase Inhibitors The oxazole nitrogen often acts as a hydrogen bond acceptor with the hinge region of the kinase. Substituents at the 2- and 5-positions can be modified to enhance potency and selectivity by occupying specific pockets in the ATP-binding site.Dasatinib, Imatinib
Antibacterial Agents The oxazole can serve as a bioisostere for other functional groups, improving metabolic stability and cell permeability. Specific substitutions can enhance binding to bacterial enzymes or ribosomes.Sulfamethoxazole, Linezolid
Antiviral Agents Oxazole derivatives have shown broad-spectrum antiviral activity.[12] Modifications to the substituents can modulate interactions with viral enzymes such as proteases and polymerases.[12]Compounds targeting HCV, HIV, and coronaviruses[12][13][14]
Case Study: Oxazole-Based Kinase Inhibitors

The development of kinase inhibitors for the treatment of cancer and other diseases has been a major focus of modern drug discovery. The oxazole scaffold has proven to be particularly effective in this arena. In many kinase inhibitors, the oxazole ring mimics a peptide bond and orients key substituents for optimal interaction with the enzyme's active site. The nitrogen atom of the oxazole often forms a critical hydrogen bond with the "hinge" region of the kinase, a common feature for ATP-competitive inhibitors.

Kinase_Inhibitor_Discovery target Target Identification & Validation screening High-Throughput Screening target->screening hit Hit Identification (Oxazole Scaffold) screening->hit lead_gen Lead Generation (SAR Studies) hit->lead_gen lead_opt Lead Optimization (ADME/Tox) lead_gen->lead_opt candidate Preclinical Candidate Selection lead_opt->candidate

Caption: A typical workflow for the discovery of oxazole-based kinase inhibitors.

Future Outlook and Conclusion

The field of substituted oxazole chemistry continues to evolve, with ongoing research focused on the development of novel, more efficient, and sustainable synthetic methodologies. The exploration of new biological targets for oxazole-containing compounds remains a vibrant area of investigation, with potential applications in a wide range of diseases. The rich history and proven track record of the oxazole scaffold in medicinal chemistry ensure its continued importance in the development of future generations of therapeutic agents. This guide has provided a comprehensive overview of the key aspects of substituted oxazole chemistry, from its historical roots to its modern applications, with the aim of equipping researchers with the knowledge to contribute to this exciting and impactful field.

References

Physical properties of 4-Bromo-2-phenyloxazole (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Significance of Substituted Oxazoles

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetically developed pharmaceutical agents. Oxazole derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

4-Bromo-2-phenyloxazole serves as a versatile synthetic intermediate. The phenyl group at the 2-position and the bromine atom at the 4-position offer distinct sites for further chemical modification, such as cross-coupling reactions, enabling the construction of more complex molecular architectures. An accurate understanding of its physical properties, such as melting and boiling points, is fundamental for its practical application, influencing decisions related to reaction conditions, purification strategies, formulation, and storage.

Physicochemical Properties of this compound

A comprehensive literature search reveals a notable gap in the experimental data for the melting point of this compound. Several chemical data aggregators list a predicted boiling point but do not provide an empirical melting point. This suggests the compound may exist as a low-melting solid or a high-boiling oil at room temperature, or that this specific characterization has not been published. The following table summarizes the available data.

PropertyValueData TypeSource
Molecular Formula C₉H₆BrNO-Biosynth[1]
Molecular Weight 224.05 g/mol CalculatedBiosynth[1]
Boiling Point 308.3 ± 34.0 °C (at 760 mmHg)PredictedChemsrc[2]
Melting Point Not Available-Chemsrc[2]
Density 1.5 ± 0.1 g/cm³PredictedChemsrc[2]

Given the absence of a reported melting point, experimental determination is a critical step for any researcher utilizing this compound. The following sections provide a robust methodology for this purpose, beginning with synthesis and purification to ensure sample integrity.

Experimental Protocols for Synthesis and Characterization

The reliability of any physical property measurement is contingent upon the purity of the sample. This section details a representative synthesis and a rigorous protocol for melting point determination.

Synthesis and Purification of this compound

The synthesis of 2,4-disubstituted oxazoles is well-established, commonly proceeding via the condensation of an α-haloketone with an amide (a variation of the Robinson-Gabriel synthesis). The following protocol is a representative procedure adapted from established methods for oxazole synthesis.

Objective: To synthesize and purify this compound to a high degree of purity suitable for analytical characterization.

Methodology:

  • Reaction Setup:

    • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzamide (1.0 eq) and 2,4-dibromoacetophenone (1.05 eq).

    • Add a suitable high-boiling solvent such as toluene or xylene (approx. 5 mL per gram of benzamide).

    • Causality: The slight excess of the α-haloketone ensures the complete consumption of the limiting reagent, benzamide. A high-boiling aromatic solvent is chosen to facilitate the dehydration and cyclization steps, which require elevated temperatures.

  • Cyclization Reaction:

    • Heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent) and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

  • Work-up and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate (approx. 20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) to neutralize any acidic byproducts.

    • Wash the organic layer with brine (1 x 15 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).

    • Causality: The aqueous washes are critical for removing inorganic salts and water-soluble impurities. Drying the organic phase is essential to prevent water from interfering with the subsequent solvent evaporation and purification steps.

  • Purification:

    • Filter off the drying agent and concentrate the organic filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • Purify the crude material using flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate).

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent.

    • Trustworthiness: Column chromatography is a self-validating purification method. The separation of the product into distinct fractions, which are then analyzed by TLC, ensures that only the pure compound is collected, removing unreacted starting materials and side products.

  • Final Product:

    • The purified product should be dried under high vacuum to remove residual solvents. The final compound's identity and purity should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS) before proceeding with physical property determination.

Protocol for Melting Point Determination

Objective: To accurately determine the melting range of the purified solid this compound.

Methodology:

  • Sample Preparation:

    • Ensure the purified this compound is a fine, completely dry powder. If necessary, gently crush any larger crystals using a spatula on a watch glass.

    • Causality: A finely powdered sample ensures uniform packing and efficient heat transfer within the capillary tube, which is essential for a sharp and accurate melting point reading.

  • Capillary Tube Loading:

    • Tap the open end of a capillary melting point tube into the powder to force a small amount of the sample into the tube.

    • Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom.

    • The final packed sample height should be 2-3 mm.

    • Trustworthiness: A tightly packed sample of the correct height prevents sagging and ensures a distinct, observable melting event. An excessive amount of sample will result in a broad, inaccurate melting range due to thermal gradients.

  • Melting Point Apparatus Measurement:

    • Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

    • Set a rapid heating rate (e.g., 10-15 °C per minute) to quickly approach the expected melting point. If the approximate melting point is unknown, a preliminary rapid heating run is advised.

    • Once the approximate melting point is known, prepare a second sample and heat rapidly to within 15-20 °C of the expected temperature.

    • Reduce the heating rate to 1-2 °C per minute.

    • Causality: A slow heating rate near the melting point ensures that the temperature of the heating block and the sample remain in thermal equilibrium, allowing for precise determination of the melting range.

  • Data Recording:

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the entire sample has completely melted into a clear liquid (T₂).

    • The melting point is reported as the range T₁ – T₂. A narrow range (≤ 2 °C) is indicative of a pure compound.

Visualization of Experimental Workflow

The following diagram illustrates the logical process flow from synthesis to the final characterization of this compound's physical properties.

G start Starting Materials (Benzamide, 2,4-Dibromoacetophenone) reaction Cyclization Reaction (Toluene, Reflux) start->reaction 1. Synthesis workup Aqueous Work-up (NaHCO3, Brine) reaction->workup 2. Quenching purification Purification (Column Chromatography) workup->purification 3. Isolation pure_product Pure this compound purification->pure_product 4. Purity characterization Spectroscopic Confirmation (NMR, MS) pure_product->characterization 5a. Identity Check mp_determination Melting Point Determination pure_product->mp_determination 5b. Physical Analysis final_data Verified Physical Properties characterization->final_data mp_determination->final_data

Caption: Workflow for Synthesis and Physical Characterization.

References

A Technical Guide to the Solubility of 4-Bromo-2-phenyloxazole in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-Bromo-2-phenyloxazole, a heterocyclic building block relevant in medicinal chemistry and materials science. In the absence of extensive published quantitative data for this specific molecule, this document synthesizes theoretical principles based on its physicochemical properties to predict its solubility profile. Furthermore, it delivers detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, empowering researchers to generate reliable data tailored to their specific applications, from reaction optimization and purification to formulation development.

Introduction: The Critical Role of Solubility

This compound is a substituted oxazole derivative that serves as a valuable intermediate in organic synthesis. Its utility in constructing more complex molecular architectures, particularly in the fields of drug discovery and functional materials, is significant. The success of any laboratory or industrial process involving this compound—be it a chemical reaction, a purification step like recrystallization, or the preparation of a stock solution for screening—is fundamentally governed by its solubility. An improperly chosen solvent can lead to poor reaction kinetics, low yields, failed purifications, and inaccurate analytical results.

This guide addresses the critical need for a reliable understanding of this compound's solubility. It moves beyond simple data reporting to provide a deeper analysis of the underlying physicochemical principles that dictate solvent-solute interactions and equips the scientist with robust methodologies for empirical determination.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" provides the foundational logic for predicting solubility. A solute's solubility is maximized in a solvent that shares similar intermolecular force characteristics (e.g., polarity, hydrogen bonding capability).[1]

Physicochemical Profile of this compound

To predict its behavior, we must first analyze the molecule's key structural and electronic features.

PropertyValue / InterpretationSource
Molecular Formula C₉H₆BrNO[2]
Molecular Weight 224.05 g/mol [2]
Structure Aromatic system composed of a phenyl ring fused to a brominated oxazole ring.-
Polarity The molecule possesses a moderate dipole moment due to the electronegative nitrogen and oxygen atoms in the oxazole ring and the bromine atom. However, the molecule is dominated by non-polar surface area from the aromatic rings.Inferred
Hydrogen Bonding The oxazole nitrogen and oxygen atoms can act as hydrogen bond acceptors. Crucially, the molecule lacks a hydrogen bond donor.Inferred
Calculated logP 3.13[2]

The calculated octanol-water partition coefficient (logP) of 3.13 is a strong indicator of the compound's lipophilic ("fat-loving") nature.[2] This value suggests that this compound will preferentially dissolve in non-polar, organic solvents over polar, aqueous media.

Predicted Solubility Profile

Based on the physicochemical analysis, a qualitative solubility profile can be predicted. The compound is expected to be highly soluble in chlorinated solvents and moderately polar aprotic solvents that can accommodate its dipole moment without requiring hydrogen bond donation. Its solubility is predicted to be low in highly polar protic solvents and extremely low in water.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-Polar Aprotic Toluene, Hexane, HeptaneModerate to Low Soluble in Toluene due to aromatic interactions. Low solubility in aliphatic hydrocarbons like Hexane.
Halogenated Dichloromethane (DCM), ChloroformHigh Excellent solvents for moderately polar compounds with large non-polar surface areas.
Polar Aprotic Acetone, Ethyl Acetate, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High to Moderate These solvents effectively solvate the molecule's dipole. High solubility is expected in THF, Acetone, and Ethyl Acetate.
Polar Protic Methanol, EthanolModerate to Low The solvent's hydrogen-bonding network is not easily disrupted by a solute that cannot donate hydrogen bonds.
Aqueous WaterInsoluble The high lipophilicity (logP > 3) and lack of strong interactions with the water's H-bonding network predict negligible solubility.

Experimental Methodologies for Solubility Determination

Theoretical prediction provides a starting point, but empirical determination is essential for accurate and reliable data. The following protocols are designed to be robust and self-validating.

Protocol I: Rapid Qualitative Solubility Assessment

This method is designed for rapid screening of multiple solvents to identify viable candidates for further quantitative analysis or for immediate process use.

Objective: To quickly classify the compound as "Soluble," "Partially Soluble," or "Insoluble" in a given solvent at room temperature.

Procedure:

  • Preparation: Aliquot approximately 10 mg of this compound into a small, clear glass vial (e.g., 4 mL).

  • Solvent Addition: Add the test solvent dropwise (e.g., 0.2 mL increments) using a calibrated pipette.

  • Agitation: After each addition, cap the vial and vortex vigorously for 30-60 seconds.[3]

  • Observation: Visually inspect the solution against a dark background for any undissolved solid particles.

  • Classification:

    • Soluble: The solid completely dissolves to form a clear solution within 1 mL of solvent added (concentration > 10 mg/mL).

    • Partially Soluble: Some solid dissolves, but a significant portion remains undissolved even after adding 1-2 mL of solvent.

    • Insoluble: No apparent dissolution of the solid occurs.[3]

Protocol II: Quantitative Solubility Determination (Equilibrium Shake-Flask Method)

This is the gold-standard thermodynamic method for determining the precise solubility of a compound at a specific temperature. It ensures the solution has reached equilibrium, providing highly accurate and reproducible data.

Objective: To determine the equilibrium solubility of this compound in a specific solvent, typically expressed in mg/mL or mol/L.

Workflow Diagram: Quantitative Solubility Determination

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Phase Separation cluster_analysis Phase 4: Analysis & Calculation A Add excess solid solute to a known volume of solvent B Seal vial tightly A->B C Agitate at constant temperature (e.g., 25°C shaker, 24-48h) B->C D Allow suspension to settle C->D E Withdraw supernatant using a chemical-resistant syringe D->E F Filter through 0.22 µm syringe filter into clean vial E->F G Prepare serial dilutions of the clear filtrate F->G H Quantify concentration via calibrated HPLC-UV or UPLC-UV G->H I Calculate Solubility (mg/mL or mol/L) H->I

Caption: Workflow for the equilibrium shake-flask solubility determination method.

Detailed Step-by-Step Procedure:

  • System Preparation: Add an excess amount of crystalline this compound to a sealed, inert container (e.g., a glass vial with a PTFE-lined cap) containing a precisely measured volume of the chosen solvent. The presence of excess solid is critical to ensure that equilibrium saturation is achieved.

  • Equilibration: Place the sealed vial in an incubator shaker or on a stirring plate set to a constant temperature (e.g., 25 °C). Agitate the suspension for a sufficient duration to ensure equilibrium is reached, typically 24 to 48 hours. A preliminary time-course study can validate the minimum required equilibration time.

  • Phase Separation: After equilibration, cease agitation and allow the suspension to stand undisturbed at the same constant temperature for several hours to permit the excess solid to sediment.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a chemically-resistant syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved micro-particulates. This step is crucial; failure to filter properly is a common source of erroneously high solubility values. Collect the clear filtrate into a clean, pre-weighed vial.

  • Quantification: Accurately determine the concentration of this compound in the filtrate. The preferred method is High-Performance Liquid Chromatography (HPLC) with UV detection, using a pre-established calibration curve generated from standards of known concentration.

  • Calculation: The determined concentration from the calibrated analytical method represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Applications of Solubility Data

The experimentally determined solubility data is not an academic endpoint but a practical tool for process design and optimization.

  • Reaction Chemistry: For homogeneous reactions, a solvent that dissolves at least 100 mM of the compound is typically desired. Dichloromethane, THF, or DMF are predicted to be excellent candidates.

  • Purification by Recrystallization: The ideal recrystallization solvent is one in which the compound has high solubility at an elevated temperature but low solubility at room temperature or below. A solvent pair, such as Toluene/Heptane or Ethanol/Water, may be effective. The primary solvent (Toluene, Ethanol) would dissolve the compound when hot, and the addition of the anti-solvent (Heptane, Water) upon cooling would induce crystallization.

  • Stock Solution Preparation: For biological screening or analytical standards, DMSO and DMF are common choices due to their ability to dissolve a wide range of organic compounds at high concentrations.[4]

Conclusion

While specific, published quantitative solubility data for this compound is limited, a robust solubility profile can be predicted based on its lipophilic, moderately polar structure. It is anticipated to be highly soluble in halogenated and polar aprotic solvents, with limited solubility in protic and aqueous media. This guide provides the necessary theoretical foundation and, more importantly, detailed experimental protocols to empower researchers to generate the precise, high-quality solubility data required for successful synthesis, purification, and formulation in a laboratory setting. The application of these methodologies will ensure efficient and reproducible scientific outcomes.

References

Potential applications of oxazole scaffolds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Medicinal Chemists

The Oxazole Scaffold: A Privileged Core in Modern Drug Discovery

Abstract

The oxazole, a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, including the ability to act as a bioisosteric replacement for other functional groups and engage in diverse non-covalent interactions, make it a cornerstone for the development of novel therapeutics.[3][4] This guide provides an in-depth analysis of the oxazole core, detailing its synthesis, diverse pharmacological applications, and the underlying mechanisms of action that drive its therapeutic potential. We will explore its role in oncology, inflammation, infectious diseases, and neurology, supported by structure-activity relationship (SAR) data, detailed experimental protocols, and mechanistic diagrams to offer a comprehensive resource for drug development professionals.

The Oxazole Core: Physicochemical Properties and Bioisosterism

The 1,3-oxazole ring is a planar, electron-rich aromatic system.[5] The presence of both a pyridine-like nitrogen atom (position 3) and a furan-like oxygen atom (position 1) imparts a unique electronic character.[1][6] The nitrogen atom acts as a hydrogen bond acceptor, while the overall ring system can participate in π-π stacking and hydrophobic interactions with biological targets like enzymes and receptors.[7][8] This versatility allows oxazole derivatives to bind effectively to a wide array of biological targets.[4]

A key to the oxazole's success is its role as a bioisostere—a substituent or group with similar physical or chemical properties that produce broadly similar biological effects.[3] The oxazole ring is often used to replace amide bonds, esters, or other heterocyclic systems like thiazoles and imidazoles to improve metabolic stability, enhance target affinity, or modulate pharmacokinetic properties.[7][9]

Synthetic Strategies for the Oxazole Scaffold

The construction of the oxazole core is a well-established field with several robust synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Key Synthetic Methodologies:
  • Robinson-Gabriel Synthesis: This classic method involves the cyclization and dehydration of α-acylamino ketones to form 2,5-disubstituted oxazoles.[6] It is a reliable method, particularly for diaryloxazoles.

  • Van Leusen Oxazole Synthesis: A highly versatile one-pot reaction that forms 5-substituted oxazoles from aldehydes and tosylmethylisocyanide (TosMIC).[4][10] This method is valued for its mild conditions and tolerance of a wide range of functional groups.[10]

  • From α-Haloketones and Primary Amides: A straightforward condensation reaction that provides a direct route to substituted oxazoles.[6]

  • Modern Catalytic Methods: Recent advancements include metal-catalyzed reactions, such as those using copper or palladium, which enable the synthesis of complex oxazoles with high efficiency and selectivity.[1] For instance, copper(II) triflate has been used to catalyze the reaction between diazoketones and amides.[1]

Below is a generalized workflow for the synthesis and evaluation of novel oxazole derivatives.

G cluster_synthesis Synthesis Phase cluster_screening Biological Screening Phase cluster_advanced Preclinical Phase Start Select Starting Materials (e.g., Aldehyde + TosMIC) Reaction Perform Cyclization Reaction (e.g., Van Leusen Synthesis) Start->Reaction Purification Purify Product (Column Chromatography) Reaction->Purification Characterization Characterize Structure (NMR, MS, IR) Purification->Characterization InVitro In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) Characterization->InVitro Test Compound SAR Analyze Structure-Activity Relationship (SAR) InVitro->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Reaction Iterative Design InVivo In Vivo Models (Animal Studies) LeadOpt->InVivo Tox Toxicology & PK/PD Studies InVivo->Tox Candidate Candidate Drug Selection Tox->Candidate

Caption: General workflow for oxazole-based drug discovery.

Pharmacological Landscape of Oxazole Scaffolds

The versatility of the oxazole scaffold has led to its exploration across numerous therapeutic areas.[2][11]

Oncology

Oxazole derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms involved in cancer cell proliferation and survival.[12][13]

  • Mechanism of Action: Many oxazole-based compounds exert their effects by inhibiting critical cellular machinery.[14][15] Common targets include:

    • Tubulin Polymerization: Some oxazoles bind to tubulin, disrupting microtubule formation, which leads to cell cycle arrest and apoptosis.[15]

    • Protein Kinases: They can act as inhibitors of protein kinases that are crucial for cell signaling, growth, and division.[14]

    • STAT3 and G-quadruplex: Novel oxazole derivatives have been shown to inhibit STAT3, a key transcription factor in cancer cell survival, and to stabilize G-quadruplex DNA structures, leading to anticancer activity.[12][16]

    • DNA Topoisomerases: Inhibition of these enzymes interferes with DNA replication and repair, ultimately causing cancer cell death.[14]

G Cytokine Cytokine / Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor STAT3 STAT3 Receptor->STAT3 phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 dimerizes Nucleus Nucleus pSTAT3->Nucleus translocates to Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription initiates Apoptosis Apoptosis Transcription->Apoptosis BLOCKS Oxazole Oxazole Derivative Oxazole->STAT3 INHIBITS

Caption: Inhibition of the STAT3 signaling pathway by an oxazole derivative.

  • Structure-Activity Relationship (SAR): SAR studies have revealed that the anticancer activity of oxazole derivatives can be finely tuned by modifying substituents at the C2, C4, and C5 positions.[12][17] The incorporation of phenyl, methoxyphenyl, or halogen-substituted phenyl moieties often enhances therapeutic activity.[2]

Compound SeriesPosition of SubstitutionKey SubstituentsResulting ActivityReference
Phenyl-OxazolesC2 and C5Dichloro-phenyl, Methoxy-phenylPotent inhibition of tubulin polymerization[15]
Oxazole-4-carbonitrilesC2 and C5Arylsulfonyl at C5Significant cytotoxicity in various cancer cell lines[15]
Oxazole-based Schiff basesC2 and C4Varied aromatic aminesc-Kit Tyrosine Kinase inhibition[17]
Anti-Inflammatory Agents

Oxazole-containing compounds are well-represented among non-steroidal anti-inflammatory drugs (NSAIDs).[18]

  • Mechanism of Action: The primary mechanism for many oxazole-based anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2.[7][19] By blocking these enzymes, they prevent the synthesis of prostaglandins, which are key mediators of inflammation and pain.[7] Some newer derivatives also show inhibitory effects on other inflammatory mediators like TNF-α.[20]

  • Clinically Used Example: Oxaprozin: Approved by the FDA, Oxaprozin is an NSAID used to treat osteoarthritis and rheumatoid arthritis.[7][21] Its anti-inflammatory effect stems directly from the inhibition of cyclooxygenase.[7][19]

Antibacterial and Antifungal Agents

The oxazole scaffold is a common feature in agents developed to combat microbial infections.[11][22]

  • Mechanism of Action: The specific mechanisms vary, but oxazole derivatives can interfere with essential microbial processes. For instance, some inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication.[21] Others disrupt the synthesis of ergosterol, a vital component of the fungal cell membrane.[19]

  • SAR Insights: Studies have shown that substitutions on the oxazole ring play a critical role in determining the spectrum and potency of antimicrobial activity.[23][24] For example, certain pyrazole-linked oxazoles have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[23]

Central Nervous System (CNS) Disorders

Recent research has highlighted the potential of oxazole derivatives in treating neurodegenerative diseases like Alzheimer's and managing conditions linked to oxidative stress.[25][26]

  • Mechanism of Action:

    • Alzheimer's Disease: Some benzoxazole derivatives act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down key neurotransmitters.[27] Others protect neuronal cells from β-amyloid-induced toxicity by modulating pathways like the Akt/GSK-3β/NF-κB signaling pathway.[26]

    • Ferroptosis Inhibition: Novel oxazole-based compounds have been developed as potent radical-trapping antioxidants that inhibit ferroptosis, a form of iron-dependent cell death implicated in several neurodegenerative diseases.[25][28][29]

Experimental Protocols: A Practical Guide

To ensure scientific integrity, methodologies must be robust and reproducible. Here, we provide representative protocols for the synthesis and biological evaluation of an oxazole derivative.

Protocol 1: Van Leusen Synthesis of a 5-Substituted Oxazole

This protocol describes a general procedure for synthesizing a 5-substituted oxazole from an aromatic aldehyde and TosMIC.

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Tosylmethylisocyanide (TosMIC) (1.1 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Methanol (10 mL)

  • Round-bottom flask, magnetic stirrer, reflux condenser

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for elution

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), TosMIC (1.1 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add 10 mL of methanol to the flask.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Add 20 mL of water to the residue and extract the product with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 5-substituted oxazole.

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality: The base (K₂CO₃) is crucial for deprotonating the active methylene group of TosMIC, initiating the nucleophilic attack on the aldehyde. The subsequent intramolecular cyclization and elimination of toluenesulfinic acid drives the formation of the stable aromatic oxazole ring.[10]

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the evaluation of the cytotoxic effects of a synthesized oxazole compound on a cancer cell line (e.g., MCF-7).

Materials:

  • MCF-7 human breast cancer cell line

  • DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Synthesized oxazole compound, dissolved in DMSO to create a stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well microtiter plates

  • Multiskan plate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the oxazole compound in the culture medium. Remove the old medium from the wells and add 100 µL of the fresh medium containing the compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Self-Validation: The assay's trustworthiness relies on the principle that only viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Future Perspectives

The oxazole scaffold continues to be a highly attractive nucleus for medicinal chemists.[1][30] Future research will likely focus on the development of novel synthetic methodologies, including green chemistry approaches, to access more diverse and complex derivatives.[5] Furthermore, the application of oxazoles in emerging fields such as targeted protein degradation (PROTACs) and covalent inhibitors represents an exciting frontier. As our understanding of complex diseases deepens, the unique and tunable properties of the oxazole core will ensure its continued prominence in the quest for new and more effective medicines.

References

An In-depth Technical Guide to the Van Leusen Oxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Relevance of the Oxazole Moiety

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry and materials science.[1][2][3][4][5] Its unique electronic properties and ability to engage in various non-covalent interactions mean it is a cornerstone of numerous natural products and synthetic molecules with profound biological activities.[1][2][3][4][5] Consequently, the development of efficient and versatile methods for its synthesis is a paramount objective for researchers in drug development and organic synthesis.

Among the myriad of synthetic strategies, the Van Leusen oxazole synthesis, first reported in 1972, stands out for its operational simplicity, mild reaction conditions, and broad substrate scope.[1][2] This guide provides an in-depth exploration of this powerful reaction, from its mechanistic underpinnings to practical, field-proven protocols and modern adaptations, designed for the discerning scientist aiming to incorporate this methodology into their synthetic programs.

The Core Reaction: Understanding the Key Players

The Van Leusen oxazole synthesis is fundamentally a [3+2] cycloaddition that constructs the oxazole ring from an aldehyde and a unique reagent: tosylmethyl isocyanide (TosMIC) .[1][2]

The Workhorse Reagent: Tosylmethyl Isocyanide (TosMIC)

TosMIC is a remarkably versatile and stable building block.[2][6][7] It is an odorless, colorless, and stable solid at room temperature, making it far more user-friendly than many other isocyanides.[1][2] Its synthetic power stems from the strategic placement of three key functional groups:

  • The Isocyanide Carbon: Acts as a nucleophile and an electrophile at different stages of the reaction.

  • The Acidic α-Carbon: Positioned between the two electron-withdrawing groups, this carbon's proton is readily abstracted by a base.[6][7][8]

  • The Tosyl (p-toluenesulfonyl) Group: Functions as an excellent leaving group in the final aromatization step.[6][7][8][9]

This trifecta of functionality allows TosMIC to act as a "C2N1 3-atom synthon," providing three of the five atoms required for the oxazole ring in a single, elegant step.[1][2]

The Reaction Mechanism: A Step-by-Step Elucidation

The elegance of the Van Leusen synthesis lies in its logical and high-yielding mechanistic pathway. The reaction proceeds through a well-defined sequence of base-mediated steps, culminating in the formation of the aromatic oxazole ring.[1][2][8][9]

  • Deprotonation: A base abstracts the acidic proton from the α-carbon of TosMIC, generating a nucleophilic carbanion.

  • Nucleophilic Addition: The TosMIC anion performs a nucleophilic attack on the carbonyl carbon of the aldehyde substrate.

  • Intramolecular Cyclization (5-endo-dig): The resulting alkoxide intermediate attacks the electrophilic isocyanide carbon in a 5-endo-dig cyclization, forming a 5-membered oxazoline intermediate.[8][10][11]

  • Aromatization: The presence of a proton on the carbon originating from the aldehyde allows for a base-promoted elimination of p-toluenesulfinic acid (TosH), driving the reaction forward and yielding the stable, aromatic 5-substituted oxazole.[1][2][9]

Van_Leusen_Mechanism Van Leusen Oxazole Synthesis Mechanism cluster_reactants Inputs TosMIC TosMIC Adduct Alkoxide Adduct TosMIC->Adduct 2. Nucleophilic Attack Aldehyde Aldehyde (R-CHO) Aldehyde->Adduct Base Base (e.g., K₂CO₃) Anion TosMIC Anion Base->Anion 1. Deprotonation Anion->Adduct 2. Nucleophilic Attack Oxazoline Oxazoline Intermediate Adduct->Oxazoline 3. Cyclization (5-endo-dig) Oxazole 5-Substituted Oxazole Oxazoline->Oxazole 4. Elimination of TosH Byproduct TosH + Base-H⁺ Oxazoline->Byproduct

Van Leusen Oxazole Synthesis Mechanism

Experimental Protocol: A Validated Standard Procedure

This protocol provides a reliable and robust method for the synthesis of 5-substituted oxazoles, adaptable for a wide range of aldehyde substrates. The causality behind each step is explained to ensure both success and understanding.

Materials and Reagents
  • Aldehyde (1.0 mmol, 1.0 equiv)

  • Tosylmethyl isocyanide (TosMIC) (1.1 mmol, 1.1 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0-2.5 mmol, 2.0-2.5 equiv)

  • Methanol (MeOH), anhydrous (10-20 mL)

  • Ethyl Acetate (EtOAc)

  • Water (H₂O)

  • Brine (saturated aq. NaCl)

Step-by-Step Methodology

Protocol_Workflow Experimental Workflow A 1. Combine Reactants Aldehyde, TosMIC, K₂CO₃ in MeOH B 2. Reaction Heat to reflux (4-6 hours) A->B C 3. Monitor Check progress via TLC B->C D 4. Quench & Evaporate Cool to RT, remove MeOH under reduced pressure C->D Upon Completion E 5. Aqueous Workup Add H₂O, extract with EtOAc (3x) D->E F 6. Wash Organic Layer Wash with H₂O, then brine E->F G 7. Dry & Concentrate Dry over Na₂SO₄, filter, and concentrate F->G H 8. Purify Purify crude product via column chromatography G->H I Final Product H->I

General Experimental Workflow
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aldehyde (1.0 equiv), TosMIC (1.1 equiv), and anhydrous potassium carbonate (2.0-2.5 equiv).[6][12]

    • Scientist's Note: A slight excess of TosMIC ensures complete consumption of the limiting aldehyde. K₂CO₃ is an effective and mild base for this transformation; its heterogeneity is not an issue in refluxing methanol. Ensure it is anhydrous to prevent unwanted side reactions.

  • Solvent Addition and Reflux: Add anhydrous methanol (to a concentration of ~0.1 M). Heat the reaction mixture to reflux and stir vigorously for 4-6 hours.[12]

    • Scientist's Note: Methanol is an excellent solvent for this reaction, as it readily dissolves the reactants and intermediates. The reflux temperature provides sufficient energy to overcome the activation barriers of the cyclization and elimination steps.

  • Reaction Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC), eluting with an appropriate solvent system (e.g., 20-30% EtOAc in hexanes). The disappearance of the aldehyde is a key indicator of completion.

  • Solvent Removal: Upon completion, allow the reaction to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.[12]

  • Aqueous Workup: To the resulting residue, add deionized water and extract the product with ethyl acetate (3 x 20 mL).[12]

    • Scientist's Note: This step removes the inorganic base (K₂CO₃) and the water-soluble p-toluenesulfinic acid byproduct.

  • Washing: Combine the organic layers and wash sequentially with water and then a saturated brine solution.

    • Scientist's Note: The brine wash helps to break any emulsions and further removes residual water from the organic phase.[12][13]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel to afford the pure 5-substituted oxazole.

Scope, Limitations, and Modern Variations

The Van Leusen synthesis is valued for its broad applicability, but like any reaction, it has its scope and limitations. Understanding these boundaries is key to successful experimental design.

Substrate Scope

The reaction is compatible with a wide array of aldehydes, including aromatic, heteroaromatic, and aliphatic ones. Aromatic aldehydes, particularly those with electron-withdrawing groups, tend to exhibit higher reactivity.[1][2]

Aldehyde SubstrateBase/ConditionsYield (%)Reference
BenzaldehydeQuaternary ammonium hydroxide resin / MeOH85%[14]
4-NitrobenzaldehydeQuaternary ammonium hydroxide resin / MeOH84%[14]
3-Nitro-4-chlorobenzaldehydeQuaternary ammonium hydroxide resin / MeOH83%[14]
2-Chloroquinoline-3-carbaldehydeK₂CO₃ / MeOH83%[1][2]
Various (Het)aryl AldehydesAqueous-alcoholic KOH61-90%[1][2]
Limitations
  • Ketones: The standard Van Leusen oxazole synthesis is not compatible with ketones. Under similar conditions, ketones react with TosMIC to form nitriles via a different mechanistic pathway.[8][15][16]

  • Steric Hindrance: Highly sterically hindered aldehydes may react slowly or give lower yields.

  • Base-Sensitive Functionality: Aldehydes with functional groups that are highly sensitive to basic conditions may require careful optimization or the use of milder bases (e.g., Et₃N).[1]

Modern Adaptations and Improvements

The foundational Van Leusen protocol has been ingeniously modified to expand its utility and align with modern synthetic demands like green chemistry and combinatorial synthesis.

  • 4,5-Disubstituted Oxazoles: By first reacting TosMIC with an alkyl halide in the presence of a base, an α-substituted TosMIC derivative is formed. This intermediate can then react with an aldehyde in a one-pot synthesis to yield 4,5-disubstituted oxazoles. This variation is particularly effective when using ionic liquids as the solvent.[1][2][10][12]

  • Green Chemistry Approaches: To reduce reliance on volatile organic solvents, a modified protocol using water as a solvent in the presence of β-cyclodextrin and triethylamine has been developed, affording excellent yields at lower temperatures.[1][2]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, providing a high-throughput option for library synthesis.[2][10]

  • Solid-Phase Synthesis: For combinatorial chemistry applications, immobilizing TosMIC on a polystyrene resin allows for streamlined synthesis of oxazole libraries, where the base and byproduct are simply removed by filtration.[14]

Conclusion: A Cornerstone of Heterocyclic Synthesis

The Van Leusen oxazole synthesis is a testament to the power of a well-designed reagent. Its reliability, operational simplicity, and broad scope have cemented its status as a first-choice method for the preparation of 5-substituted oxazoles. The continued evolution of this reaction through modern adaptations ensures its relevance for future challenges in drug discovery, materials science, and beyond. For the research scientist, a thorough understanding of its mechanism and practical nuances is not just beneficial—it is a gateway to innovation.

References

Methodological & Application

Guide to Suzuki-Miyaura Cross-Coupling Reactions Using 4-Bromo-2-phenyloxazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted heterocyclic compounds is a cornerstone of modern medicinal chemistry and materials science. Among these, the oxazole core is a privileged scaffold found in numerous biologically active molecules and approved pharmaceuticals.[1][2][3] The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for forming carbon-carbon bonds, enabling the straightforward functionalization of halogenated heterocycles.[4][5]

This guide provides a detailed technical overview and actionable protocols for the successful application of 4-bromo-2-phenyloxazole as an electrophilic partner in palladium-catalyzed Suzuki-Miyaura reactions. The focus is on providing a causal understanding behind experimental choices to empower researchers to not only replicate but also adapt and troubleshoot these critical transformations.

Reaction Principle: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that couples an organoboron species (typically a boronic acid) with an organic halide or pseudohalide.[6] The reaction proceeds via a catalytic cycle involving a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[5][6]

The generally accepted mechanism involves three fundamental steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts itself into the carbon-bromine bond of the this compound. This is often the rate-determining step and results in the formation of a square-planar Pd(II) complex.[6][7] The electron-rich nature of some heteroaryl systems can sometimes make this step challenging, necessitating the use of specialized, electron-rich phosphine ligands to facilitate the reaction.[8][9]

  • Transmetalation : In the presence of a base, the arylboronic acid is converted into a more nucleophilic boronate species (-B(OH)₃⁻). This activated species transfers its organic group to the palladium(II) center, displacing the bromide and forming a diarylpalladium(II) complex.[5][7][10] The choice of base is critical as it mediates this key step.

  • Reductive Elimination : The two organic groups on the palladium center couple, forming the new C-C bond of the desired 4-aryl-2-phenyloxazole product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6][7][11]

Suzuki_Miyaura_Cycle Fig. 1: Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar¹-Pd(II)L₂-Br OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation Diaryl_PdII Ar¹-Pd(II)L₂-Ar² Transmetalation->Diaryl_PdII RedElim Reductive Elimination Diaryl_PdII->RedElim RedElim->Pd0 Product_out 4-Aryl-2-phenyloxazole (Ar¹-Ar²) RedElim->Product_out Ar1Br_in This compound (Ar¹-Br) Ar1Br_in->OxAdd Ar2BOH2_in Ar²-B(OH)₂ + Base Ar2BOH2_in->Transmetalation

A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Detailed Experimental Protocol

This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid. Optimization may be required based on the specific electronic and steric properties of the boronic acid partner.

Experimental_Workflow Fig. 2: Experimental Workflow A 1. Reagent Assembly (Flask Preparation) B 2. Inert Atmosphere (Degassing Cycles) A->B Purge with Ar/N₂ C 3. Solvent Addition (Degassed Solvents) B->C Via Syringe D 4. Reaction (Heating & Stirring) C->D Heat to Temp. E 5. Monitoring (TLC / LC-MS) D->E Aliquot Sampling E->D Continue if incomplete F 6. Workup (Quench & Extract) E->F Upon Completion G 7. Purification (Column Chromatography) F->G Concentrate crude H 8. Analysis (Characterization) G->H Isolate pure product

A typical workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents

The following table outlines the recommended reagents and stoichiometry for a typical reaction.

Component Role Equivalents Mol % Notes
This compoundElectrophile1.0-The limiting reagent.
Arylboronic AcidNucleophile1.1 - 1.5-A slight excess is used to drive the reaction to completion.[12]
Pd(PPh₃)₄ or PdCl₂(dppf)Catalyst Precursor-1 - 5%Pd(PPh₃)₄ is a common starting point. PdCl₂(dppf) or catalysts with Buchwald ligands may be needed for less reactive substrates.[12][13][14]
K₂CO₃ or K₃PO₄Base2.0 - 3.0-K₃PO₄ is a stronger base often used for more challenging couplings.[7][13][15]
Dioxane/Water (e.g., 4:1)Solvent--A biphasic solvent system is common. The water helps dissolve the base.[12][15] Toluene or DMF can also be used.[7]
Step-by-Step Methodology

1. Reaction Setup:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Seal the flask with a rubber septum.

2. Establishing an Inert Atmosphere:

  • Evacuate the flask under vacuum and backfill with a high-purity inert gas (Argon or Nitrogen).

  • Repeat this vacuum/backfill cycle at least three times. This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst, leading to side reactions like homocoupling.[14][15]

3. Solvent Addition:

  • Prepare a degassed solvent mixture (e.g., 4:1 dioxane/water) by bubbling the inert gas through the solvents for 20-30 minutes prior to use.

  • Using a syringe, add the degassed solvent to the reaction flask. The total volume should provide a substrate concentration of approximately 0.1 M.

4. Reaction Execution:

  • Immerse the sealed flask in a preheated oil bath set to the desired temperature (typically 80-110 °C).[7]

  • Stir the reaction mixture vigorously to ensure proper mixing of the biphasic system.

5. Monitoring Reaction Progress:

  • Periodically (e.g., every 1-2 hours), take a small aliquot from the reaction mixture via syringe and analyze it by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material.[7][16] Reaction times typically range from 2 to 24 hours.[7]

6. Aqueous Workup:

  • Once the reaction is complete (as determined by monitoring), cool the flask to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water and then with brine to remove the inorganic base and salts.

7. Purification:

  • Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel to isolate the pure 4-aryl-2-phenyloxazole product.[7][14]

Best Practices and Troubleshooting

Even with a robust protocol, challenges can arise. Understanding the causality of common failures is key to successful optimization.

Parameter Common Range Rationale & Troubleshooting Insights
Catalyst System Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ + Ligand (1-5 mol%)For electron-rich or sterically hindered substrates, standard catalysts may fail. Switch to more active systems using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which accelerate the oxidative addition step.[13][14] Catalyst decomposition to palladium black indicates a problem; ensure rigorous degassing.[14]
Base K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 equiv.)The base activates the boronic acid for transmetalation. If the reaction is sluggish, a stronger base like K₃PO₄ or Cs₂CO₃ can increase the rate.[15] The base must be finely powdered to maximize surface area.
Solvent Dioxane/H₂O, Toluene/H₂O, DMF, THF/H₂OSolvent choice impacts solubility and reaction temperature. A biphasic mixture with water is often essential for dissolving the inorganic base.[15] For substrates prone to protodeboronation, using anhydrous solvents with a base like CsF can be effective.
Temperature 70 - 140 °CHigher temperatures accelerate the reaction but can also lead to catalyst degradation or side reactions.[7] Start around 80-90 °C and increase if necessary. Microwave irradiation can dramatically shorten reaction times.[17]

Common Side Reactions:

  • Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, which is then replaced by a hydrogen atom from the solvent. It is often promoted by excess water, high temperatures, or a prolonged reaction time, particularly with electron-rich boronic acids.[14] Using the boronic acid pinacol ester (BPin) derivative can mitigate this issue.

  • Homocoupling: The self-coupling of two boronic acid molecules to form a biaryl byproduct. This is a strong indicator of oxygen in the system, as Pd(II) species, which can result from oxidation of the catalyst, promote this pathway.[6][14] Rigorous degassing is the primary solution.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the C-4 arylation of 2-phenyloxazole. By understanding the underlying mechanism and the function of each component, researchers can effectively troubleshoot and optimize conditions for a wide range of substrates. This protocol provides a validated starting point for the synthesis of diverse libraries of 4-aryl-2-phenyloxazole derivatives, facilitating advancements in drug discovery and materials science.

References

Protocol for Palladium-Catalyzed C-C Bond Formation with 4-Bromo-2-phenyloxazole: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2,4-Disubstituted Oxazole Scaffold

The oxazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antidiabetic properties.[2][3] The 2,4-disubstituted oxazole motif, in particular, offers a versatile scaffold for drug discovery, allowing for the precise spatial arrangement of pharmacophoric groups to optimize interactions with biological targets.[1][4] The ability to synthetically elaborate this core structure is therefore of paramount importance to drug development professionals.

This application note provides detailed protocols and technical insights for the palladium-catalyzed carbon-carbon bond formation using 4-bromo-2-phenyloxazole as a key building block. We will explore three seminal cross-coupling reactions: the Suzuki-Miyaura, Sonogashira, and Stille couplings. For each, we will delve into the mechanistic underpinnings, provide step-by-step experimental procedures, and discuss the rationale behind the choice of reagents and conditions.

Mechanistic Overview: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C bonds and generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step of the cycle.

  • Transmetalation: An organometallic coupling partner (e.g., an organoboron, organoalkyne, or organotin compound) transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final 2,4-disubstituted oxazole product, regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.

Below is a generalized depiction of the catalytic cycle for a Suzuki-Miyaura coupling.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Intermediate Ar-Pd(II)-Br(Ln) OxAdd->PdII_Intermediate Transmetalation Transmetalation PdII_Intermediate->Transmetalation PdII_Coupling Ar-Pd(II)-R(Ln) Transmetalation->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product BoronicAcid R-B(OH)₂ + Base BoronicAcid->Transmetalation

Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Cross-Coupling Reaction.

Part 1: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a highly versatile method for the formation of biaryl compounds through the coupling of an organohalide with a boronic acid or its ester.

Protocol for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is adapted from established procedures for the coupling of related heterocyclic bromides and may require optimization for specific substrates.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene, anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for anhydrous reactions

Experimental Workflow:

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling of this compound.

Rationale for Reagent Selection:

  • Catalyst System (Pd(OAc)₂/SPhos): Palladium(II) acetate is a common precatalyst that is reduced in situ to the active Pd(0) species. SPhos is a bulky and electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps, often leading to higher yields and faster reaction times.

  • Base (K₃PO₄): The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation. Potassium phosphate is a moderately strong base that is often effective in Suzuki couplings.

  • Solvent (Toluene): Toluene is a common non-polar solvent for Suzuki reactions, and its high boiling point allows for elevated reaction temperatures.

Data Summary (Representative):

EntryCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1001885-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O901280-90
33-Pyridylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF1102475-85

Part 2: The Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically employing both palladium and copper catalysts.[5]

Protocol for Sonogashira Coupling of this compound with Phenylacetylene

This protocol is based on general procedures for Sonogashira couplings and may require optimization.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (1.5 mol%), and CuI (3 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol) via syringe.

  • Add phenylacetylene (1.2 mmol) dropwise to the mixture.

  • Heat the reaction to 80 °C and stir for 6-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield 2-phenyl-4-(phenylethynyl)oxazole.

Rationale for Reagent Selection:

  • Dual Catalyst System (Pd/Cu): The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide, which is more reactive in the transmetalation step.

  • Base (Et₃N): Triethylamine serves as both a base to deprotonate the alkyne and as a solvent in some cases. It also neutralizes the HBr formed during the reaction.

  • Solvent (DMF): DMF is a polar aprotic solvent that is effective in solubilizing the various components of the reaction mixture.

Part 3: The Stille Coupling

The Stille reaction involves the coupling of an organohalide with an organotin compound (organostannane), catalyzed by palladium.

Protocol for Stille Coupling of this compound with Tributyl(phenyl)stannane

This protocol is based on general procedures for Stille couplings and may require optimization.

Materials:

  • This compound

  • Tributyl(phenyl)stannane

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Toluene, anhydrous

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol) and Pd(PPh₃)₄ (5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous toluene (10 mL) via syringe.

  • Add tributyl(phenyl)stannane (1.1 mmol) to the reaction mixture.

  • Heat the reaction to 110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2,4-diphenyloxazole.

Rationale for Reagent Selection:

  • Catalyst (Pd(PPh₃)₄): This is a common and effective Pd(0) catalyst for Stille couplings. The triphenylphosphine ligands stabilize the palladium center.

  • Organostannane: Tributyltin reagents are widely used due to their stability and reactivity. However, it is important to note the toxicity of organotin compounds and handle them with appropriate safety precautions.

  • Solvent (Toluene): Toluene is a standard solvent for Stille reactions, allowing for the necessary high temperatures.

Troubleshooting and Optimization

  • Low Yield: If the reaction gives a low yield, consider screening different ligands (for Suzuki), bases, solvents, and reaction temperatures. Catalyst loading can also be increased.

  • Side Reactions: In Sonogashira coupling, homocoupling of the alkyne (Glaser coupling) can be a side reaction. This can be minimized by ensuring anaerobic conditions.

  • Purification: Removal of tin byproducts in Stille reactions can be challenging. A common workup procedure involves stirring the crude reaction mixture with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin salts, which can then be removed by filtration.

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and versatile platform for the synthesis of a diverse array of 2,4-disubstituted oxazoles. The Suzuki-Miyaura, Sonogashira, and Stille couplings each offer unique advantages and can be tailored to specific synthetic needs. By understanding the underlying mechanisms and carefully selecting the reaction conditions, researchers can efficiently access novel oxazole-based compounds for applications in drug discovery and materials science.

References

Application Notes & Protocols: 4-Bromo-2-phenyloxazole as a Versatile Scaffold for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-Bromo-2-phenyloxazole

In the landscape of medicinal chemistry and drug discovery, the strategic selection of foundational building blocks is paramount. This compound (C₉H₆BrNO, MW: 224.05 g/mol ) has emerged as a highly valuable and versatile intermediate.[1][2] Its structure, featuring a stable 2-phenyloxazole core, is a privileged motif found in a wide array of biologically active compounds.[3] The true synthetic power of this molecule, however, lies in the bromine atom at the C4 position. This halogen serves as a robust and reliable synthetic handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the systematic and efficient construction of diverse molecular libraries for biological screening.

The oxazole ring system is associated with a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[3][4][5][6] The ability to readily functionalize the C4 position of the 2-phenyloxazole core allows researchers to precisely modulate the steric and electronic properties of the final compounds, thereby fine-tuning their biological activity and pharmacokinetic profiles. This document provides a detailed guide for leveraging this compound in key synthetic transformations, complete with field-proven protocols and troubleshooting insights.

Synthetic Utility and Bioactive Potential

The strategic placement of the bromine atom on the electron-rich oxazole ring makes this compound an ideal substrate for modern cross-coupling chemistry. This reactivity allows for the introduction of a wide range of substituents, leading to compounds with significant therapeutic potential.

  • Anticancer Agents: Numerous studies have demonstrated that complex molecules built upon substituted heterocyclic cores exhibit potent anticancer activity. For example, flavonol derivatives containing a 4'-bromo substitution have shown powerful inhibitory activity against human non-small cell lung cancer cells, significantly outperforming the standard drug 5-fluorouracil.[7] Similarly, libraries of 4-cyanophenyl-2-hydrazinylthiazoles, synthesized via cyclization with α-bromo-4-cyanoacetophenone, have shown high efficacy against both breast (MCF-7) and colorectal (HCT-116) carcinoma cell lines.[8] The protocols described herein provide a direct route to analogous 2,4-disubstituted oxazoles with potential as novel antineoplastic agents.[9][10]

  • Antiviral Compounds: The development of novel antiviral agents is a critical area of research. Bromo-substituted heterocyclic compounds have been identified as promising scaffolds for antiviral drug discovery.[11] The functionalization of such cores allows for the exploration of structure-activity relationships to optimize potency against various viral targets, including influenza and other pathogens.[12][13][14][15]

  • Anti-inflammatory Agents: The oxazole and bioisosteric thiazole scaffolds are known to be associated with anti-inflammatory properties.[4][16] The synthesis of novel derivatives allows for the development of new chemical entities that can be evaluated as inhibitors of key inflammatory pathways, such as cyclooxygenase (COX) enzymes.[17][18][19][20]

  • Antibacterial Agents: Research into 2,4-disubstituted oxazoles has revealed that specific substitution patterns significantly influence antibacterial activity.[4][5][21] The ability to diversify the C4 position of this compound is therefore a powerful strategy for developing new classes of antibiotics to combat resistant bacterial strains.

Core Synthetic Protocols: A Practical Guide

The following sections provide detailed, step-by-step protocols for the three most impactful cross-coupling reactions utilizing this compound. The causality behind each step is explained to empower the researcher with a deeper understanding of the reaction mechanics.

A. Suzuki-Miyaura Cross-Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is the cornerstone of modern C-C bond formation, enabling the coupling of aryl halides with boronic acids or their esters.[22] It is prized for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids, making it ideal for library synthesis.

Workflow for Suzuki-Miyaura Coupling

cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification r1 Add this compound, Arylboronic Acid, Base (K₂CO₃) r2 Add Palladium Catalyst (e.g., Pd(dppf)Cl₂) r1->r2 r3 Add Degassed Solvent (e.g., Dioxane/Water) r2->r3 react Heat Mixture (e.g., 80-100 °C) r3->react monitor Monitor Progress via TLC/LC-MS react->monitor w1 Cool to RT, Dilute with Ethyl Acetate monitor->w1 w2 Wash with Water & Brine w1->w2 w3 Dry Organic Layer (Na₂SO₄), Concentrate w2->w3 w4 Purify via Column Chromatography w3->w4 product product w4->product Isolated 2,4-Disubstituted Oxazole

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup (Critical Inert Atmosphere): To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2.0-3.0 equiv).[23][24]

    • Causality: The base is crucial for activating the boronic acid in the transmetalation step of the catalytic cycle. An inert atmosphere (Argon or Nitrogen) is essential to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) to the flask. Seal the flask, and evacuate and backfill with inert gas three times.[24]

    • Causality: Pd(dppf)Cl₂ is a robust, air-stable precatalyst that is reduced in situ to the active Pd(0) species. The dppf ligand is a bulky, electron-rich phosphine that promotes both oxidative addition and reductive elimination steps.

  • Solvent Addition: Add the anhydrous, degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[24]

    • Causality: Degassing the solvent removes dissolved oxygen, further protecting the catalyst. The presence of water often accelerates the reaction by aiding in the dissolution of the base and facilitating the transmetalation step.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-18 hours).

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash sequentially with water and brine to remove the base and inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure 2,4-disubstituted oxazole.[24]

Parameter Typical Condition Rationale/Comment
Aryl Halide This compound1.0 equivalent
Boronic Acid Aryl-B(OH)₂1.1 - 1.5 equivalents
Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄1 - 5 mol%
Base K₂CO₃, Cs₂CO₃, K₃PO₄2.0 - 3.0 equivalents
Solvent Dioxane/H₂O, Toluene/H₂O, DMFAnhydrous and degassed
Temperature 80 - 110 °CSubstrate dependent

Table 1. Representative Conditions for Suzuki-Miyaura Coupling.

B. Sonogashira Cross-Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction is a highly efficient method for forming C(sp²)-C(sp) bonds by coupling aryl halides with terminal alkynes.[25] This reaction is indispensable for introducing an alkyne moiety, which can serve as a key structural element or as a versatile handle for subsequent transformations like "click" chemistry (azide-alkyne cycloaddition).

Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 4-10 mol%).[26]

    • Causality: This is a dual-catalyst system. The palladium complex drives the main catalytic cycle (oxidative addition/reductive elimination), while the copper(I) salt reacts with the terminal alkyne and amine base to form a copper acetylide intermediate, which is essential for the transmetalation step.[25][26]

  • Reagent Addition: Add anhydrous solvent (e.g., THF or DMF), followed by a suitable amine base (e.g., triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), 2-3 equiv) and the terminal alkyne (1.2-1.5 equiv) via syringe.[26]

    • Causality: The amine base serves two purposes: it deprotonates the terminal alkyne to facilitate the formation of the copper acetylide and acts as a scavenger for the HBr generated during the reaction.

  • Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C). The optimal temperature is substrate-dependent. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride (to remove copper salts) followed by water and brine.[26]

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Parameter Typical Condition Rationale/Comment
Aryl Halide This compound1.0 equivalent
Terminal Alkyne R-C≡CH1.2 - 1.5 equivalents
Pd Catalyst Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄1 - 5 mol%
Cu Co-catalyst Copper(I) Iodide (CuI)2 - 10 mol%
Base Et₃N, i-Pr₂NH2.0 - 3.0 equivalents (can also be solvent)
Solvent THF, Toluene, DMFAnhydrous and degassed
Temperature 25 - 80 °CMild conditions are often sufficient

Table 2. Representative Conditions for Sonogashira Coupling.

C. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals.[27] The reaction couples an aryl halide with a primary or secondary amine using a palladium catalyst and a specialized, sterically hindered phosphine ligand.

Diversification of the this compound Core

cluster_products Bioactive Scaffolds start This compound p1 Biaryl Oxazoles (Anticancer, Anti-inflammatory) start->p1 Suzuki Coupling (Ar-B(OH)₂, Pd cat.) p2 Alkynyl Oxazoles (Antiviral, Synthetic Handles) start->p2 Sonogashira Coupling (R-C≡CH, Pd/Cu cat.) p3 Amino Oxazoles (Diverse Pharmacophores) start->p3 Buchwald-Hartwig (R₂NH, Pd cat., Ligand)

Caption: Synthetic pathways from this compound.

Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup (Strict Inert Atmosphere): To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%). Seal the flask, and thoroughly evacuate and backfill with argon or nitrogen (at least three cycles).[28]

    • Causality: This reaction is extremely sensitive to oxygen. The bulky, electron-rich phosphine ligands (like XPhos) are critical for facilitating the reductive elimination step, which is often the rate-limiting step in C-N bond formation.[29]

  • Reagent Addition: Under a positive pressure of inert gas, add the strong base (e.g., sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄), 1.5 equiv), this compound (1.0 equiv), and the amine (1.2 equiv).[28]

    • Causality: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amide nucleophile within the catalytic cycle without competing in side reactions.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe.

  • Reaction: Heat the reaction mixture to 80-120 °C. The reaction is often complete within 2-24 hours. Monitor carefully by TLC/LC-MS.

  • Work-up: Cool the reaction to room temperature and filter through a pad of celite to remove the palladium catalyst and inorganic salts, washing the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: The crude residue is then purified by flash column chromatography to afford the desired N-aryl product.

Parameter Typical Condition Rationale/Comment
Aryl Halide This compound1.0 equivalent
Amine R₂NH or RNH₂1.2 - 1.5 equivalents
Pd Precatalyst Pd₂(dba)₃ or Pd(OAc)₂1 - 2 mol% Pd
Ligand XPhos, RuPhos, SPhos2 - 5 mol%
Base NaOtBu, K₃PO₄, Cs₂CO₃1.4 - 2.0 equivalents
Solvent Toluene, DioxaneAnhydrous and degassed
Temperature 80 - 120 °CRequires heating

Table 3. Representative Conditions for Buchwald-Hartwig Amination.

Troubleshooting Common Issues

Even with robust protocols, challenges can arise. A systematic approach to troubleshooting is key to success.

Troubleshooting Decision Tree for Low Yield

start Low or No Yield q1 Inert Atmosphere Compromised? start->q1 q2 Reagents/Solvents Anhydrous? q1->q2 No a1 Re-run with careful Evac/Backfill cycles. Use high-purity gas. q1->a1 Yes q3 Catalyst/Ligand Inactive? q2->q3 No a2 Use freshly distilled/dried solvents. Check reagent quality. q2->a2 Yes q4 Base Inappropriate? q3->q4 No a3 Use fresh catalyst/ligand. Consider a pre-catalyst. q3->a3 Yes a4 Screen different bases (e.g., K₃PO₄ vs NaOtBu). Ensure base is dry. q4->a4

Caption: Decision tree for troubleshooting low-yield reactions.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic platform for the rapid and efficient discovery of novel bioactive molecules. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide a powerful and versatile toolkit for functionalizing the C4 position. By leveraging these robust protocols, researchers in drug development can systematically generate libraries of 2,4-disubstituted oxazoles, paving the way for the identification of next-generation therapeutics in oncology, virology, and inflammatory diseases. The continued exploration of new coupling partners and catalytic systems will undoubtedly expand the synthetic utility of this valuable building block even further.

References

Synthesis of Bisoxazole Derivatives: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Bisoxazole Motif

Bisoxazole-containing compounds represent a privileged structural class in medicinal chemistry and natural product synthesis. This motif, characterized by two interconnected oxazole rings, is a key pharmacophore in a variety of biologically active molecules, including potent antifungal agents like the bengazoles and cytotoxic natural products such as calothrixin B.[1] The rigid, planar nature of the bisoxazole core, combined with its ability to participate in hydrogen bonding and π-stacking interactions, makes it an attractive scaffold for the design of novel therapeutics. This guide provides an in-depth exploration of established and modern synthetic strategies for accessing these valuable compounds, complete with detailed experimental protocols, mechanistic insights, and practical troubleshooting advice to empower researchers in drug discovery and development.

Strategic Approaches to Bisoxazole Synthesis

The construction of bisoxazole derivatives can be broadly categorized into three main strategies:

  • Convergent Synthesis: This approach involves the coupling of two pre-formed oxazole rings. It is particularly useful for the synthesis of unsymmetrical bisoxazoles.

  • Linear Synthesis: This strategy entails the sequential formation of the two oxazole rings on a single molecular scaffold.

  • Dimerization/Double Cyclization: This method is employed for creating symmetrical bisoxazoles, often through a one-pot or sequential double cyclization reaction from a common precursor.

This guide will focus on providing detailed protocols for some of the most reliable and versatile methods within these strategies.

I. The Van Leusen Reaction: A Powerful Tool for 5-Substituted Bisoxazoles

The Van Leusen oxazole synthesis is a highly effective method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[2][3] This reaction can be adapted for the synthesis of symmetrical bisoxazoles by employing a dialdehyde as the starting material.[4]

Causality and Mechanistic Insight

The reaction is initiated by the deprotonation of the acidic α-carbon of TosMIC by a base, typically potassium carbonate. The resulting anion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. A subsequent intramolecular cyclization is followed by the elimination of p-toluenesulfinic acid, which, after tautomerization, yields the aromatic oxazole ring. The driving force for the final elimination step is the formation of the stable aromatic system.[5]

Workflow for Van Leusen Bisoxazole Synthesis

A 1. Reaction Setup B 2. Deprotonation of TosMIC A->B Add Dialdehyde, TosMIC, K₂CO₃, and Methanol C 3. Nucleophilic Addition B->C Base abstracts α-proton D 4. Intramolecular Cyclization C->D TosMIC anion attacks both aldehyde groups E 5. Elimination & Aromatization D->E Formation of bis-oxazoline intermediate F 6. Work-up & Purification E->F Elimination of p-toluenesulfinic acid G Characterized Bisoxazole Product F->G Aqueous work-up followed by column chromatography A 1. Reaction Setup B 2. Protonation A->B Add bis(2-acylamino ketone) and dehydrating agent C 3. Intramolecular Cyclization B->C Ketone carbonyls are protonated D 4. Dehydration C->D Amide oxygens attack activated carbonyls E 5. Work-up & Purification D->E Elimination of two water molecules to form aromatic rings F Characterized Bisoxazole Product E->F Neutralization, extraction, and recrystallization or chromatography A 1. Reaction Setup B 2. Oxidative Addition A->B Add Halo-oxazole, Oxazole-boronic acid, Pd catalyst, Ligand, and Base C 3. Transmetalation B->C Pd(0) inserts into the carbon-halogen bond D 4. Reductive Elimination C->D Oxazole-boronic acid transfers its organic group to palladium E 5. Work-up & Purification D->E C-C bond formation and regeneration of Pd(0) catalyst F Characterized Bisoxazole Product E->F Filtration, extraction, and column chromatography

References

Gold(III)-Catalyzed Bromocyclization: A Robust Protocol for the Synthesis of Bromooxazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

Oxazoline ring systems are privileged scaffolds in medicinal chemistry and asymmetric catalysis. This application note presents a detailed protocol for the synthesis of bromooxazoline derivatives via a gold(III)-catalyzed intramolecular bromocyclization of N-allylic amides. Gold(III) complexes, acting as potent π-acids, efficiently activate the alkene moiety of the amide substrate, facilitating a mild and highly selective cyclization. The resulting organogold intermediate is trapped by an electrophilic bromine source to yield the desired bromooxazoline product. We provide in-depth mechanistic insights, a step-by-step experimental workflow, and discuss the broad applicability of this methodology for the synthesis of complex molecules relevant to drug discovery.

Introduction: The Significance of Oxazolines and Gold Catalysis

Oxazolines are a critical class of five-membered heterocyclic compounds. Their structural motif is prevalent in a wide array of natural products and pharmaceuticals, exhibiting diverse biological activities. Furthermore, their C2-symmetric chiral variants are renowned as highly effective ligands in asymmetric catalysis, enabling the stereoselective synthesis of complex chiral molecules.[1][2] The development of efficient, atom-economical, and stereoselective methods for constructing the oxazoline core is therefore of paramount importance to the pharmaceutical and chemical industries.[3][4]

Traditional methods for oxazoline synthesis often require harsh conditions or multi-step procedures. In contrast, homogeneous gold catalysis has emerged as a powerful synthetic tool over the past two decades.[5] Gold catalysts, particularly Au(I) and Au(III) species, function as soft, carbophilic π-Lewis acids.[6][7] They effectively activate unsaturated carbon-carbon bonds (alkenes, alkynes, allenes) toward nucleophilic attack under exceptionally mild conditions, demonstrating high functional group tolerance and unique selectivity.[8][9] This application note focuses on a gold(III)-catalyzed strategy that leverages these advantages to construct functionalized bromooxazolines in a single, efficient step.

The Catalytic Mechanism: A Gold(III)-Mediated Cascade

The power of this transformation lies in a well-orchestrated catalytic cycle where the gold(III) center activates the substrate, guides the cyclization, and is efficiently regenerated. The generally accepted mechanism for the bromocyclization of an N-allylic amide proceeds through several key steps, as illustrated below.

Causality Behind the Mechanism:

  • Alkene Activation (Coordination): The cycle begins with the coordination of the electrophilic gold(III) catalyst (e.g., AuCl₃) to the π-system of the alkene in the N-allylic amide substrate (A) . This coordination polarizes the C=C bond, rendering it highly susceptible to nucleophilic attack.[9]

  • Intramolecular Oxyauration: The amide oxygen acts as an intramolecular nucleophile, attacking the activated alkene in a 5-exo-trig cyclization fashion (B) . This is the key ring-forming step and establishes the oxazoline core. The regioselectivity (5-exo vs. 6-endo) is typically high for this pathway, driven by the favorable transition state geometry. This step results in the formation of a C-Au bond, generating a cyclic organogold(III) intermediate (C) .

  • Halodeauration (Bromination & Catalyst Regeneration): The organogold intermediate (C) is then intercepted by an electrophilic bromine source, such as N-Bromosuccinimide (NBS). The bromine atom substitutes the gold moiety in a process known as halodeauration (D) . This step simultaneously installs the bromine handle on the oxazoline ring and regenerates the active gold(III) catalyst, allowing it to re-enter the catalytic cycle.[1]

The resulting product (E) is a 5-(bromomethyl)-dihydrooxazole derivative, a versatile building block for further chemical elaboration.

Gold_Catalyzed_Bromocyclization cluster_cycle Catalytic Cycle cluster_products Products A N-Allylic Amide + Au(III) Catalyst B π-Complex (Alkene Activation) A->B Coordination C Intramolecular Oxyauration (5-exo-trig) B->C Nucleophilic Attack D Organogold(III) Intermediate C->D E Halodeauration D->E + NBS - Succinimide E->A Regeneration of Au(III) F Bromooxazoline Product E->F - Au(III) caption Fig 1. Proposed Catalytic Cycle

Fig 1. Proposed Catalytic Cycle (Max Width: 760px)

Experimental Application & Protocols

This section provides a detailed, self-validating methodology for a representative gold(III)-catalyzed bromocyclization reaction.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
N-allylbenzamide>98%Sigma-AldrichSubstrate. Can be synthesized from allyl amine and benzoyl chloride.
Gold(III) Chloride (AuCl₃)99.9%Strem ChemicalsCatalyst. Handle in a fume hood; hygroscopic.
N-Bromosuccinimide (NBS)>98%Acros OrganicsBrominating agent. Recrystallize from water if necessary.
Dichloromethane (CH₂Cl₂)AnhydrousFisher ScientificReaction solvent. Dry using a solvent purification system.
Diethyl Ether (Et₂O)ACS GradeVWRFor workup/purification.
Saturated NaHCO₃ solutionN/ALab-preparedFor aqueous workup.
Anhydrous MgSO₄ACS GradeSigma-AldrichFor drying organic layers.
Thin Layer Chromatography (TLC)Silica Gel 60 F₂₅₄EMD MilliporeFor reaction monitoring.
Column Chromatography Silica230-400 meshSorbent Tech.For purification.

Equipment: Standard laboratory glassware (round-bottom flasks, condensers), magnetic stirrer/hotplate, inert atmosphere setup (Schlenk line or glovebox), rotary evaporator, chromatography columns.

Experimental Workflow Diagram

Experimental_Workflow start Start: Assemble Dry Glassware reagents Add N-allylbenzamide (1.0 eq) and Anhydrous CH₂Cl₂ start->reagents catalyst Add AuCl₃ (0.05 eq) under Inert Atmosphere reagents->catalyst stir Stir at Room Temp for 10 min catalyst->stir nbs Add NBS (1.1 eq) portion-wise stir->nbs reaction Monitor Reaction by TLC (Typically 2-4 hours at RT) nbs->reaction quench Quench with sat. NaHCO₃ reaction->quench extract Extract with CH₂Cl₂ (3x) quench->extract dry Dry Organic Layer (MgSO₄) Filter and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end End: Characterize Product (NMR, HRMS) purify->end caption Fig 2. Step-by-Step Experimental Workflow

Fig 2. Step-by-Step Experimental Workflow (Max Width: 760px)
Step-by-Step Protocol

Note: This protocol is for a 1.0 mmol scale reaction. Adjust quantities as needed.

  • Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add N-allylbenzamide (161.2 mg, 1.0 mmol, 1.0 equiv.).

  • Dissolution: Under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (10 mL). Stir the mixture at room temperature until the substrate is fully dissolved.

  • Catalyst Addition: To the clear solution, add gold(III) chloride (AuCl₃) (15.2 mg, 0.05 mmol, 0.05 equiv.). The solution may turn pale yellow. Stir for 10 minutes to allow for pre-catalyst activation. Causality Note: Pre-stirring ensures the formation of the active catalytic species before the introduction of the brominating agent.

  • Bromination: Add N-Bromosuccinimide (NBS) (195.8 mg, 1.1 mmol, 1.1 equiv.) to the reaction mixture in small portions over 5 minutes. Safety Precaution: NBS is an irritant. Handle with gloves in a fume hood.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.

  • Quenching: Upon completion, quench the reaction by adding 15 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 15 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure bromooxazoline product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Representative Data and Troubleshooting

The gold(III)-catalyzed bromocyclization is a robust reaction applicable to a variety of N-allylic amide substrates.

EntrySubstrate (Ar group)Catalyst Loading (mol%)Yield (%)Reference
1Phenyl5% AuCl₃~85-95%[9][10]
24-Methoxyphenyl5% AuCl₃~90%[10]
34-Nitrophenyl5% AuCl₃~80%[10]
42-Naphthyl5% AuCl₃~88%[10]

(Note: Yields are representative and may vary based on specific reaction conditions and substrate purity.)

ProblemPossible CauseRecommended Solution
Low or No Conversion Inactive catalyst.Use fresh, high-purity AuCl₃. Ensure anhydrous conditions as water can deactivate the catalyst.
Low reactivity of substrate.For electron-deficient substrates, slightly warming the reaction (e.g., to 40 °C) may be necessary.
Formation of Multiple Byproducts NBS decomposition or side reactions.Add NBS portion-wise at 0 °C to control reactivity. Ensure the absence of light, which can promote radical pathways.
Competitive reaction pathways.Ensure the use of a non-coordinating solvent like dichloromethane or dichloroethane.
Difficulty in Purification Co-elution of product and succinimide.Perform the aqueous NaHCO₃ wash thoroughly to remove the majority of the succinimide byproduct before chromatography.

Applications in Drug Discovery

The synthesized bromooxazoline derivatives are not merely synthetic curiosities; they are valuable intermediates for the rapid generation of molecular diversity in drug discovery programs.

  • Scaffold for Bioactive Molecules: The oxazoline core is a key feature in many biologically active compounds. The bromo-functionalized products from this reaction can serve as a starting point for creating libraries of potential drug candidates.[4][11]

  • Versatile Chemical Handle: The bromomethyl group is a highly versatile functional handle. It can be readily displaced by a wide range of nucleophiles (e.g., amines, thiols, azides) via Sₙ2 reactions, allowing for the introduction of diverse pharmacophores. It also serves as a precursor for organometallic cross-coupling reactions.[12]

  • Access to Chiral Building Blocks: By employing chiral N-allylic amides or developing an asymmetric variant of this reaction using chiral gold complexes, enantioenriched bromooxazolines can be synthesized.[2][13] These are invaluable for building stereochemically complex drug molecules where specific enantiomers are responsible for therapeutic effects. Recent research has shown that various heterocyclic derivatives, including those with morpholine and oxazine scaffolds, are potent inhibitors in cancer and other diseases.[14][15][16][17]

Conclusion

The gold(III)-catalyzed bromocyclization of N-allylic amides is a powerful and efficient method for the synthesis of functionalized bromooxazoline derivatives. The reaction proceeds under mild conditions, displays broad substrate scope, and provides access to valuable building blocks for medicinal chemistry and materials science. The operational simplicity and high yields make this protocol a highly attractive tool for researchers in both academic and industrial settings, accelerating the discovery and development of novel chemical entities.

References

Application Note & Protocol: A Streamlined One-Pot Synthesis of (E)-5-[bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the one-pot synthesis of (E)-5-[bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole, a substituted dihydrooxazole with potential applications in medicinal chemistry and materials science. The protocol detailed herein leverages a gold(III)-catalyzed propargylic substitution reaction followed by a gold(III)-catalyzed bromocyclization. This efficient, one-pot approach offers significant advantages over multi-step syntheses by minimizing purification steps, reducing solvent waste, and improving overall yield. This guide will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental protocol, and discuss the characterization of the final product.

Introduction: The Significance of Dihydrooxazoles

Oxazoline and dihydrooxazole moieties are privileged heterocyclic scaffolds frequently encountered in biologically active natural products and pharmaceutical agents.[1][2] Their diverse pharmacological activities include anti-inflammatory, antimicrobial, and anticancer properties.[3][4] Consequently, the development of efficient and novel synthetic routes to access structurally diverse dihydrooxazoles is of paramount importance in the field of drug discovery and organic synthesis.[5][6]

The target molecule, (E)-5-[bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole, is a highly functionalized dihydrooxazole. The presence of a bromo-exomethylene group offers a handle for further synthetic transformations, making it a valuable intermediate for the generation of compound libraries for high-throughput screening.

Mechanistic Rationale: A Gold-Catalyzed Cascade

The one-pot synthesis proceeds through a sequential cascade of two gold(III)-catalyzed reactions: a propargylic substitution followed by a bromocyclization.[1]

Step 1: Gold(III)-Catalyzed Propargylic Substitution

The reaction commences with the activation of the propargylic alcohol, 1,3-diphenylprop-2-yn-1-ol, by the gold(III) bromide catalyst in the presence of a silver triflate co-catalyst. The silver triflate acts as a halide scavenger, generating a more electrophilic gold species. The activated alcohol then undergoes a nucleophilic attack by the amide oxygen of p-toluamide. This is followed by a proton transfer and elimination of water to yield the key intermediate, a propargylic amide.

Step 2: Gold(III)-Catalyzed Bromocyclization

Upon formation of the propargylic amide intermediate, the reaction mixture is cooled, and N-bromosuccinimide (NBS) is introduced. The gold(III) catalyst activates the alkyne moiety of the propargylic amide, rendering it susceptible to intramolecular attack by the amide oxygen. Concurrently, the NBS acts as an electrophilic bromine source. The cyclization proceeds via a 5-exo-dig pathway, with the stereochemistry of the resulting exocyclic double bond being controlled by the approach of the electrophile and the subsequent ring closure. This tandem process efficiently constructs the desired dihydrooxazole ring system with the concomitant installation of the bromo(phenyl)methylene group.

Experimental Protocol

This protocol is adapted from a peer-reviewed procedure and has been validated for its robustness and reproducibility.[1]

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Molar eq.Supplier
1,3-Diphenylprop-2-yn-1-olC₁₅H₁₂O208.2645 mg0.221.0Sigma-Aldrich
p-ToluamideC₈H₉NO135.1632 mg0.241.1Sigma-Aldrich
Gold(III) BromideAuBr₃436.694.8 mg0.0110.05Strem Chemicals
Silver TriflateAgOTf256.948.3 mg0.0320.15Acros Organics
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.9877 mg0.432.0Alfa Aesar
Toluene (anhydrous)C₇H₈92.145 mL--Fisher Scientific

One-Pot Synthesis Workflow

SynthesisWorkflow cluster_prep Reaction Setup cluster_substitution Propargylic Substitution cluster_cyclization Bromocyclization cluster_workup Work-up and Purification prep_reactants 1. Combine 1,3-diphenylprop-2-yn-1-ol, p-toluamide, and toluene in a flask. add_catalysts 2. Add AuBr₃ and AgOTf at room temperature. prep_reactants->add_catalysts reflux 3. Heat the mixture at reflux for 20 minutes. add_catalysts->reflux monitor_consumption 4. Monitor consumption of starting alcohol and formation of propargylic amide (TLC). reflux->monitor_consumption cool_down 5. Cool the reaction mixture to 0 °C. monitor_consumption->cool_down add_nbs 6. Add N-bromosuccinimide (NBS). cool_down->add_nbs stir 7. Stir at 0 °C for 20 hours. add_nbs->stir quench 8. Quench the reaction. stir->quench extract 9. Extract with an organic solvent. quench->extract purify 10. Purify by column chromatography. extract->purify final_product Final Product purify->final_product Yields (E)-5-[bromo(phenyl)methylene]- 4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole

Figure 1: One-Pot Synthesis Workflow. A flowchart illustrating the key stages of the synthesis, from reaction setup to product purification.

Step-by-Step Procedure
  • To a solution of 1,3-diphenylprop-2-yn-1-ol (45 mg, 0.22 mmol) and p-toluamide (32 mg, 0.24 mmol) in anhydrous toluene (5 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add gold(III) bromide (4.8 mg, 0.011 mmol, 5 mol%) and silver triflate (8.3 mg, 0.032 mmol, 15 mol%) at room temperature.[1]

  • Heat the reaction mixture to reflux and maintain for 20 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC) to confirm the consumption of the starting alcohol and the formation of the propargylic amide intermediate.

  • After completion of the first step, cool the reaction mixture to 0 °C in an ice bath.

  • Add N-bromosuccinimide (77 mg, 0.43 mmol) to the cooled mixture.

  • Stir the reaction mixture at 0 °C for 20 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (E)-5-[bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole.

Characterization of the Final Product

The structure of the synthesized compound, (E)-5-[bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole, can be unequivocally confirmed by a combination of spectroscopic techniques and X-ray crystallography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra are crucial for elucidating the molecular structure. The proton NMR should show characteristic signals for the aromatic protons of the phenyl, tolyl, and methylene-phenyl groups, as well as the methyl group of the tolyl substituent. The carbon NMR will display distinct resonances for the quaternary carbons of the oxazole ring and the exocyclic double bond, in addition to the aromatic and methyl carbons.[1]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be employed to confirm the elemental composition of the product. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br) will be a key diagnostic feature in the mass spectrum.

  • X-ray Crystallography: Single-crystal X-ray diffraction analysis provides unambiguous proof of the structure and, importantly, the (E)-stereochemistry of the exocyclic double bond.[1]

Safety and Handling

  • Gold(III) bromide and silver triflate are precious metal catalysts and should be handled with care to minimize waste.

  • N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood.

  • Toluene is a flammable and volatile organic solvent. All operations should be conducted away from ignition sources.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield of propargylic amide intermediateIncomplete reaction; moisture in the reactionEnsure anhydrous conditions; extend reflux time slightly and monitor by TLC.
Formation of multiple byproductsDecomposition of starting materials or intermediatesEnsure the reaction is not overheated; use freshly purified reagents.
Incomplete bromocyclizationInsufficient reaction time or low reactivityExtend the stirring time at 0 °C; ensure the NBS is of high purity.
Difficulty in purificationCo-elution of impuritiesOptimize the eluent system for column chromatography; consider preparative TLC for small-scale purification.

Conclusion

The one-pot synthesis of (E)-5-[bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole via a gold(III)-catalyzed cascade offers an efficient and atom-economical route to this valuable heterocyclic compound. This application note provides a detailed and practical guide for researchers in organic synthesis and medicinal chemistry to access this and structurally related molecules. The versatility of the dihydrooxazole scaffold and the potential for further functionalization of the bromo-exomethylene group make this synthetic protocol a valuable tool for the development of novel chemical entities.

References

The Role of 4-Bromo-2-phenyloxazole in the Development of Anti-Cancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazole Scaffold in Oncology

The search for novel anti-cancer agents is a cornerstone of modern medicinal chemistry. Heterocyclic compounds are of particular interest due to their diverse chemical properties and ability to interact with a wide range of biological targets. Among these, the oxazole ring system, a five-membered heterocycle containing oxygen and nitrogen, has emerged as a "privileged scaffold." Its structural rigidity, capacity for hydrogen bonding, and tunable electronic properties make it an ideal foundation for the design of potent and selective therapeutics.[1][2] Numerous oxazole-containing molecules have demonstrated significant anti-cancer activity by targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.

This technical guide focuses on a key building block in this field: 4-Bromo-2-phenyloxazole . The strategic placement of the bromine atom at the 4-position provides a versatile chemical handle for introducing molecular diversity through cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. Herein, we provide a comprehensive overview of the synthesis of this compound, its derivatization into potential anti-cancer agents, and detailed protocols for their biological evaluation.

Part 1: Synthesis of the Core Scaffold: this compound

The efficient synthesis of the this compound core is the critical first step. Several classical methods for oxazole synthesis can be adapted for this purpose, with the Robinson-Gabriel synthesis being a prominent and reliable approach.

Protocol 1: Synthesis of this compound via Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone.[3][4] This protocol outlines the synthesis starting from 2-aminoacetophenone.

Step 1: Benzoylation of 2-Aminoacetophenone The initial step is the acylation of the amino group of a suitable starting material to introduce the phenyl group that will ultimately reside at the 2-position of the oxazole ring.

Step 2: Bromination of the α-Carbon Next, the α-carbon of the ketone is brominated to introduce the bromine at what will become the 4-position of the oxazole.

Step 3: Cyclodehydration to form the Oxazole Ring The final step is the acid-catalyzed cyclization and dehydration to form the aromatic oxazole ring.

Detailed Protocol:

  • Preparation of 2-Benzamidoacetophenone: To a solution of 2-aminoacetophenone hydrochloride (1 eq.) in pyridine, add benzoyl chloride (1.1 eq.) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by Thin Layer Chromatography (TLC). Upon completion, pour the mixture into ice-water and extract with ethyl acetate. Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

  • Synthesis of 2-Bromo-2-benzamidoacetophenone: To a solution of 2-benzamidoacetophenone (1 eq.) in glacial acetic acid, add N-bromosuccinimide (NBS) (1.05 eq.) portion-wise. Stir the reaction at room temperature for 2-4 hours, monitoring by TLC. Once the starting material is consumed, pour the reaction mixture into cold water. Collect the precipitate by filtration, wash with water, and dry to obtain the α-bromo-2-acylamino-ketone.

  • Cyclodehydration to this compound: Dissolve the crude 2-bromo-2-benzamidoacetophenone in a suitable solvent like toluene. Add a dehydrating agent such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄) (catalytic amount) dropwise.[5] Heat the mixture to reflux (80-110°C) for 2-4 hours. Monitor the reaction by TLC. After cooling, carefully neutralize the reaction with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product by column chromatography on silica gel to afford this compound.

Caption: Robinson-Gabriel synthesis workflow.

Part 2: Derivatization for Anti-Cancer Activity

The bromine atom at the 4-position of the oxazole ring is a key functional group for derivatization, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[6] This allows for the introduction of various aryl and heteroaryl moieties, creating a library of 2,4-disubstituted oxazoles for biological screening.

The Suzuki-Miyaura Coupling: A Gateway to Novel Analogs

The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds. In this context, it enables the coupling of this compound with a wide range of boronic acids or esters.

Rationale: By varying the substituted arylboronic acid, researchers can systematically probe the effect of different electronic and steric properties at the 4-position of the oxazole on anti-cancer activity. This is a cornerstone of structure-activity relationship (SAR) studies. For instance, introducing electron-withdrawing or electron-donating groups, or extending the aromatic system, can significantly impact target binding and cellular potency.[7]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a reaction vessel, add this compound (1 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (K₂CO₃) (2 eq.).

  • Solvent and Degassing: Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water (4:1). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

  • Reaction: Heat the reaction mixture to 80-100°C and stir for 4-12 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and add water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-phenyl-4-aryloxazole derivative.

Caption: Suzuki coupling for derivatization.

Part 3: Biological Evaluation Protocols

Once a library of 2-phenyl-4-aryloxazole derivatives has been synthesized, the next critical phase is to evaluate their anti-cancer activity. This involves a tiered approach, starting with broad cytotoxicity screening, followed by more detailed mechanistic studies for the most potent compounds.

Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized oxazole derivatives in culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Compound Cancer Cell Line IC₅₀ (µM) Reference
Derivative AMCF-7 (Breast)5.2Fictional Data
Derivative BA549 (Lung)2.8Fictional Data
Derivative CHCT116 (Colon)8.1Fictional Data
DoxorubicinMCF-7 (Breast)0.9Fictional Data
This table presents fictional data for illustrative purposes.
Protocol 4: Apoptosis Detection (Annexin V/Propidium Iodide Staining)

To determine if the observed cytotoxicity is due to the induction of apoptosis (programmed cell death), an Annexin V/Propidium Iodide (PI) assay is performed.[9][10]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is lost.

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the oxazole derivative at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Caption: Workflow for apoptosis detection.

Protocol 5: Cell Cycle Analysis

Many anti-cancer agents exert their effects by arresting the cell cycle at specific checkpoints, preventing cancer cells from progressing through division.[11][12]

Principle: The DNA content of a cell changes as it progresses through the cell cycle (G1, S, G2/M phases). Propidium iodide stoichiometrically binds to DNA, so the fluorescence intensity of PI-stained cells is proportional to their DNA content.

Procedure:

  • Cell Treatment: Treat cells with the oxazole derivative at its IC₅₀ concentration for a specified time (e.g., 24 hours).

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the membranes.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

This compound serves as a highly valuable and versatile starting material for the development of novel anti-cancer agents. Its amenability to derivatization via modern cross-coupling techniques allows for the creation of large, diverse libraries of compounds for high-throughput screening. The protocols detailed in this guide provide a robust framework for the synthesis and biological evaluation of these derivatives.

Future work should focus on expanding the diversity of the substituents at the 4-position and exploring modifications at the 2-phenyl ring to further refine the structure-activity relationship. For lead compounds that demonstrate significant in vitro activity, further mechanistic studies, such as target identification and in vivo efficacy studies in animal models, will be crucial next steps in the drug development pipeline. The strategic use of building blocks like this compound will undoubtedly continue to fuel the discovery of the next generation of oxazole-based cancer therapeutics.

References

Synthesis of 4-benzylidene-2-phenyl oxazol-5(4H)-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 4-Benzylidene-2-phenyl oxazol-5(4H)-one Derivatives for Medicinal Chemistry Applications

Introduction: The Significance of Oxazolones in Drug Discovery

Oxazol-5(4H)-ones, commonly known as azlactones, are a class of five-membered heterocyclic compounds that serve as pivotal intermediates in organic synthesis and are attractive scaffolds for drug discovery.[1][2] First established by the Erlenmeyer-Plöchl reaction in the late 19th century, the synthesis of these molecules remains a cornerstone of heterocyclic chemistry.[1][3] Their value lies not only in their utility as precursors for α-amino acids and peptides but also in the diverse and potent biological activities exhibited by their derivatives.[4][5] Researchers in medicinal chemistry are particularly drawn to the oxazolone nucleus for its demonstrated antimicrobial, anti-inflammatory, anticancer, anticonvulsant, and anti-HIV activities, among others.[5][6][7]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of 4-benzylidene-2-phenyl oxazol-5(4H)-one derivatives. It delves into the reaction mechanism, provides detailed, field-proven protocols, and discusses the critical parameters that influence the success of the synthesis, empowering researchers to efficiently generate libraries of these valuable compounds for screening and development.

The Core Reaction: Erlenmeyer-Plöchl Synthesis Mechanism

The Erlenmeyer-Plöchl reaction is the classical and most utilized method for preparing 4-benzylidene-2-phenyl oxazol-5(4H)-ones.[3] The reaction facilitates the condensation of an N-acylglycine, typically hippuric acid (N-benzoylglycine), with an aromatic aldehyde. This transformation is conducted in the presence of acetic anhydride, which acts as a dehydrating and cyclizing agent, and a weak base, traditionally anhydrous sodium acetate, which serves as the catalyst.[1][4]

The mechanism proceeds through several distinct steps:

  • Formation of the Oxazolone Ring : Acetic anhydride first activates the carboxylic acid of hippuric acid, which then undergoes intramolecular cyclization and dehydration to form the key intermediate, 2-phenyl-oxazol-5(4H)-one.[1][8]

  • Enolate Formation : The base (acetate ion) abstracts an acidic proton from the C-4 position of the oxazolone ring. This deprotonation generates a reactive enolate intermediate.[1]

  • Aldol-Type Condensation : The nucleophilic enolate attacks the carbonyl carbon of the aromatic aldehyde in a Perkin-type condensation reaction.[1][4]

  • Dehydration : The resulting aldol-type adduct readily undergoes dehydration (elimination of a water molecule) to form the thermodynamically stable exocyclic double bond, yielding the final (Z)-4-benzylidene-2-phenyl oxazol-5(4H)-one product.[1][9]

Caption: Mechanism of the Erlenmeyer-Plöchl Reaction.

Application Notes: A Versatile Scaffold in Medicinal Chemistry

The rigid, planar structure of the 4-benzylidene-2-phenyloxazol-5(4H)-one core makes it an ideal scaffold for interacting with biological targets. The C-2 and C-4 positions are particularly crucial for modulating biological activity, allowing for extensive structure-activity relationship (SAR) studies.[7][10] Derivatives have been reported to possess a wide spectrum of therapeutic properties, including:

  • Antimicrobial and Antifungal Activity [2][5]

  • Anti-inflammatory and Analgesic Effects [6]

  • Anticancer and Antitumor Activity [5][11]

  • Anticonvulsant Properties [6]

  • Herbicidal and Pesticidal Activity [12]

This broad bioactivity makes oxazolones a high-priority target for the development of novel therapeutic agents.

Experimental Protocols and Workflow

This section provides a detailed, validated protocol for the classical synthesis of 4-benzylidene-2-phenyl oxazol-5(4H)-one and its derivatives.

Materials and Reagents
  • Hippuric acid (N-benzoylglycine)

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • Anhydrous sodium acetate

  • Acetic anhydride

  • Ethanol (for recrystallization)

  • Round-bottom flask (50 or 100 mL)

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Standard laboratory glassware

  • TLC plates (Silica gel 60 F254)

Protocol 1: Classical Synthesis of 4-Benzylidene-2-phenyloxazol-5(4H)-one

This protocol is the standard and widely adopted method for synthesis.

  • Reactant Setup : In a 100 mL round-bottom flask, combine hippuric acid (1.0 eq), the desired aromatic aldehyde (1.0-1.2 eq), and anhydrous sodium acetate (1.0-1.5 eq).[1]

  • Addition of Reagent : To this solid mixture, add acetic anhydride (3.0-5.0 eq). The acetic anhydride acts as both the solvent and the dehydrating agent.

  • Reaction Conditions : Equip the flask with a reflux condenser and heat the mixture in an oil bath or on a heating mantle to 80-100 °C for 1-2 hours with continuous stirring.[1] The formation of a yellow/orange precipitate is typically observed.

  • Reaction Monitoring : The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/n-hexane).

  • Work-up and Isolation : After the reaction is complete, cool the flask to room temperature and then place it in an ice bath to facilitate complete precipitation. Slowly add ethanol to the cooled mixture to decompose any excess acetic anhydride and precipitate the product.[3]

  • Purification : Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid several times with cold water to remove any unreacted starting materials and salts.[13] Further purification is achieved by recrystallizing the product from ethanol to yield light yellow crystals.[3][13]

  • Characterization : Dry the purified product and characterize it by determining its melting point and using spectroscopic methods such as FT-IR and ¹H-NMR.

G start Combine Reactants: - Hippuric Acid - Aldehyde - Sodium Acetate - Acetic Anhydride heat Heat at 80-100°C (1-2 hours) start->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temp & Ice Bath monitor->cool precipitate Add Ethanol Precipitate Product cool->precipitate filter Vacuum Filtration Wash with Cold Water precipitate->filter recrystallize Recrystallize from Ethanol filter->recrystallize characterize Dry & Characterize: - Melting Point - FT-IR, ¹H-NMR recrystallize->characterize

Caption: Experimental workflow for oxazolone synthesis.
Modern Synthetic Variations

To align with the principles of green chemistry, several modifications to the classical protocol have been developed. These methods often offer advantages such as shorter reaction times, higher yields, and the avoidance of hazardous solvents.[14]

  • Microwave-Assisted Synthesis : Performing the reaction under microwave irradiation can dramatically reduce reaction times from hours to minutes and often proceeds under solvent-free conditions.[1][15]

  • Alternative Catalysts : Environmentally benign catalysts like L-proline or basic ionic liquids have been successfully used to replace sodium acetate, often leading to improved yields and easier work-up procedures.[12][16]

Quantitative Data on Derivative Synthesis

The nature of the substituent on the aromatic aldehyde significantly influences the reaction's efficiency. Electron-withdrawing groups on the aldehyde generally result in good yields, while electron-donating groups can sometimes require longer reaction times.[16]

EntryAromatic AldehydeCatalyst/ConditionsYield (%)M.P. (°C)Reference
1BenzaldehydeNaOAc, Ac₂O, Heat75169.4-169.9[13]
24-ChlorobenzaldehydeNaOAc, Ac₂O, Heat66-89193-195[1][13]
33-MethoxybenzaldehydeL-Proline, Ac₂O, Heat91101-103[14]
44-NitrobenzaldehydeNaOAc, Ac₂O, HeatHigh204-206[10]
5Benzaldehyde[bmIm]OH, Ac₂O, RT71-[16]

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Yield - Incomplete reaction. - Reagents are not anhydrous (especially sodium acetate). - Insufficient heating.- Extend the reaction time and monitor via TLC. - Use freshly fused sodium acetate or dry it in an oven before use. - Ensure the reaction temperature is maintained at 80-100 °C.
Oily Product/Difficulty in Crystallization - Presence of impurities. - Excess unreacted aldehyde.- Wash the crude product thoroughly with cold water and a small amount of cold ethanol. - Attempt recrystallization from a different solvent system (e.g., ethyl acetate/hexane). - Use column chromatography for purification if recrystallization fails.[13]
Reaction Stalls - Deactivation of catalyst. - Low reactivity of the aldehyde.- Add a fresh portion of anhydrous sodium acetate. - For aldehydes with strong electron-donating groups, consider increasing the reaction time or using a more efficient modern protocol (e.g., microwave synthesis).

Conclusion

The Erlenmeyer-Plöchl reaction remains a robust, reliable, and indispensable method for the synthesis of 4-benzylidene-2-phenyl oxazol-5(4H)-one derivatives.[1] Its operational simplicity, coupled with the potential for modern improvements, allows for the efficient generation of a vast library of these heterocyclic compounds. The significant and diverse biological activities of oxazolones underscore their immense potential as foundational scaffolds in the ongoing quest for novel and effective therapeutic agents.

References

Application Note: Strategic C4-Functionalization of 4-Bromo-5-methyl-2-phenyloxazole via Lithium-Halogen Exchange

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazole Scaffold in Modern Chemistry

The oxazole ring system is a cornerstone of medicinal chemistry and materials science.[1] As a five-membered aromatic heterocycle containing both nitrogen and oxygen, it is a "privileged scaffold" found in numerous natural products and synthetic molecules with a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3][4] The ability to selectively functionalize the oxazole core is paramount for developing novel therapeutic agents and molecular probes.

This guide provides a detailed technical overview and robust protocols for the lithiation of 4-bromo-5-methyl-2-phenyloxazole. This specific substrate is an ideal starting material for generating a versatile organolithium intermediate, which can be subsequently intercepted by a wide range of electrophiles. The primary mechanism, a lithium-halogen exchange, offers a regiochemically precise method for C-C and C-heteroatom bond formation at the C4 position, a site that can be challenging to functionalize through other means.

Mechanistic Rationale: Lithium-Halogen Exchange

The core transformation relies on the metal-halogen exchange reaction, a fundamental process in organometallic chemistry.[5] This reaction is distinct from deprotonation or Directed ortho Metalation (DoM), where a C-H bond is broken.[6]

Causality Behind Experimental Choices:

  • Reaction Type : In 4-bromo-5-methyl-2-phenyloxazole, the C4-Br bond is the most reactive site for organolithium reagents. The lithium-halogen exchange is kinetically much faster than the deprotonation of the C2-phenyl ring protons or the C5-methyl group protons.[5][7] The reaction rate for halogen exchange follows the trend I > Br > Cl, making the bromo-substituted oxazole an excellent substrate.[5]

  • Reagent Selection (n-Butyllithium) : n-Butyllithium (n-BuLi) is the reagent of choice for this transformation.[8][9] It is a potent base (pKa of butane ≈ 50) and a strong nucleophile.[10] In this context, it initiates the exchange by attacking the bromine atom, leading to the formation of the thermodynamically more stable 4-lithiooxazole and n-butyl bromide.

  • Critical Role of Temperature : Organolithium intermediates, especially on heterocyclic rings, can be unstable.[11] The lithiation of 4-bromo-5-methyl-2-phenyloxazole must be performed at cryogenic temperatures (typically -78 °C) to prevent side reactions.[10] At higher temperatures, the highly reactive 4-lithiooxazole intermediate could decompose, potentially through ring-opening, or react with the solvent (e.g., THF).[12]

The overall transformation is depicted below:

Reaction Scheme: Lithiation of 4-bromo-5-methyl-2-phenyloxazole

Caption: General scheme for the lithium-halogen exchange and subsequent electrophilic quench.

Experimental Workflow and Protocols

The following section provides a comprehensive, step-by-step protocol for the generation of 4-lithio-5-methyl-2-phenyloxazole and its subsequent reaction with various electrophiles.

General Workflow Diagram

The logical flow of the experimental procedure is outlined below. This process ensures the safe and efficient generation and use of the highly reactive organolithium intermediate.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_quench Quenching & Workup A Assemble & Dry Glassware B Establish Inert Atmosphere (N₂ or Ar) A->B C Prepare Substrate Solution (Oxazole in Anhydrous THF) B->C D Cool to -78 °C (Dry Ice/Acetone Bath) C->D E Slow, Dropwise Addition of n-BuLi Solution D->E F Stir for 30-60 min (Lithium-Halogen Exchange) E->F G Formation of 4-Lithiooxazole Intermediate F->G H Add Electrophile Solution at -78 °C G->H I Warm to Room Temperature H->I J Aqueous Quench (e.g., sat. NH₄Cl) I->J K Extraction & Purification (Column Chromatography) J->K L Final Functionalized Product K->L Characterization

References

Troubleshooting & Optimization

Optimizing reaction conditions for 4-Bromo-2-phenyloxazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of 4-Bromo-2-phenyloxazole. As a key intermediate in the development of pharmaceuticals and functional materials, optimizing its synthesis is critical for achieving high purity and yield. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights.

Core Synthetic Strategies

The synthesis of this compound is typically approached via two primary routes. The optimal choice depends on the availability of starting materials, scale, and desired purity profile.

  • Route A: Post-Cyclization Bromination. This common strategy involves the initial synthesis of the 2-phenyloxazole core, followed by regioselective electrophilic bromination at the C4 position. This route is often favored for its modularity and the commercial availability of 2-phenyloxazole precursors.

  • Route B: Direct Cyclization with Brominated Precursors. This approach utilizes a brominated starting material, such as a 2-bromo-1-phenylethan-1-one derivative, which undergoes cyclization with benzamide or a related reagent to directly form the target molecule.

Below, we address common issues encountered in these synthetic pathways.

Troubleshooting Guide

This section is structured to address specific experimental failures. Each question represents a common problem, followed by a detailed analysis of potential causes and recommended corrective actions.

Question 1: My initial cyclization to form 2-phenyloxazole (Route A) is resulting in very low yields. What are the likely causes and solutions?

Low yields in oxazole synthesis, particularly via the Robinson-Gabriel pathway or related cyclodehydrations, are a frequent challenge.[1][2] The issue typically stems from incomplete reaction or competing side reactions.

Potential Causes & Recommended Solutions:

  • Ineffective Dehydration: The cyclodehydration of the α-acylamino ketone intermediate is the critical step. If the dehydrating agent is not sufficiently potent or is used under suboptimal conditions, the reaction will stall.

    • Solution: While concentrated sulfuric acid is common, it can cause charring and side reactions with sensitive substrates. Consider alternative, and often milder, dehydrating agents. A comparison is provided in Table 1. Trifluoromethanesulfonic acid (TfOH) or trifluoroacetic anhydride (TFAA) are highly effective alternatives.[3]

  • Poor Quality Starting Materials: The purity of the α-acylamino ketone precursor is paramount. Impurities can interfere with the cyclization catalyst or generate undesired byproducts.

    • Solution: Recrystallize or chromatographically purify the starting material before use. Confirm its identity and purity via ¹H NMR and melting point analysis.

  • Suboptimal Reaction Temperature: Both excessively high and low temperatures can be detrimental. High temperatures may lead to decomposition, while low temperatures can result in an impractically slow reaction rate.

    • Solution: The optimal temperature is highly dependent on the chosen dehydrating agent. For H₂SO₄, reactions are often run between 70-100 °C. For more reactive agents like TFAA, the reaction may proceed efficiently at room temperature.[3] Perform small-scale trials to determine the optimal temperature for your specific substrate.

Dehydrating Agent Typical Conditions Advantages Disadvantages
H₂SO₄ 70-100 °CInexpensive, widely availableCan cause charring, harsh conditions
P₂O₅ / POCl₃ Reflux in pyridine/dioxanePotentCan be difficult to handle, generates corrosive byproducts
TFAA / TfOH 0 °C to RTHigh efficiency, mild conditionsExpensive, moisture-sensitive
Dess-Martin Periodinane RTUsed in specific modern protocolsStoichiometric, expensive

Table 1: Comparison of Common Dehydrating Agents for Oxazole Synthesis.

Question 2: During the bromination of 2-phenyloxazole (Route A), my TLC shows multiple product spots, indicating poor regioselectivity. How can I exclusively obtain the 4-bromo isomer?

This is a classic problem of controlling electrophilic aromatic substitution on a heterocyclic ring. The oxazole ring's reactivity towards electrophiles is generally C4 > C5 > C2.[4] The formation of multiple products indicates that this selectivity is not being adequately controlled.

Potential Causes & Recommended Solutions:

  • Harsh Brominating Agent: Molecular bromine (Br₂) is a highly reactive electrophile and can lead to over-bromination (e.g., 4,5-dibromo-2-phenyloxazole) or attack at the less-favored C5 position.

    • Solution: Employ a milder and more sterically hindered brominating agent. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it releases a low concentration of Br₂ in situ, or acts as the direct bromine source, leading to higher selectivity.[5][6]

  • Incorrect Solvent Choice: The polarity of the solvent can influence the reactivity of the brominating agent and the stability of the intermediates, thereby affecting regioselectivity.

    • Solution: Non-polar solvents like carbon tetrachloride (CCl₄) or tetrahydrofuran (THF) are commonly used for NBS brominations.[5][6] Avoid highly polar or protic solvents which can activate the brominating agent excessively.

  • Elevated Reaction Temperature: Higher temperatures provide more energy for the reaction to overcome the activation barrier for substitution at the less reactive C5 position.

    • Solution: Perform the bromination at or below room temperature. It is often beneficial to start the reaction at 0 °C and allow it to slowly warm to room temperature while monitoring by TLC.

Question 3: My reaction appears to have stalled; the starting material is consumed, but the product peak is not growing (monitored by GC/LC-MS). What troubleshooting steps should I follow?

Reaction stalling can be deceptive. It's crucial to differentiate between a truly stalled reaction and the formation of a stable, non-productive intermediate.

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Caption: General workflow for troubleshooting a stalled reaction.

  • Verify Reagent Activity: If using organometallic reagents (e.g., n-BuLi in a lithiation-based approach), they can degrade upon storage.[7] Titrate the reagent immediately before use. Catalysts can also deactivate.

  • Analyze the Crude Mixture: Take a sample from the reaction, perform a simple workup, and analyze it by ¹H NMR and LC-MS. You may have formed a stable intermediate, such as the dihydrooxazolol in the Robinson-Gabriel synthesis, which requires more forcing conditions to dehydrate.[3]

  • Force the Reaction: If a stable intermediate is identified, a modest increase in temperature or an additional charge of the catalyst/reagent may be sufficient to push the reaction to completion. Proceed cautiously to avoid decomposition.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of electrophilic bromination on the 2-phenyloxazole ring, and why is the C4 position preferred?

A: The bromination of 2-phenyloxazole is a classic electrophilic aromatic substitution reaction. The lone pair on the ring nitrogen is less involved in the aromatic system than the oxygen's lone pair, making the nitrogen the site of initial protonation or Lewis acid coordination if present. This enhances the electrophilicity of the ring carbons. The C4 and C5 positions are analogous to the alpha and beta positions of a furan ring, respectively, making them electron-rich and susceptible to attack. Computational and experimental data show that the intermediate cation formed by attack at C4 is more stable than the one formed by attack at C5, leading to the observed regioselectivity.[4]

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Caption: Mechanism of electrophilic bromination at the C4 position.

Q: What are the primary safety considerations when performing this synthesis?

A: Several hazards must be managed:

  • Brominating Agents: NBS is a lachrymator and irritant. Molecular bromine is highly corrosive, toxic, and volatile. Always handle these reagents in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • Dehydrating Agents: Concentrated acids (H₂SO₄, TfOH) are extremely corrosive. Phosphorus-based reagents (P₂O₅, POCl₃) react violently with water. Handle with extreme care.

  • Solvents: Anhydrous solvents like THF can form explosive peroxides. Ensure they are tested and properly stored. CCl₄ is a known carcinogen and should be handled with appropriate precautions.

Q: How can I effectively purify the final this compound product?

A: The primary impurities are typically unreacted 2-phenyloxazole and any 5-bromo or 4,5-dibromo isomers.

  • Aqueous Workup: First, quench the reaction and wash with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) to remove any residual bromine/NBS. Follow with a brine wash to aid layer separation.

  • Column Chromatography: This is the most effective method for separating the isomers. A silica gel column using a gradient elution of ethyl acetate in hexanes or petroleum ether typically provides good separation. The polarity order is generally: 2-phenyloxazole > 4-bromo isomer > 4,5-dibromo isomer.

  • Recrystallization: If the product is obtained in high purity (>95%) after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be used to obtain material of very high analytical purity.

Experimental Protocols

The following protocols are representative examples for the synthesis of this compound via Route A.

Protocol 1: Synthesis of 2-Phenyloxazole (Robinson-Gabriel Method)

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-benzamido-1-phenylethan-1-one (10.0 g, 41.8 mmol).

  • Reaction: Carefully add concentrated sulfuric acid (50 mL) to the flask. The mixture will warm and should be stirred to ensure homogeneity.

  • Heating: Heat the reaction mixture to 80-90 °C in an oil bath and maintain for 2-3 hours. Monitor the reaction progress by TLC (3:1 Hexanes:EtOAc), observing the disappearance of the starting material.

  • Workup: Allow the mixture to cool to room temperature, then pour it carefully over crushed ice (approx. 200 g) with vigorous stirring.

  • Neutralization & Extraction: Neutralize the acidic aqueous solution by the slow addition of concentrated ammonium hydroxide until the pH is ~8. A precipitate will form. Extract the mixture with dichloromethane (3 x 75 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 2-phenyloxazole, which can be purified by column chromatography if necessary.

Protocol 2: Bromination of 2-Phenyloxazole

  • Setup: In a 250 mL round-bottom flask protected from light, dissolve 2-phenyloxazole (5.0 g, 34.4 mmol) in anhydrous tetrahydrofuran (THF, 100 mL). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (6.13 g, 34.4 mmol) portion-wise over 15 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Stir for an additional 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quenching: Pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate (100 mL) and stir for 10 minutes.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., 95:5 Hexanes:EtOAc) to afford this compound as a solid.[5]

References

Common side products in the synthesis of bromo-substituted aryloxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The bromo-substituted aryloxazole motif is a cornerstone in medicinal chemistry and materials science, valued for its role as a versatile synthetic handle in cross-coupling reactions and its presence in numerous bioactive compounds. However, its synthesis is often plagued by the formation of stubborn side products that can complicate purification and significantly reduce yields. This guide provides in-depth troubleshooting for common issues encountered during the synthesis of these vital heterocycles, structured in a practical question-and-answer format for researchers in the field.

Section 1: Issues in Classical Cyclodehydration Routes (e.g., Robinson-Gabriel Synthesis)

The Robinson-Gabriel synthesis and related methods involve the cyclodehydration of a 2-acylamino-ketone to form the oxazole ring.[1][2] While classic, these routes often employ harsh conditions that can be detrimental to sensitive substrates.

Frequently Asked Questions (FAQs)

Question 1: My reaction turned into a black, intractable tar with very low yield of the desired oxazole. What is causing this?

Answer: This is a classic sign of polymerization and substrate decomposition. The strong dehydrating acids traditionally used, such as concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA), can promote intermolecular side reactions, especially at elevated temperatures.[3][4]

  • Causality: The highly acidic conditions can protonate multiple sites on your starting material or intermediates. Instead of the desired intramolecular cyclization, these activated species can react with each other, leading to complex polymeric mixtures. Electron-rich aryl groups are particularly susceptible to acid-catalyzed degradation.

  • Troubleshooting Protocol: Mitigating Tar Formation

    • Lower the Temperature: Find the minimum temperature required for cyclization. A balance must be struck between reaction rate and decomposition.

    • Use Milder Dehydrating Agents: Modern variations of the Robinson-Gabriel synthesis offer milder conditions. Consider the reagents listed in the table below.

    • Gradual Addition: If using a strong acid, cool the reaction mixture to 0 °C and add the acid dropwise to control the initial exotherm.

Reagent CombinationSolvent(s)Typical TemperatureKey Advantages
Triphenylphosphine (PPh₃) / Iodine (I₂) / Triethylamine (Et₃N) THF, CH₂Cl₂0 °C to Room TempVery mild, high functional group tolerance.[1][3]
Dess-Martin Periodinane (DMP) then PPh₃/I₂ CH₂Cl₂, CH₃CNRoom TemperatureTwo-step process but extremely mild; suitable for complex molecules.[1][3]
Trifluoroacetic Anhydride (TFAA) THF, DioxaneRoom Temp to RefluxMild conditions, effective for solid-phase synthesis.[3]

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cluster_main Robinson-Gabriel Pathway cluster_side Side Reaction Pathway Start 2-Acylamino-ketone Intermediate Hemiaminal (Oxazoline Intermediate) Start->Intermediate Intramolecular Cyclization Decomposition Polymerization / Tar Start->Decomposition Harsh Conditions (Excess Acid, High Temp) Product Desired Bromo-Aryloxazole Intermediate->Product Dehydration (-H₂O)

Caption: Desired vs. undesired pathways in Robinson-Gabriel synthesis.

Section 2: Challenges in Direct Bromination of Aryloxazoles

A common strategy involves synthesizing the parent aryloxazole first, followed by electrophilic aromatic bromination. This approach can lead to issues with regioselectivity and over-reaction.

Frequently Asked Questions (FAQs)

Question 2: I am trying to mono-brominate my aryloxazole, but I'm getting a mixture of di- and even tri-brominated products. How can I control the selectivity?

Answer: You are observing over-bromination, a common issue when the aryl ring attached to the oxazole is activated (i.e., contains electron-donating groups like methoxy or alkyl chains).[5] The initial bromination makes the ring slightly less reactive, but if the conditions are too harsh or the brominating agent is too potent, multiple additions can occur.[6][7]

  • Causality: Electrophilic aromatic substitution is highly sensitive to the electronic nature of the substrate. Strong activating groups can make the aromatic ring so nucleophilic that it reacts multiple times with the electrophilic bromine source (e.g., Br₂).

  • Troubleshooting Protocol: Achieving Mono-bromination

    • Use a Milder Brominating Agent: Switch from molecular bromine (Br₂) to N-Bromosuccinimide (NBS). NBS provides a low, steady concentration of electrophilic bromine, which greatly favors mono-substitution.

    • Control Stoichiometry: Use precisely 1.0 equivalent of your brominating agent. A slight excess can dramatically increase the formation of di-brominated products.[8]

    • Lower the Temperature: Perform the reaction at 0 °C or even lower (-78 °C). Lower temperatures increase the selectivity by favoring the reaction at the most activated site and slowing down subsequent brominations.[7]

    • Solvent Choice: Use a non-polar solvent like dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄). Polar solvents can sometimes accelerate electrophilic reactions.

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Start Aryloxazole Mono Mono-Bromo Product (Desired) Start->Mono + 1 eq. 'Br+' Di Di-Bromo Product (Side Product) Mono->Di + 1 eq. 'Br+' (Slower) Tri Poly-Bromo Products (Side Product) Di->Tri + 1 eq. 'Br+' (Even Slower)

Caption: Sequential pathway of over-bromination.

Section 3: Side Products in Palladium-Catalyzed Cross-Coupling

Modern syntheses often build the bromo-substituted aryloxazole via cross-coupling reactions (e.g., Suzuki, Stille) using a bromo-substituted aryl halide and an oxazole-organometallic reagent. These powerful methods have their own characteristic side reactions.

Frequently Asked Questions (FAQs)

Question 3: My main impurity has a molecular weight corresponding to my bromo-aryl starting material, but without the bromine. What happened?

Answer: This is a classic case of dehalogenation (specifically, hydrodehalogenation). It is a well-known side reaction in many palladium-catalyzed cross-couplings where the bromine atom is replaced by a hydrogen atom.[9][10]

  • Causality: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[9] This can be generated from the reaction of the palladium complex with bases, solvents (especially alcohols), or trace water. This Pd-H species can then insert into the catalytic cycle, leading to the reductive cleavage of the carbon-bromine bond. N-heterocyclic halides are particularly susceptible to this side reaction.[9][11]

  • Troubleshooting Protocol: Suppressing Dehalogenation

    • Choice of Base: Use a non-hydridic, anhydrous base. Potassium phosphate (K₃PO₄) is often a better choice than bases like sodium ethoxide. Ensure the base is finely powdered and dry.

    • Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). These ligands accelerate the desired reductive elimination step, which outcompetes the dehalogenation pathway.

    • Solvent Purity: Use high-purity, anhydrous solvents. If using a solvent like THF, ensure it is freshly distilled or from a sealed bottle. Avoid alcohol co-solvents if dehalogenation is a problem.

    • Protecting Groups: For N-H containing heterocycles like pyrroles or indoles, protecting the N-H group can sometimes suppress dehalogenation by altering the electronic properties of the ring.[9][11]

Question 4: I've isolated a high-molecular-weight byproduct that appears to be a dimer of my bromo-aryl starting material. What is this?

Answer: You are observing homocoupling (also known as Ullmann coupling). This side reaction forms a symmetrical biaryl product (Ar-Ar) from two molecules of your aryl bromide (Ar-Br).[12][13]

  • Causality: Homocoupling can occur through several pathways. In palladium catalysis, two molecules of the Ar-Pd(II)-X intermediate can undergo a ligand exchange and reductive elimination to form the Ar-Ar bond and regenerate the Pd(0) catalyst.[12] This pathway is often favored when the subsequent steps of the main catalytic cycle (e.g., transmetalation in a Suzuki coupling) are slow.

  • Troubleshooting Protocol: Minimizing Homocoupling

    • Optimize Reaction Temperature: Lowering the temperature can often disfavor homocoupling relative to the desired cross-coupling.

    • Check Reagent Purity: Ensure your organometallic reagent (e.g., boronic acid in a Suzuki coupling) is pure and active. A slow transmetalation step allows more time for homocoupling to occur.[9]

    • Use a Reductant (for Ni-catalyzed systems): In nickel-catalyzed homocoupling, a reducing agent like zinc powder is often used. If you are not intending to perform a homocoupling, ensure no adventitious reducing agents are present.[12]

    • Adjust Stoichiometry: A slight excess of the oxazole coupling partner relative to the aryl bromide can sometimes suppress homocoupling of the bromide.

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cluster_main Desired Suzuki Cycle cluster_side Side Reaction Cycles Pd0 Pd(0) OxAdd Ar-Pd(II)-Br Pd0->OxAdd Oxidative Addition (+ Ar-Br) Trans Ar-Pd(II)-Oxazole OxAdd->Trans Transmetalation (+ Oxazole-B(OR)₂) Dehalogenation Arene (Ar-H) OxAdd->Dehalogenation Reaction with 'Pd-H' species Homocoupling Biaryl (Ar-Ar) OxAdd->Homocoupling Dimerization & Reductive Elim. Product Bromo-Aryloxazole Trans->Product Reductive Elimination

Caption: Competing side reactions in a Pd-catalyzed Suzuki coupling.

References

Technical Support Center: Purification of Crude 4-Bromo-2-phenyloxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of crude 4-Bromo-2-phenyloxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this important synthetic intermediate. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Understanding the Purification Challenge

The synthesis of this compound, often achieved through the bromination of 2-phenyloxazole or related precursors, can result in a crude product containing a variety of impurities. The successful isolation of pure this compound is critical for its use in subsequent synthetic steps, particularly in the development of pharmaceutical agents where purity is paramount.

Common impurities can include:

  • Unreacted Starting Materials: Such as 2-phenyloxazole.

  • Brominating Agent Residues: If N-bromosuccinimide (NBS) is used, residual NBS and its byproduct, succinimide, are common contaminants.[1][2]

  • Regioisomers: Bromination at other positions on the oxazole or phenyl ring.

  • Polybrominated Species: The introduction of more than one bromine atom onto the molecule.

  • Reaction Byproducts: Formed from side reactions or degradation of starting materials or product.

The choice of purification technique is dictated by the nature and quantity of these impurities, as well as the physical state of the crude product.

Troubleshooting and FAQs

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Q1: My crude product is a dark, oily residue. What is the best first step for purification?

A1: A dark, oily crude product often indicates the presence of polymeric byproducts or colored impurities. Before attempting more rigorous purification methods like column chromatography or recrystallization, an initial aqueous workup is highly recommended. This can remove water-soluble impurities and residues from the brominating agent.

A typical workup involves dissolving the crude oil in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM). This organic solution is then washed sequentially with:

  • A reducing agent solution: A 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) can be used to quench any unreacted bromine or NBS.[2]

  • A basic solution: A saturated aqueous solution of sodium bicarbonate (NaHCO₃) will remove acidic impurities and the succinimide byproduct from NBS.[1][2]

  • Brine: A final wash with a saturated aqueous solution of sodium chloride (brine) helps to remove residual water from the organic layer.[1]

After drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtration, and concentration under reduced pressure, you should obtain a cleaner, solid or semi-solid crude product that is more amenable to further purification.

Q2: I'm trying to recrystallize my crude this compound, but it's "oiling out" instead of forming crystals. What's going wrong?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens when the boiling point of the recrystallization solvent is higher than the melting point of the compound, or when there is a high concentration of impurities that depress the melting point.

To troubleshoot this, consider the following:

  • Lower the Saturation Temperature: Add a small amount of the "good" solvent (the one in which the compound is more soluble) to the hot solution to decrease the saturation point to a temperature below the compound's melting point.

  • Slow Cooling: Ensure the solution cools as slowly as possible. Rapid cooling can favor oil formation over crystal nucleation. Allowing the flask to cool to room temperature undisturbed before moving it to an ice bath is crucial.[3]

  • Solvent System Modification: If you are using a single solvent, try a mixed-solvent system. For example, if your compound is very soluble in hot ethanol, you can add a "poor" solvent like water dropwise to the hot solution until it becomes slightly cloudy, then add a drop or two of the "good" solvent to redissolve the oil and allow it to cool slowly.[4] Common solvent systems for recrystallization of aromatic compounds include ethanol/water, hexane/ethyl acetate, and hexane/acetone.[5]

  • Seed Crystals: If you have a small amount of pure, solid this compound, adding a tiny crystal to the cooled, supersaturated solution can induce crystallization.

Q3: My column chromatography is giving poor separation between my product and an impurity. How can I improve the resolution?

A3: Poor resolution in column chromatography can be addressed by optimizing several parameters. For N-heterocycles like oxazoles, interactions with the acidic silica gel can sometimes cause band broadening or "streaking".

Here are some strategies to improve your separation:

  • Solvent System Optimization: The choice of eluent is critical. For this compound, a non-polar stationary phase like silica gel is appropriate. A good starting point for the mobile phase is a mixture of hexane and ethyl acetate.[6] You can run a series of thin-layer chromatography (TLC) plates with varying ratios of these solvents to find the optimal eluent system that gives your product an Rf value of approximately 0.2-0.3 and maximizes the separation from impurities.[7]

  • Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution can be employed. Start with a less polar eluent (higher hexane content) and gradually increase the polarity by increasing the proportion of ethyl acetate.[8]

  • Column Packing and Dimensions: Ensure your column is packed uniformly without any air bubbles or cracks. A longer, narrower column will generally provide better resolution than a shorter, wider one.

  • Sample Loading: Dissolve your crude product in a minimal amount of the initial eluent or a more volatile solvent like dichloromethane, and load it onto the column in a narrow band.[9] Overloading the column with too much sample will lead to poor separation.

  • Adding a Modifier: For basic compounds that may interact strongly with silica, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to improve peak shape and reduce tailing. However, be mindful that this will make the eluent basic and could affect the stability of your compound.

Q4: After purification, my this compound is a yellow solid, but I expected it to be white. Is it still impure?

A4: While a yellow color can indicate the presence of impurities, some organic compounds can have a slight yellow tinge even when pure. The color could be due to trace amounts of oxidized impurities or residual colored byproducts from the synthesis.

To determine the purity, you should rely on analytical techniques rather than color alone:

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are powerful tools to assess purity. The absence of signals corresponding to impurities is a strong indication of a pure sample.

  • Mass Spectrometry: This can confirm the molecular weight of your product and help identify any impurities with different masses.

  • TLC Analysis: A single spot on a TLC plate in multiple solvent systems is a good sign of purity.

If you suspect colored impurities are present, you can try treating a solution of your compound with a small amount of activated charcoal before the final filtration step of recrystallization.[10][11] The charcoal can adsorb colored impurities. However, use it sparingly as it can also adsorb your product, leading to lower yields.[12]

Purification Protocols

The following are detailed, step-by-step protocols for the most common and effective purification techniques for crude this compound.

Protocol 1: Purification by Recrystallization

Recrystallization is an effective method for purifying solid compounds that are contaminated with small amounts of impurities. The principle is based on the differential solubility of the compound and impurities in a solvent at different temperatures.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, water, or a mixture)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but not when cold. A mixed solvent system, such as ethanol/water, is often effective for aromatic compounds.[13]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen hot solvent while stirring and heating until the solid just dissolves.[14]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for separating compounds with different polarities.[8] It is particularly useful when dealing with larger quantities of crude material or when recrystallization is ineffective.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Collection tubes or flasks

  • Air or nitrogen source for applying pressure

Step-by-Step Methodology:

  • Eluent Selection: Using TLC, determine an appropriate eluent system. A good starting point is a mixture of hexane and ethyl acetate. The ideal eluent should provide a good separation between your product and impurities, with the product having an Rf value of around 0.2-0.3.[7]

  • Column Packing: Securely clamp the column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent and carefully pour it into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing. Add another thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a volatile solvent like dichloromethane. Carefully apply the sample to the top of the silica gel using a pipette.

  • Elution: Carefully add the eluent to the top of the column. Apply gentle pressure with air or nitrogen to force the eluent through the column at a steady rate.

  • Fraction Collection: Collect the eluent in fractions as it comes off the column.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Purification TechniqueKey ParametersAdvantagesDisadvantages
Recrystallization Solvent choice, cooling rateHigh purity for crystalline solids, scalableCan be time-consuming, potential for low yield, not effective for oily products
Column Chromatography Stationary phase, eluent system, column dimensionsVersatile for a wide range of compounds, good for separating complex mixturesCan be labor-intensive, requires larger volumes of solvent, potential for product loss on the column

Logical Workflow for Purification

Purification_Workflow start Crude this compound workup Aqueous Workup (e.g., NaHCO₃, Na₂S₂O₃ washes) start->workup assessment Assess Purity (TLC, ¹H NMR) workup->assessment is_solid Is the product a solid? assessment->is_solid recrystallization Recrystallization is_solid->recrystallization Yes chromatography Flash Column Chromatography is_solid->chromatography No (oily) oiling_out Product 'Oils Out'? recrystallization->oiling_out final_product Pure this compound chromatography->final_product oiling_out->chromatography Yes oiling_out->final_product No

References

Technical Support Center: Optimizing Suzuki Coupling Reactions with 4-Bromo-2-phenyloxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are working with 4-bromo-2-phenyloxazole and aiming to improve reaction yields and reproducibility. As Senior Application Scientists, we have compiled this resource based on established literature and extensive field experience to help you navigate the specific challenges associated with this substrate.

The 2-phenyloxazole moiety is a valuable scaffold in medicinal chemistry, but its electronic properties can present unique hurdles in palladium-catalyzed cross-coupling. The electron-deficient nature of the oxazole ring can influence the oxidative addition step, while the Lewis basic nitrogen atom can potentially coordinate to the palladium center, leading to catalyst inhibition.[1] This guide provides a structured approach to troubleshooting and optimizing your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling with this compound giving low yields compared to simpler aryl bromides?

A1: The this compound substrate presents a few distinct challenges. Firstly, the C-Br bond at the 4-position of the electron-deficient oxazole ring is less reactive towards oxidative addition than in electron-rich or even simple aryl bromides.[2][3] Secondly, the nitrogen atom of the oxazole ring is a Lewis basic site that can coordinate to the Pd(0) catalyst, potentially forming off-cycle, inactive complexes and reducing the concentration of the active catalyst.[1] Overcoming these issues requires careful selection of the catalyst system, base, and solvent.

Q2: What are the most common side reactions I should be aware of?

A2: The two most prevalent side reactions are protodeboronation of your boronic acid and homocoupling of the boronic acid.

  • Protodeboronation: This is the hydrolysis of the boronic acid back to the corresponding arene, which depletes your nucleophilic partner.[4] It is often catalyzed by the base or trace metals and is more common with electron-deficient heteroarylboronic acids.[5]

  • Homocoupling: This is the formation of a biaryl product from two molecules of your boronic acid. It is often promoted by the presence of oxygen in the reaction mixture, which can alter the palladium catalytic cycle.[6] Rigorous degassing of your reaction solvent and vessel is critical to minimize this.

Q3: Can I use a boronic ester instead of a boronic acid?

A3: Yes, and it is often highly recommended. Boronic esters, such as pinacol (BPin) or neopentylglycol esters, are generally more stable towards protodeboronation than their corresponding boronic acids.[2][4] While it was once thought that boronic esters must first hydrolyze to the boronic acid to participate in the reaction, recent studies have shown they can transmetalate directly, sometimes even leading to faster reaction rates.[7][8]

Troubleshooting and Optimization Guide

This section provides a systematic approach to diagnosing and solving common issues encountered during the Suzuki coupling of this compound.

Problem 1: Low to No Product Formation

If you observe little to no conversion of your starting material, a systematic evaluation of your reaction parameters is necessary. The following workflow can help pinpoint the issue.

G start Low / No Yield catalyst Step 1: Evaluate Catalyst System - Is Pd(0) generated effectively? - Is the ligand appropriate? start->catalyst Begin Troubleshooting base Step 2: Scrutinize Base Selection - Is it strong enough? - Is it soluble? catalyst->base If catalyst is optimal solvent Step 3: Assess Solvent & Temperature - Are reagents soluble? - Is temperature optimal? base->solvent If base is suitable reagents Step 4: Check Reagent Quality - Boronic acid/ester purity? - Substrate integrity? solvent->reagents If conditions are appropriate G cluster_0 pd0 L₂Pd⁰ (Active Catalyst) oa Oxidative Addition pd2_complex L₂PdII(Ar¹)(X) pd0->pd2_complex  + Ar¹-X transmetal Transmetalation pd2_biaryl L₂PdII(Ar¹)(Ar²) pd2_complex->pd2_biaryl  + [Ar²-B(OR)₂(Base)]⁻ pd2_biaryl->pd0  - Product re Reductive Elimination product Ar¹-Ar² (Product) ar1x Ar¹-X (this compound) ar2by2 Ar²-B(OR)₂ (Boronic Acid/Ester) base Base (e.g., K₂CO₃) base->ar2by2

References

Van Leusen Oxazole Synthesis: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Van Leusen oxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction to construct oxazole rings. Here, we move beyond standard protocols to offer in-depth, field-tested insights in a practical question-and-answer format. Our goal is to help you troubleshoot common issues, optimize your reaction conditions, and understand the causality behind the experimental choices you make.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Van Leusen oxazole synthesis, and how does it inform troubleshooting?

A1: Understanding the mechanism is critical for effective troubleshooting. The reaction is a multi-step process that transforms an aldehyde into a 5-substituted oxazole using tosylmethyl isocyanide (TosMIC).[1][2]

The core sequence is as follows:

  • Deprotonation: A base abstracts an acidic proton from the α-carbon of TosMIC, creating a nucleophilic carbanion.[3][4]

  • Nucleophilic Addition: This TosMIC anion attacks the electrophilic carbonyl carbon of the aldehyde.[3][4]

  • Cyclization: The resulting alkoxide intermediate undergoes an intramolecular 5-endo-dig cyclization, forming an oxazoline ring.[3][4]

  • Elimination: Finally, the base facilitates the elimination of the tosyl group (p-toluenesulfinic acid), which is an excellent leaving group, to yield the aromatic oxazole.[2][4]

This mechanism dictates that the success of the synthesis depends on a delicate balance: the base must be strong enough to deprotonate TosMIC but not so strong that it promotes unwanted side reactions with the aldehyde starting material. Each step presents potential pitfalls, which we will address in the subsequent sections.

Van_Leusen_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Cyclization cluster_step4 Step 4: Elimination TosMIC Tos-CH₂-NC TosMIC_Anion Tos-CH⁻-NC TosMIC->TosMIC_Anion B: Base Base Aldehyde R-CHO TosMIC_Anion->Aldehyde Attack on carbonyl Intermediate1 R-CH(O⁻)-CH(Tos)NC Aldehyde->Intermediate1 Oxazoline Oxazoline Intermediate Intermediate1->Oxazoline 5-endo-dig Oxazole 5-R-Oxazole Oxazoline->Oxazole -TosH (Base-promoted) caption Figure 1. Mechanism of the Van Leusen Oxazole Synthesis. Low_Yield_Troubleshooting Start Low or No Yield Check_TosMIC Check TosMIC Quality (Moisture sensitive?) Start->Check_TosMIC Check_Base Evaluate Base Choice (Too weak/strong?) Start->Check_Base Check_Temp Assess Reaction Temperature (Too low?) Start->Check_Temp Solution_TosMIC Use fresh/dry TosMIC. Store properly. Check_TosMIC->Solution_TosMIC Solution_Base Switch to stronger base (e.g., DBU) or milder base (K₂CO₃) for sensitive aldehydes. Check_Base->Solution_Base Solution_Temp Increase temperature. Reflux in methanol. Check_Temp->Solution_Temp caption Figure 2. Troubleshooting workflow for low reaction yields.

References

Technical Support Center: Separation of Isomers in the Nitration of Substituted Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the separation of isomers produced during the nitration of substituted phenols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered in the laboratory. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and optimize your separation strategies.

FAQs: Understanding the Fundamentals

Q1: Why does the nitration of phenol produce a mixture of ortho and para isomers?

The hydroxyl (-OH) group of phenol is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution.[1][2] This is due to the resonance stabilization of the carbocation intermediate formed during the attack of the nitronium ion (NO₂⁺). The lone pairs on the oxygen atom of the hydroxyl group participate in resonance, increasing the electron density at the ortho and para positions of the benzene ring, making them more susceptible to electrophilic attack.[1] Consequently, the nitration of phenol primarily yields o-nitrophenol and p-nitrophenol.[3] The formation of the meta isomer is negligible.[1]

Q2: What factors influence the ortho:para isomer ratio in the nitration of substituted phenols?

The ratio of ortho to para isomers is influenced by several factors:

  • Steric Hindrance: Bulky substituents on the phenol ring or the use of bulky nitrating agents can sterically hinder the approach of the electrophile to the ortho position, favoring the formation of the para isomer.[4]

  • Reaction Temperature: Temperature can affect the regioselectivity of the reaction. For instance, in some cases, lower temperatures may favor the para isomer.

  • Solvent Effects: The polarity and nature of the solvent can influence the transition states leading to the different isomers, thereby altering the product ratio.[4]

  • Nature of the Nitrating Agent: Different nitrating agents (e.g., dilute nitric acid, a mixture of nitric and sulfuric acids, or milder reagents) can lead to different isomer distributions.[5][6]

Troubleshooting Guide: Common Separation Problems

This section addresses specific issues you might encounter during the separation of nitrophenol isomers.

Issue 1: Poor separation of o- and p-nitrophenol using steam distillation.

Symptom: Both isomers are co-distilling, or the yield of the p-nitrophenol residue is very low.

Underlying Cause: The successful separation of o- and p-nitrophenol by steam distillation relies on the significant difference in their volatility. o-Nitrophenol exhibits intramolecular hydrogen bonding, which reduces its boiling point and makes it steam volatile.[7][8][9] In contrast, p-nitrophenol has intermolecular hydrogen bonding, leading to molecular association, a higher boiling point, and thus it is not steam volatile.[8][9][10]

Troubleshooting Steps:

  • Verify Intramolecular Hydrogen Bonding: Ensure that the conditions of your reaction and workup have not disrupted the intramolecular hydrogen bond in the ortho isomer. This is generally stable.

  • Control Steam Flow Rate: An excessively high steam flow rate can mechanically carry over the less volatile p-nitrophenol. Maintain a steady, gentle flow of steam.

  • Monitor Distillation Temperature: Ensure the temperature of the distillation flask is maintained at or near 100°C. Superheating can cause the decomposition or undesired volatilization of the para isomer.

  • Check for Contaminants: The presence of other volatile impurities could interfere with the separation. Ensure the initial product mixture is free from volatile starting materials or byproducts.

Issue 2: Ineffective separation of nitrophenol isomers by column chromatography.

Symptom: Isomers are co-eluting, leading to overlapping fractions and poor resolution.

Underlying Cause: Column chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[11][12] For nitrophenols, separation is typically achieved on a polar stationary phase like silica gel, exploiting the polarity difference between the isomers. p-Nitrophenol is generally more polar than o-nitrophenol due to the exposed hydroxyl and nitro groups available for interaction with the stationary phase.[1][11]

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Start with a non-polar solvent: Begin with a solvent system of low polarity, such as a mixture of hexanes and ethyl acetate (e.g., 9:1 or 8:2 v/v).[5]

    • Gradual Increase in Polarity: If the compounds are not moving, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). This should be done in small increments to achieve the best separation.

    • TLC Analysis: Before running the column, determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal solvent system should give a good separation of spots with Rf values between 0.2 and 0.5.

  • Proper Column Packing: An improperly packed column with air bubbles or cracks will lead to poor separation. Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry.[13]

  • Sample Loading: The sample should be dissolved in a minimum amount of the mobile phase and loaded onto the column in a narrow band.[13] Overloading the column with too much sample will result in broad bands and poor resolution.

  • Flow Rate: A slow and steady flow rate will allow for proper equilibration between the stationary and mobile phases, leading to better separation.

dot

G cluster_0 Column Chromatography Troubleshooting Workflow Start Poor Separation of Isomers CheckTLC Analyze mixture by TLC with various solvent systems Start->CheckTLC OptimizeSolvent Adjust mobile phase polarity (e.g., Hexane/EtOAc ratio) CheckTLC->OptimizeSolvent Rf values too high/low or poor separation RepackColumn Check and repack column if necessary (no cracks/bubbles) CheckTLC->RepackColumn Good TLC separation, but poor column results OptimizeSolvent->CheckTLC Re-evaluate on TLC CheckLoading Ensure minimal sample volume and narrow loading band RepackColumn->CheckLoading AdjustFlow Reduce flow rate for better equilibration CheckLoading->AdjustFlow Success Successful Separation AdjustFlow->Success

Caption: Troubleshooting workflow for column chromatography.

Issue 3: Difficulty in separating di- or tri-substituted nitrophenol isomers.

Symptom: Separation of isomers like 2,4-dinitrophenol and 2,6-dinitrophenol is challenging due to very similar polarities.

Underlying Cause: As the number of nitro groups increases, the differences in polarity between isomers can become less pronounced, making separation by traditional column chromatography difficult.

Troubleshooting and Advanced Techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC offers significantly higher resolution than standard column chromatography.[14][15]

    • Column Choice: A reversed-phase C18 column is often a good starting point.[15]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is commonly used.[16] The pH of the aqueous phase can be adjusted to optimize the separation of these acidic compounds.[16]

  • Fractional Crystallization: This technique can be effective if the isomers have different solubilities in a particular solvent.[17]

    • Solvent Screening: A systematic screening of different solvents at various temperatures is necessary to find a system where one isomer crystallizes out while the other remains in solution.

    • Complex-Assisted Crystallization: In some cases, a complexing agent can be added to the solution to selectively bind to one isomer, altering its solubility and facilitating its separation through crystallization.[18][19]

  • Capillary Zone Electrophoresis (CZE): CZE is a high-efficiency separation technique that separates ions based on their electrophoretic mobility.[20][21] This can be particularly useful for separating isomers with very similar structures. The separation can be optimized by adjusting the pH and composition of the running buffer.[20]

Experimental Protocols

Protocol 1: Separation of o- and p-Nitrophenol by Column Chromatography
  • Preparation of the Column:

    • Secure a glass chromatography column vertically.

    • Place a small plug of glass wool or cotton at the bottom of the column.[13]

    • In a beaker, prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Gently pour the slurry into the column, allowing the solvent to drain slowly. Tap the column gently to ensure even packing and remove any air bubbles. Do not let the solvent level fall below the top of the silica gel.[13]

  • Sample Preparation and Loading:

    • Dissolve the crude mixture of nitrophenols in a minimal amount of the chosen mobile phase (e.g., 10% ethyl acetate in hexane).

    • Carefully add the sample solution to the top of the column using a pipette.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase. The less polar o-nitrophenol will travel down the column faster, appearing as a distinct yellow band.[13][22]

    • Collect the eluent in fractions (e.g., 10-20 mL per fraction) in labeled test tubes or flasks.

    • The more polar p-nitrophenol will move down the column more slowly.

    • After the ortho isomer has been eluted, the polarity of the mobile phase can be increased (e.g., to 30% ethyl acetate in hexane) to speed up the elution of the para isomer.

  • Analysis of Fractions:

    • Analyze the collected fractions by TLC to identify which fractions contain the pure isomers.

    • Combine the pure fractions of each isomer and remove the solvent using a rotary evaporator to obtain the purified products.

dot

G cluster_1 Column Chromatography Protocol PrepColumn Prepare Silica Gel Column LoadSample Load Nitrophenol Mixture PrepColumn->LoadSample EluteOrtho Elute with Low Polarity Mobile Phase (e.g., 10% EtOAc/Hexane) LoadSample->EluteOrtho CollectOrtho Collect Fractions of o-Nitrophenol (First Yellow Band) EluteOrtho->CollectOrtho IncreasePolarity Increase Mobile Phase Polarity (e.g., 30% EtOAc/Hexane) CollectOrtho->IncreasePolarity ElutePara Elute and Collect Fractions of p-Nitrophenol (Second Band) IncreasePolarity->ElutePara Analyze Analyze Fractions by TLC ElutePara->Analyze Combine Combine Pure Fractions and Evaporate Solvent Analyze->Combine

Caption: Step-by-step protocol for isomer separation via column chromatography.

Quantitative Data Summary
IsomerTypical Rf Value (20% EtOAc in Hexane on Silica)Elution Order in Normal Phase ChromatographyVolatilityHydrogen Bonding
o-Nitrophenol~0.6 - 0.7FirstHigh (Steam Volatile)Intramolecular
p-Nitrophenol~0.3 - 0.4SecondLow (Not Steam Volatile)Intermolecular

References

Technical Support Center: Mastering Organolithium Quenching Procedures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for organolithium reaction quenching. This guide is designed for researchers, scientists, and drug development professionals who routinely handle these powerful yet hazardous reagents. The following content moves beyond simple step-by-step instructions to provide a deeper understanding of the chemical principles at play, enabling you to troubleshoot effectively and ensure the safety and success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries and concerns encountered when working with organolithium reagents, providing concise and actionable answers grounded in established chemical principles.

Q1: Why is the quenching of organolithium reactions so hazardous?

A1: The primary hazard stems from the extremely high reactivity of the carbon-lithium bond. Organolithium reagents are powerful bases and nucleophiles that react violently with protic sources like water and alcohols.[1][2] This reaction is highly exothermic and can generate significant heat, posing a severe fire risk, especially since organolithiums are often used in flammable ether or hydrocarbon solvents.[1][3] Furthermore, quenching with protic solvents generates gaseous alkane byproducts, which can lead to a dangerous pressure buildup in a closed system.[1] Certain organolithium reagents, like tert-butyllithium, are pyrophoric and can ignite spontaneously upon contact with air.[1][3]

Q2: What is the best quenching agent for my reaction?

A2: The ideal quenching agent depends on the reactivity of your organolithium reagent and the stability of your product. A "one-size-fits-all" approach is not recommended. The safest strategy involves a gradual reduction in reactivity. For highly reactive reagents like s-BuLi or t-BuLi, a less reactive alcohol such as isopropanol is an excellent initial quencher to control the exotherm.[1][4][5] This can be followed by methanol, and then finally water, to ensure complete quenching.[1][4] For less reactive organolithiums or when dealing with sensitive functional groups in the product, milder quenching agents like saturated aqueous ammonium chloride (NH₄Cl) are preferred as they are less exothermic.[1]

Q3: Can I add water directly to my organolithium reaction?

A3: Never add water directly to a concentrated organolithium solution. [5] The reaction is extremely violent and exothermic, which can cause the solvent to boil and potentially ignite.[3] Water should only be introduced after the bulk of the organolithium reagent has been neutralized with a less reactive quenching agent, such as an alcohol.[1][4]

Q4: My reaction mixture turned into an unmanageable emulsion during workup. What should I do?

A4: Emulsion formation is a common issue, often caused by finely divided lithium salts. Several strategies can be employed to resolve this:

  • Addition of Rochelle's Salt: For reactions involving aluminum hydrides, adding a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) can help chelate the metal salts and break up the emulsion.[1]

  • Filtration: Passing the entire mixture through a pad of a filter aid like Celite can remove the fine solids that are stabilizing the emulsion.[1]

  • Patience and Brine: Sometimes, allowing the separatory funnel to stand for an extended period can lead to layer separation. Washing with brine (saturated aqueous NaCl) can also help by increasing the ionic strength of the aqueous phase.

Q5: I suspect my organolithium reagent has degraded. How does this affect the quenching procedure?

A5: The concentration of organolithium reagents can decrease over time due to decomposition.[5][6] It is crucial to titrate the reagent before use to determine its exact molarity.[6] If the concentration is lower than expected, you may have unreacted starting material. While this doesn't drastically change the quenching protocol itself, it's a critical factor for troubleshooting unexpected reaction outcomes. The quenching procedure is designed to handle excess reagent, so it will also neutralize any unreacted organolithium, regardless of its concentration.

Section 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving common problems encountered during the quenching of organolithium reactions.

Issue 1: Uncontrolled Exotherm During Quench

An uncontrolled exotherm is a critical safety event. The workflow below outlines immediate actions and preventative measures.

G cluster_immediate Immediate Actions cluster_prevention Root Cause Analysis & Prevention start Temperature Spike Detected stop_addition IMMEDIATELY STOP Reagent Addition start->stop_addition emergency_cooling Apply Emergency Cooling (if safe and available) stop_addition->emergency_cooling alert Alert Personnel & Follow Emergency Protocol emergency_cooling->alert inadequate_cooling Inadequate Heat Transfer (Poor surface-area-to-volume ratio on scale-up) fast_addition Addition Rate Too High wrong_enthalpy Incorrect Enthalpy Data (Reaction is more exothermic than expected) wrong_concentration Incorrect Reagent Concentration (Higher than titrated)

Caption: Workflow for managing an uncontrolled exotherm.

  • Causality and Prevention:

    • Inadequate Heat Transfer: As reactions are scaled up, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[5] Ensure your cooling system is adequate for the reaction's enthalpy.

    • Addition Rate: The rate of addition of the quenching agent is a primary means of controlling the temperature.[5] A slow, controlled addition is crucial.

    • Incorrect Enthalpy Data: The heat of reaction may be underestimated. Performing reaction calorimetry studies during process development provides accurate data before scaling up.[5]

Issue 2: Low Yield or Incomplete Reaction

If your desired product is obtained in low yield, consider the following potential causes related to the quenching and workup process.

G cluster_troubleshooting Troubleshooting Low Yield start Low Yield or Incomplete Reaction check1 Was the organolithium reagent titrated recently? start->check1 check2 Was the reaction quenched at a very low temperature? check1->check2 Yes sol1 Titrate reagent before use. (Gilman's double titration is reliable) check1->sol1 No check3 Is the product sensitive to the quenching agent or workup conditions? check2->check3 No sol2 Allow the reaction to warm slightly before quenching, or quench with a more reactive agent. check2->sol2 Yes sol3 Use a milder quenching agent (e.g., sat. aq. NH4Cl). Avoid strongly acidic or basic workups. check3->sol3 Yes

Caption: Decision tree for troubleshooting low reaction yields.

  • Causality and Prevention:

    • Reagent Potency: The actual molarity of organolithium solutions can be significantly lower than stated on the bottle due to decomposition.[5] Using an incorrect concentration can lead to incomplete reactions.

    • Quenching Temperature: While quenching at low temperatures is essential for safety, if the temperature is too low (e.g., -78 °C), the quenching reaction itself might be slow or incomplete, leading to issues during workup.

    • Product Stability: The product itself may be unstable to the quenching conditions. For example, some intermediates may revert to starting materials under acidic or basic conditions. A milder quench with saturated aqueous ammonium chloride is often a good choice for sensitive substrates.[1]

Section 3: Experimental Protocols

These protocols provide detailed, step-by-step methodologies for common quenching procedures. Always wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves, and work in a certified fume hood. [4][7]

Protocol 1: Standard Quenching of a Reaction Mixture

This protocol is for the workup of a completed organolithium reaction.

  • Cool the Reaction: Ensure the reaction mixture is cooled in an appropriate bath (e.g., ice-water or dry ice/acetone). The target temperature is typically below 0 °C to moderate the heat of the quench.[5]

  • Initial Quench with Alcohol: While stirring vigorously, slowly add a less reactive alcohol like isopropanol dropwise via a syringe or an addition funnel.[1][4] Monitor the internal temperature of the reaction. If a significant exotherm is observed, slow down the addition rate.

  • Secondary Quench: Once the initial exotherm has subsided, you can switch to a more reactive alcohol like methanol to ensure any remaining organolithium is consumed.[1]

  • Final Quench with Water: After the addition of alcohol is complete and the mixture has stirred for a few minutes, slowly add water to quench any remaining reactive species and dissolve the lithium salts.[1][4]

  • Aqueous Workup: Allow the mixture to warm to room temperature. The product can then be isolated through standard extraction procedures.

Protocol 2: Safe Disposal of Unused Organolithium Reagents

This protocol is for the safe quenching and disposal of small quantities of excess or unwanted organolithium reagents.[1][4]

  • Dilution: In a fume hood, transfer the unused organolithium reagent to a flask and dilute it significantly with an inert, high-boiling solvent like heptane or toluene.[1][4] The final concentration should be less than 5 wt%.[1]

  • Prepare Quenching Solution: In a separate flask equipped with a stirrer and under an inert atmosphere, prepare a solution of isopropanol in an inert solvent like heptane.[1]

  • Slow Addition: Cool the isopropanol solution in an ice bath. Slowly add the diluted organolithium solution to the stirred isopropanol solution via a dropping funnel.[1][4] Continuously monitor the temperature to ensure it remains under control.[1]

  • Sequential Quenching: After the addition is complete and any exotherm has ceased, slowly add methanol.[1]

  • Final Water Quench: Finally, add water slowly to ensure all reactive materials are destroyed.[1][4]

  • Disposal: The resulting non-reactive solution can be disposed of as hazardous waste according to your institution's guidelines.[4]

Data Summary: Common Quenching Agents
Quenching AgentSuitabilityKey Considerations
Isopropanol Highly reactive reagents (e.g., t-BuLi, s-BuLi)Reacts less vigorously than water, making it a good initial quenching agent to control the exotherm.[1][7]
Methanol Following an isopropanol quenchMore reactive than isopropanol, used to ensure complete quenching.[1]
Water After initial quenching with alcohol; less reactive reagentsHighly exothermic reaction. Must be added slowly and with cooling.[1]
Saturated Aqueous NH₄Cl Reactions with sensitive substratesMilder and less exothermic than water or dilute acids.[1]
Dry Ice (Solid CO₂) Quenching residual reagent in a syringe; carboxylation reactionsCan be used to safely quench small amounts of pyrophoric material.[1][3] Reacts with organolithiums to form carboxylates upon workup.[8][9]

References

Technical Support Center: Monitoring 4-Bromo-2-phenyloxazole Reactions with TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for monitoring reactions involving 4-Bromo-2-phenyloxazole. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. As a halogenated aromatic heterocycle, this compound is a key intermediate in various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, to generate complex molecular architectures.

Thin-Layer Chromatography (TLC) is an indispensable technique for real-time reaction monitoring due to its speed, simplicity, and cost-effectiveness.[1] This guide provides field-proven insights and troubleshooting solutions to help you effectively use TLC to track the consumption of starting materials and the formation of products, ensuring optimal reaction outcomes.

Core Principles: Why TLC Works for this compound Reactions

The effectiveness of TLC hinges on the principle of differential partitioning. Components of a mixture are separated based on their relative affinities for a stationary phase (typically silica gel) and a mobile phase (the eluent).

  • Stationary Phase: For this compound and its derivatives, standard silica gel plates (Silica Gel 60 F254) are the industry standard. The "F254" indicates the presence of a fluorescent indicator that allows for visualization under 254 nm UV light.[1] Silica gel is a polar adsorbent; therefore, more polar compounds will adhere more strongly and travel a shorter distance up the plate, resulting in a lower Retention Factor (R⁠f).

  • Mobile Phase (Eluent): The eluent is a solvent or a mixture of solvents that moves up the plate via capillary action. The polarity of the eluent is a critical parameter. A more polar eluent will move all compounds further up the plate.[2] The goal is to find a solvent system where the starting material has an R⁠f value of approximately 0.3-0.4, allowing ample space for the product to appear at a different R⁠f.[3]

  • Visualization: this compound and most of its reaction products are aromatic and contain conjugated π-systems. These structures absorb UV light at 254 nm, quenching the plate's fluorescence and appearing as dark spots.[4][5] This non-destructive method is the primary means of visualization. Chemical stains can be used as a secondary, destructive method to reveal non-UV-active impurities.[6]

Experimental Workflow: A Step-by-Step Protocol

This protocol outlines the standard procedure for monitoring a reaction using the "three-lane spotting" method, which includes the starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).

  • Plate Preparation: Using a pencil, gently draw a light line (the origin) about 1 cm from the bottom of a TLC plate. Mark three small, equidistant points on this line for spotting.

  • Sample Preparation:

    • SM Lane: Dissolve a small amount of your starting this compound in a volatile solvent (e.g., ethyl acetate or dichloromethane).

    • Rxn Lane: Take a small aliquot (a drop on the end of a glass rod or capillary) from your reaction mixture and dilute it in a vial with a volatile solvent.

  • Spotting:

    • Using a capillary tube, apply a small spot of the prepared starting material solution to the leftmost mark. The spot should be as small and concentrated as possible (1-2 mm in diameter).[7]

    • On the center mark (the co-spot), first spot the starting material, then, using a different capillary, spot the reaction mixture directly on top of it.[3]

    • On the rightmost mark, spot only the reaction mixture.

  • Development: Place the spotted TLC plate into a developing chamber containing your chosen eluent (solvent level must be below the origin line).[2] Cover the chamber to ensure it is saturated with solvent vapors, which promotes a uniform solvent front.[8] Allow the eluent to travel up the plate until it is about 1 cm from the top.

  • Analysis:

    • Remove the plate and immediately draw a pencil line to mark the solvent front.

    • Allow the solvent to evaporate completely in a fume hood.

    • Visualize the plate under a UV lamp (254 nm) and circle all visible spots with a pencil.

    • Calculate the R⁠f value for each spot: R⁠f = (Distance traveled by spot) / (Distance traveled by solvent front).

    • Compare the lanes: The disappearance of the starting material spot in the "Rxn" lane and the appearance of a new spot (the product) indicates reaction progress. The co-spot lane helps to confirm if the starting material spot in the reaction mixture is indeed the starting material, especially if the R⁠f values are very close.[3]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered when monitoring this compound reactions.

Spot & Elution Problems

Q1: My spots are streaking vertically up the plate. What's causing this and how do I fix it?

A1: Streaking is a common problem with several potential causes:

  • Sample Overload: The most frequent cause is applying too much sample to the plate.[9] The stationary phase becomes saturated, and the compound streaks up the plate. Solution: Dilute your sample significantly and re-spot.

  • Acidic or Basic Compounds: Oxazoles are weakly basic.[10] If your reaction involves strongly acidic or basic reagents or products, they can interact ionically with the slightly acidic silica gel, causing streaking. Solution: Add a small amount of acid (e.g., 0.5-1% acetic acid) or base (e.g., 0.5-1% triethylamine) to your eluent to neutralize the compound or the silica surface.[7][11] For example, in a Buchwald-Hartwig amination, the product amine might streak; adding triethylamine can lead to sharper spots.

  • High-Boiling Solvents: Reaction solvents like DMF, DMSO, or pyridine are very polar and high-boiling. If present in your TLC sample, they will streak up the plate, carrying your compounds with them.[12] Solution: Perform a "micro-workup" before spotting. Take a small aliquot of the reaction mixture, add it to a vial with ethyl acetate and water, shake, and then spot a sample from the organic layer.[13]

Q2: All my spots are stuck at the baseline (R⁠f ≈ 0). What should I do?

A2: This indicates your eluent is not polar enough to move the compounds off the highly polar silica gel.[11] Your compounds have a much higher affinity for the stationary phase than the mobile phase. Solution: Increase the polarity of your eluent. For a common hexane/ethyl acetate system, increase the proportion of ethyl acetate. For example, if 9:1 hexane/EtOAc is not working, try 4:1 or even 1:1.

Q3: All my spots ran to the top of the plate with the solvent front (R⁠f ≈ 1). How do I correct this?

A3: This is the opposite problem: your eluent is too polar.[11] The compounds are spending too much time dissolved in the mobile phase and are not interacting sufficiently with the stationary phase. Solution: Decrease the polarity of your eluent. If you are using 1:1 hexane/ethyl acetate, try switching to a less polar system like 9:1 hexane/ethyl acetate or even pure toluene.

Q4: My reactant and product spots are too close together to distinguish. How can I improve the separation?

A4: Poor resolution is a common challenge, especially when the polarity difference between the reactant and product is small. Solution:

  • Fine-Tune the Eluent: Make small, systematic changes to the solvent ratio. Sometimes a slight adjustment (e.g., from 5:1 to 6:1 hexane/EtOAc) can make a significant difference.

  • Change Solvent System: If adjusting ratios doesn't work, change the solvents entirely. Solvents have different selectivities based on their chemical nature (e.g., hydrogen bonding ability). A dichloromethane/methanol system might provide different separation compared to a hexane/ethyl acetate system of similar overall polarity.[8]

  • Use a Co-spot: Always use a co-spot. If the reactant and product spots merge into a single elongated spot in the co-spot lane, the reaction is likely incomplete. If they resolve into two distinct spots (sometimes looking like a "snowman"), the reaction is progressing.[12]

Reaction-Specific Scenarios

Q5: I'm running a Suzuki-Miyaura coupling on this compound. What should my TLC look like?

A5: In a typical Suzuki coupling, you are replacing the bromine atom with a non-polar aryl or alkyl group.[14][15] This generally leads to a product that is less polar than the starting this compound. Therefore, you should expect to see:

  • The starting material spot (e.g., R⁠f = 0.3) gradually disappear.

  • A new product spot appearing at a higher R⁠f (e.g., R⁠f = 0.5).

  • The boronic acid starting material is often very polar and may remain on the baseline or streak, but its consumption is not typically monitored by TLC.

Q6: What about a Buchwald-Hartwig amination? How will the product's R⁠f compare to the starting material?

A6: The Buchwald-Hartwig reaction couples an amine with the aryl bromide.[16][17] The polarity of the resulting product depends heavily on the nature of the amine used.

  • Aliphatic Amines (e.g., morpholine, piperidine): The product will likely be more polar than the starting this compound due to the presence of the basic nitrogen and potential for hydrogen bonding. Expect the product spot to appear at a lower R⁠f .

  • Anilines: The polarity change will be less dramatic. The product may be slightly more or less polar depending on the substituents on the aniline. Careful solvent system selection is crucial here.[18]

Visualization Issues

Q7: I can't see any spots under the UV lamp, but I'm sure the reaction is working. What's wrong?

A7: There are a few possibilities:

  • Sample is Too Dilute: The concentration of your compounds on the plate is below the limit of detection.[11] Solution: Try concentrating your TLC sample by spotting multiple times in the same location, allowing the solvent to dry completely between applications.

  • Compound is Not UV-Active: While this compound is UV-active, you might be using a reactant (e.g., a simple alkylboronic acid in a Suzuki reaction) that is not. Solution: Use a chemical stain. A potassium permanganate (KMnO₄) stain is excellent for visualizing compounds that can be oxidized, while a p-anisaldehyde stain is a good general-purpose stain for many functional groups.[6]

  • Compound is Volatile: Highly volatile products may have evaporated from the plate after development. This is less common with the types of products typically made from this compound but is a possibility.

Data & Visualization Tools

Table 1: Common Eluent Systems & Their Applications
Eluent System (v/v)PolarityTypical Application for Oxazole Derivatives
100% Hexane or HeptaneVery LowRarely used alone; for extremely non-polar compounds.
9:1 Hexane / Ethyl AcetateLowGood starting point for separating non-polar products (e.g., from Suzuki coupling) from the starting material.
4:1 Hexane / Ethyl AcetateMedium-LowA versatile system for many cross-coupling products.
1:1 Hexane / Ethyl AcetateMediumUseful for more polar products or when low-polarity systems fail to move the starting material off the baseline.
100% DichloromethaneMediumCan provide different selectivity compared to EtOAc systems.
95:5 DCM / MethanolMedium-HighEffective for separating more polar compounds, such as products from aminations with polar amines.
Diagrams for Clarity

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Prep_Plate Prepare Plate (Draw Origin) Spotting Spot Plate (SM, Co-spot, Rxn) Prep_Plate->Spotting Prep_Sample Prepare Samples (SM, Rxn) Prep_Sample->Spotting Development Develop in Chamber Spotting->Development Visualize Visualize (UV Lamp) Development->Visualize Calculate Calculate Rf & Interpret Visualize->Calculate

Troubleshooting_Flow Start Analyze TLC Plate Problem What is the issue? Start->Problem Streaking Spots are Streaking Problem->Streaking Streaking Rf_Issue Rf is too High/Low Problem->Rf_Issue Rf ≈ 0 or 1 No_Sep Poor Separation Problem->No_Sep Spots too close Sol_Streak Dilute Sample or Perform Micro-Workup Streaking->Sol_Streak Sol_Rf Adjust Eluent Polarity (More polar for low Rf, less polar for high Rf) Rf_Issue->Sol_Rf Sol_Sep Change Solvent System (e.g., EtOAc -> DCM) No_Sep->Sol_Sep

Reaction_TLC

References

Validation & Comparative

A Comparative Analysis of 4-Bromo-2-phenyloxazole and 4-Chloro-2-phenyloxazole for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate success of a research program. Halogenated heterocycles, in particular, serve as versatile intermediates, offering a reactive handle for a variety of cross-coupling reactions to construct complex molecular architectures. Among these, 4-halo-2-phenyloxazoles are of significant interest. This guide provides a detailed comparative analysis of two key analogues: 4-bromo-2-phenyloxazole and 4-chloro-2-phenyloxazole, with a focus on their synthesis, physicochemical properties, and reactivity in palladium-catalyzed cross-coupling reactions. This document is intended to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their synthetic endeavors.

Introduction: The Strategic Importance of Halogenated Oxazoles

The 2-phenyloxazole motif is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds. The introduction of a halogen at the C4-position provides a strategic point for diversification, enabling the exploration of structure-activity relationships (SAR) through the introduction of various substituents. The choice between a bromine or chlorine atom at this position is not trivial, as it significantly impacts the molecule's reactivity, stability, and even its downstream biological properties. This guide will dissect these differences, providing a clear rationale for choosing one over the other based on experimental data and established chemical principles.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of these two compounds is essential for their effective use in synthesis. The following table summarizes key physical and computed properties for this compound and 4-chloro-2-phenyloxazole.

PropertyThis compound4-Chloro-2-phenyloxazole
Molecular Formula C₉H₆BrNOC₉H₆ClNO
Molecular Weight 224.05 g/mol 179.60 g/mol
Boiling Point 308.3 ± 34.0 °C at 760 mmHgNot explicitly found
Density 1.5 ± 0.1 g/cm³Not explicitly found
Flash Point 140.2 ± 25.7 °CNot explicitly found

Note: Experimental data for 4-chloro-2-phenyloxazole is limited in the public domain. The provided data for this compound is sourced from publicly available chemical databases.

The key difference lies in the nature of the halogen atom. Bromine is larger and more polarizable than chlorine, and the Carbon-Bromine (C-Br) bond is weaker than the Carbon-Chlorine (C-Cl) bond. This fundamental difference in bond strength is the primary driver for the observed disparity in their chemical reactivity, particularly in cross-coupling reactions.

Synthesis of 4-Halo-2-phenyloxazoles

A reliable and scalable synthesis is paramount for any building block. Here, we outline established and potential synthetic routes for both compounds.

Synthesis of this compound

A common method for the synthesis of 4-bromo-2-phenyloxazoles involves the bromination of the corresponding 2-phenyloxazole.

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis of 5-bromo-2-methyl-4-phenyl oxazole (as an analogous procedure)

To a solution of 2-methyl-4-phenyloxazole (30.78 mmol) in 150 ml of acetic acid, N-Bromosuccinimide (NBS) (36.93 mmol) was added at 0°C. The reaction mixture was then stirred at room temperature for 8 hours. Following this, the mixture was diluted with ethyl acetate and washed with a saturated solution of sodium bicarbonate and then with water to yield the product.[1]

Self-Validation: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthesis of 4-Chloro-2-phenyloxazole

The synthesis of 4-chloro-2-phenyloxazoles is less commonly reported. One potential route involves the direct chlorination of 2-phenyloxazole using a suitable chlorinating agent. Another approach could be the lithiation of the oxazole ring followed by quenching with an electrophilic chlorine source.

Caption: Potential synthetic routes to 4-Chloro-2-phenyloxazole.

Due to the scarcity of specific literature protocols for 4-chloro-2-phenyloxazole, a general procedure for a related compound is provided for context.

Experimental Protocol: Synthesis of 2-(4-Chloro phenyl)-5-phenyl oxazole (Isomer for reference)

To a stirred solution of 2-azido-1-phenyl ethanone (1.0 equiv.) with 4-chloro benzoyl chloride (1.4 equiv.) in distilled toluene (0.5 M) was added triphenyl phosphine (1.0 equiv.). The mixture was warmed to 100°C to afford the product.[2]

Self-Validation: The synthesis of 4-chloro-2-phenyloxazole would require careful optimization of reaction conditions and thorough characterization of the product by spectroscopic methods to confirm the regioselectivity of the chlorination.

Comparative Reactivity in Cross-Coupling Reactions

The utility of these halo-oxazoles as synthetic intermediates is primarily demonstrated in palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides in these reactions is I > Br > Cl, which is a direct consequence of the carbon-halogen bond dissociation energies.[3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The reactivity difference between the bromo and chloro derivatives is pronounced in this reaction.

Caption: Generalized Suzuki-Miyaura coupling of 4-halo-2-phenyloxazoles.

Experimental Protocol: General Procedure for Suzuki Coupling of 5-bromo-2-methyl-4-phenyl oxazole (Analogous System)

To a solution of 5-bromo-2-methyl-4-phenyl oxazole (0.01 mole) in a mixture of DMF and water (8:2), potassium carbonate (0.015 mole) was added, followed by bis(triphenylphosphine)palladium(II) chloride (0.001 mole) under a nitrogen atmosphere at room temperature. Substituted arylboronic acid (0.015 mole) was then added, and the reaction mixture was heated at 80°C for 2 hours.[1]

Self-Validation: The reaction should be monitored by TLC or LC-MS. The product should be purified by column chromatography and characterized by NMR and mass spectrometry.

4-Chloro-2-phenyloxazole: Aryl chlorides are significantly less reactive than aryl bromides in Suzuki couplings.[5] Reactions with 4-chloro-2-phenyloxazole would likely require more forcing conditions, such as higher temperatures, stronger bases, and more specialized catalyst systems (e.g., employing bulky, electron-rich phosphine ligands) to achieve reasonable yields. The potential for lower yields and the need for more rigorous optimization are key considerations when contemplating the use of the chloro-analog.

Sonogashira Coupling

The Sonogashira coupling provides a route to synthesize alkynyl-substituted oxazoles, which are valuable intermediates for further transformations.

Caption: Generalized Sonogashira coupling of 4-halo-2-phenyloxazoles.

This compound: As with the Suzuki coupling, this compound is a suitable substrate for the Sonogashira reaction, typically providing good yields under standard conditions.

Experimental Protocol: General Procedure for Sonogashira Coupling of Aryl Bromides (Representative)

To a solution of the aryl bromide (1.0 eq) in a suitable solvent (e.g., THF or DMF), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-10 mol%), and a base (e.g., triethylamine or diisopropylethylamine, 2-3 eq) are added. The terminal alkyne (1.1-1.5 eq) is then added, and the reaction is stirred at room temperature or with gentle heating until completion.[6] A copper-free Sonogashira coupling of various aryl bromides with phenylacetylene has been reported to give good to excellent yields at room temperature.[5]

Self-Validation: Progress of the reaction can be monitored by TLC or GC-MS. The final product should be purified via column chromatography and its structure confirmed by spectroscopic analysis.

4-Chloro-2-phenyloxazole: The Sonogashira coupling of aryl chlorides is even more challenging than that of aryl bromides and often requires specialized catalysts and higher reaction temperatures. While copper-free conditions have been developed for some aryl chlorides, the reactivity of 4-chloro-2-phenyloxazole in this context is not well-documented and would likely necessitate significant optimization to achieve synthetically useful yields.

Summary of Reactivity and Practical Considerations

FeatureThis compound4-Chloro-2-phenyloxazole
Reactivity in Cross-Coupling HigherLower
Typical Reaction Conditions Milder (lower temp, weaker base)Harsher (higher temp, stronger base, specialized catalysts)
Expected Yields Generally higherGenerally lower, requires optimization
Cost Generally higherGenerally lower
Availability More readily available from commercial suppliersLess common commercially

Conclusion and Recommendations

From a purely reactivity-driven perspective, This compound is the superior building block for palladium-catalyzed cross-coupling reactions. Its higher reactivity translates to milder reaction conditions, shorter reaction times, and generally higher and more reliable yields. This is a significant advantage in the context of drug development, where efficiency and predictability in synthetic routes are paramount.

However, the choice of starting material is often a multifactorial decision. 4-Chloro-2-phenyloxazole may be a more cost-effective option , a factor that can become increasingly important during scale-up. For research programs where the cost of starting materials is a major constraint, and where the synthetic team has the expertise and resources for extensive reaction optimization, the chloro-analog could be a viable alternative.

As a Senior Application Scientist, my recommendation is as follows:

  • For early-stage discovery and SAR studies , where rapid access to a diverse range of analogs is crucial, the higher reactivity and reliability of This compound make it the preferred choice.

  • For later-stage development and process chemistry , where cost of goods becomes a critical factor, an initial investment in developing a robust and high-yielding protocol for the cross-coupling of 4-chloro-2-phenyloxazole could provide a significant long-term economic advantage.

Ultimately, the decision rests on a careful consideration of the specific project goals, timelines, and available resources. This guide provides the foundational knowledge to make that decision with confidence.

References

A Comparative Guide to the Structural Validation of Novel Compounds Derived from 2-Bromomethyl-4,5-diphenyl-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of essential analytical techniques for the unambiguous structural validation of novel compounds synthesized from 2-Bromomethyl-4,5-diphenyl-oxazole. As a versatile and highly reactive synthetic intermediate, this scaffold allows for the creation of diverse molecular architectures, particularly in medicinal chemistry.[1][2] Ensuring the precise structure of these new chemical entities is a critical prerequisite for any further investigation into their biological activity and therapeutic potential.[3]

We will dissect the three cornerstone techniques of modern structural elucidation—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. This guide moves beyond simple procedural descriptions to explain the causality behind experimental choices, providing field-proven insights to guide researchers in selecting the most effective validation strategy.

The Synthetic Starting Point: 2-Bromomethyl-4,5-diphenyl-oxazole

The utility of 2-Bromomethyl-4,5-diphenyl-oxazole stems from the reactive bromomethyl group at the 2-position, which is an excellent electrophile for nucleophilic substitution reactions.[4][5][6] This allows for the facile introduction of a wide variety of functional groups (amines, thiols, alkoxides, etc.), leading to a library of novel 2-substituted-4,5-diphenyl-oxazole derivatives.[2][5][7] The validation of the resulting structures is the primary focus of this guide.

cluster_synthesis Synthesis cluster_validation Structural Validation Start 2-Bromomethyl-4,5- diphenyl-oxazole Reaction Nucleophilic Substitution Start->Reaction Nucleophile Nucleophile (R-NH₂, R-SH, R-OH, etc.) Nucleophile->Reaction Product Novel 2-Substituted Derivative Reaction->Product NMR_MS Initial Screen: NMR & Mass Spectrometry Product->NMR_MS Purified Compound Xray Definitive Confirmation: X-ray Crystallography NMR_MS->Xray Ambiguity or Need for 3D Structure Data Validated Structure NMR_MS->Data Unambiguous Structure Xray->Data

Caption: High-level workflow from synthesis to structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry

Expertise & Experience: NMR spectroscopy is invariably the initial and most informative step in structural elucidation for organic compounds.[8] It provides detailed information about the chemical environment, connectivity, and number of protons (¹H NMR) and carbon atoms (¹³C NMR) in a molecule. For derivatives of 2-Bromomethyl-4,5-diphenyl-oxazole, NMR is indispensable for confirming the successful substitution at the C2-methyl position and characterizing the newly introduced substituent.

Key Observables for Oxazole Derivatives:
  • ¹H NMR: The disappearance of the characteristic singlet for the -CH₂Br protons (typically around δ 4.55 ppm) is the primary indicator of a successful reaction.[7] New signals corresponding to the protons of the attached nucleophile will appear. The ten aromatic protons of the two phenyl groups usually present as a complex multiplet between δ 7.30-7.60 ppm.[7]

  • ¹³C NMR: The carbon of the bromomethyl group (~30.1 ppm) will shift significantly depending on the new substituent.[7] The signals for the oxazole ring carbons (C2, C4, C5) are also diagnostic and their chemical shifts are influenced by the substitution pattern.[9][10]

Comparative Data for Representative Derivatives
CompoundKey ¹H NMR Signals (δ ppm)Key ¹³C NMR Signals (δ ppm)
Starting Material: 2-Bromomethyl-4,5-diphenyl-oxazole4.55 (s, 2H, -CH₂Br), 7.30-7.60 (m, 10H, Ar-H)[7]30.1 (-CH₂), 123-143 (Ar-C), 152.7 (C4/C5), 161.9 (C2)[7]
Amino-derivative: 2-(N-Morpholinomethyl)-4,5-diphenyl-oxazole3.65 (s, 2H, -CH₂-), 3.70 (t, 4H), 2.50 (t, 4H)[7]~53.6 (-CH₂-N), ~67.0 (-CH₂-O), Other signals similar
Alkoxy-derivative: 2-(Phenoxymethyl)-4,5-diphenyl-oxazole5.10 (s, 2H, -CH₂-O), 6.90-7.60 (m, 15H, Ar-H)~68.2 (-CH₂-O), Aromatic region expands
Thio-derivative: 2-((Phenylthio)methyl)-4,5-diphenyl-oxazole4.20 (s, 2H, -CH₂-S), 7.20-7.60 (m, 15H, Ar-H)~36.5 (-CH₂-S), Aromatic region expands
Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified, dry compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Instrument Setup: Acquire spectra on a 400 MHz or higher field spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse experiment.

    • Typical spectral width: -2 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum (e.g., using a zgpg pulse program).

    • Typical spectral width: 0 to 220 ppm.

    • A larger number of scans is required due to the low natural abundance of ¹³C (e.g., 1024 or more).

  • Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at δ 7.26 for ¹H and δ 77.16 for ¹³C).

Trustworthiness: For ambiguous assignments, 2D NMR techniques such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) are essential. These experiments provide a self-validating dataset by confirming the connectivity between protons and carbons, leaving little room for structural misinterpretation.

Mass Spectrometry (MS): Confirming the Molecular Identity

Expertise & Experience: While NMR defines the molecular framework, mass spectrometry provides the definitive molecular weight and, with high-resolution instruments (HRMS), the elemental formula. This is a crucial, orthogonal validation step. For novel compounds, HRMS provides confidence that the desired transformation has occurred and that no unexpected atoms have been added or lost.

Causality: The choice of ionization technique is critical. Electrospray Ionization (ESI) is a soft technique ideal for these oxazole derivatives, as it typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation. This provides a clear reading of the molecular weight.

Sample Dissolved Sample in HPLC-grade Solvent Infusion Syringe Pump Infusion Sample->Infusion ESI Electrospray Ionization (ESI) Infusion->ESI TOF Time-of-Flight (TOF) Analyzer ESI->TOF Detector Detector TOF->Detector Spectrum Mass Spectrum (Intensity vs. m/z) Detector->Spectrum Formula Elemental Formula Calculation Spectrum->Formula

Caption: A typical workflow for High-Resolution Mass Spectrometry.

Comparative High-Resolution Mass Data
CompoundMolecular FormulaCalculated Monoisotopic Mass (Da)Observed [M+H]⁺ (m/z)
Starting Material C₁₆H₁₂BrNO313.0102314.0175
Amino-derivative C₂₀H₂₀N₂O₂336.1525337.1598
Alkoxy-derivative C₂₂H₁₇NO₂339.1259340.1332
Thio-derivative C₂₂H₁₇NOS355.1031356.1104

Note: Observed values are hypothetical but reflect the expected [M+H]⁺ ion.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in an appropriate HPLC-grade solvent (e.g., acetonitrile or methanol). Further dilute this stock solution to a final concentration of 1-10 µg/mL.

  • Instrument Calibration: Calibrate the mass spectrometer (e.g., a Q-TOF instrument) using a known calibration standard immediately before the analysis to ensure high mass accuracy (< 5 ppm).

  • Method Setup:

    • Set the ionization mode to positive ESI.

    • Optimize source parameters (e.g., capillary voltage, source temperature) for stable ion generation.

    • Set the mass range to cover the expected molecular ion (e.g., m/z 100-1000).

  • Data Acquisition: Introduce the sample into the source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min). Acquire data for 1-2 minutes.

  • Data Analysis:

    • Identify the peak corresponding to the [M+H]⁺ ion.

    • Use the instrument software to calculate the elemental composition based on the accurate mass.

    • Confirm that the calculated formula matches the expected formula with a mass error of less than 5 ppm.

Trustworthiness: The internal consistency between the proposed structure from NMR and the elemental formula from HRMS is a powerful validation checkpoint. Fragmentation patterns, though less critical with soft ionization, can provide additional structural clues that must align with the proposed connectivity.[11][12]

Single-Crystal X-ray Crystallography: The Unambiguous Proof

Expertise & Experience: X-ray crystallography is the gold standard for structural determination.[13][14] It provides an absolute, three-dimensional map of the atoms within a molecule, confirming not only the constitution and connectivity but also the conformation and stereochemistry.[15][16] For novel compounds, a crystal structure is the ultimate, irrefutable proof of identity.

Causality: This technique is employed when NMR and MS data are ambiguous, when the relative or absolute stereochemistry needs to be determined, or for publication in high-impact journals where this level of validation is often required. The primary limitation is the need for a high-quality single crystal, which can be challenging to obtain.[16]

Experimental Protocol: Single-Crystal X-ray Crystallography
  • Crystal Growth (The Critical Step):

    • Ensure the compound is highly pure (>99%).

    • Screen various crystallization techniques. A common and effective method is slow evaporation:

      • Dissolve the compound in a minimum amount of a good solvent (e.g., dichloromethane, ethyl acetate).

      • Add a poor solvent (an "anti-solvent") in which the compound is less soluble (e.g., hexane, methanol) dropwise until the solution becomes slightly turbid.

      • Add a drop of the good solvent to clarify the solution.

      • Cover the vial with a perforated cap and leave it undisturbed for several days to weeks.

    • Other techniques include vapor diffusion and slow cooling.

  • Crystal Mounting: Using a microscope, select a suitable single crystal (ideally 0.1-0.3 mm in size with well-defined faces) and mount it on a goniometer head.

  • Data Collection:

    • Place the mounted crystal on the diffractometer.[13] A cryostream (e.g., liquid nitrogen) is typically used to cool the crystal (~100 K) to minimize thermal motion and radiation damage.

    • The instrument (e.g., equipped with Mo or Cu X-ray sources) rotates the crystal while irradiating it with X-rays, collecting the diffraction pattern on a detector.[16]

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Use specialized software (e.g., SHELX, Olex2) to solve the phase problem and generate an initial electron density map.

    • Build and refine the molecular model by fitting atoms into the electron density. Anisotropic refinement of non-hydrogen atoms leads to the final, high-resolution structure.

Pure Highly Purified Compound Grow Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) Pure->Grow Select Select & Mount Single Crystal Grow->Select Collect X-ray Diffraction Data Collection Select->Collect Solve Structure Solution (Phase Problem) Collect->Solve Refine Model Building & Refinement Solve->Refine Final Final 3D Structure (CIF file) Refine->Final

Caption: The workflow for single-crystal X-ray structure determination.

Conclusion: An Integrated Approach

The structural validation of novel compounds derived from 2-Bromomethyl-4,5-diphenyl-oxazole is not a matter of choosing one technique over another, but of employing them in a logical, integrated workflow. NMR spectroscopy establishes the molecular framework, mass spectrometry confirms the elemental formula, and X-ray crystallography provides the ultimate proof of the three-dimensional structure. By judiciously applying these methods, researchers can ensure the scientific integrity of their work and build a solid foundation for the subsequent exploration of their novel compounds in drug discovery and materials science.

References

A Comparative Guide to the Synthetic Routes of Substituted Oxazoles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The oxazole motif, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a cornerstone in medicinal chemistry and drug discovery. Its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals underscores the critical importance of efficient and versatile methods for its synthesis. This guide provides an in-depth, comparative analysis of the most significant synthetic routes to substituted oxazoles, offering field-proven insights and experimental data to aid researchers in selecting the optimal strategy for their specific needs. We will delve into the classical, time-tested methods and explore the advancements offered by modern catalytic and green chemistry approaches.

Classical Synthetic Routes: The Foundation of Oxazole Chemistry

For decades, the synthesis of the oxazole ring has been dominated by a few robust and reliable methods. These classical routes, while sometimes demanding harsh conditions, remain fundamental to the field and are often the go-to methods for specific substitution patterns.

The Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis, first described in the early 20th century, is a powerful method for preparing 2,5-disubstituted oxazoles. The core of this reaction is the cyclodehydration of an α-acylamino ketone.[1][2]

Mechanism and Rationale: The reaction proceeds by protonation of the amide carbonyl, followed by intramolecular cyclization via nucleophilic attack of the enolized ketone onto the protonated amide. Subsequent dehydration yields the aromatic oxazole ring. The choice of a strong dehydrating agent, such as concentrated sulfuric acid or polyphosphoric acid, is crucial to drive the reaction to completion.[1]

Robinson_Gabriel cluster_start Starting Material cluster_product Product acylamino_ketone α-Acylamino Ketone enol Enol Intermediate acylamino_ketone->enol Tautomerization cyclized Cyclized Intermediate enol->cyclized:w Intramolecular Cyclization oxazole 2,5-Disubstituted Oxazole cyclized->oxazole Dehydration (-H₂O)

Caption: Robinson-Gabriel Synthesis Workflow.

Advantages:

  • Readily available starting materials.

  • Generally provides good yields for 2,5-diaryl and 2-aryl-5-alkyl oxazoles.

Disadvantages:

  • Requires strongly acidic and often harsh dehydrating agents.[1]

  • Limited functional group tolerance due to the harsh conditions.

  • Preparation of the α-acylamino ketone starting material can add steps to the overall synthesis.

Experimental Protocol: Synthesis of 2,5-Diphenyloxazole [1]

  • To a solution of N-phenacylbenzamide (1.0 g, 4.18 mmol) in a suitable solvent, add polyphosphoric acid (10 g). The high viscosity of polyphosphoric acid necessitates efficient stirring.

  • Heat the mixture to 160 °C for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Cool the reaction mixture and pour it onto crushed ice. This will precipitate the crude product.

  • Filter the solid, wash with water, and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.

  • Recrystallize the crude product from ethanol to afford pure 2,5-diphenyloxazole. Typical yields for this reaction are in the range of 50-60%.[1]

The van Leusen Oxazole Synthesis

The van Leusen reaction, developed in 1972, is a highly versatile method for the synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[3]

Mechanism and Rationale: The reaction is initiated by the deprotonation of TosMIC by a base, typically potassium carbonate. The resulting anion undergoes a nucleophilic addition to the aldehyde carbonyl. The intermediate then cyclizes to form an oxazoline, which subsequently eliminates p-toluenesulfinic acid to yield the aromatic oxazole.[4][5][6]

van_Leusen cluster_start Starting Materials cluster_product Product aldehyde Aldehyde adduct Aldehyde-TosMIC Adduct aldehyde->adduct tosmic TosMIC anion TosMIC Anion tosmic->anion Deprotonation (Base) anion->adduct Nucleophilic Addition oxazoline Oxazoline Intermediate adduct->oxazoline Intramolecular Cyclization oxazole 5-Substituted Oxazole oxazoline->oxazole Elimination of TosH

Caption: Van Leusen Oxazole Synthesis Workflow.

Advantages:

  • Mild reaction conditions.[3]

  • Good functional group tolerance.[7]

  • Readily available starting materials.

Disadvantages:

  • TosMIC is toxic and requires careful handling.[8][9]

  • The reaction can be sensitive to the choice of base and solvent.

Experimental Protocol: Synthesis of 5-(p-Tolyl)oxazole [10]

  • In a round-bottom flask, dissolve p-tolualdehyde (1.18 mmol) and tosylmethyl isocyanide (TosMIC) (1.18 mmol) in 10 mL of isopropanol.

  • Add potassium phosphate (K₃PO₄) (2.36 mmol) to the mixture.

  • Irradiate the reaction mixture in a microwave reactor at 65 °C and 350 W for 8 minutes. Alternatively, the reaction can be heated at reflux for several hours.[11]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and remove the isopropanol under reduced pressure.

  • Dilute the crude product with water and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford 5-(p-tolyl)oxazole. This microwave-assisted procedure can yield the product in up to 94% yield.[10]

The Fischer Oxazole Synthesis

The Fischer oxazole synthesis, discovered in 1896, is a classic method for preparing 2,5-disubstituted oxazoles from an aldehyde cyanohydrin and an aldehyde in the presence of anhydrous hydrogen chloride.[1][12]

Mechanism and Rationale: The reaction is believed to proceed through the formation of an iminochloride from the cyanohydrin and HCl. This intermediate then reacts with the aldehyde, followed by cyclization and dehydration to form the oxazole ring. The use of anhydrous conditions is critical to prevent hydrolysis of the intermediates.[12]

Fischer_Oxazole cluster_start Starting Materials cluster_product Product cyanohydrin Aldehyde Cyanohydrin iminochloride Iminochloride Intermediate cyanohydrin->iminochloride + Anhydrous HCl aldehyde Aldehyde adduct Adduct aldehyde->adduct iminochloride->adduct Addition oxazoline Chloro-oxazoline Intermediate adduct->oxazoline Cyclization (-H₂O) oxazole 2,5-Disubstituted Oxazole oxazoline->oxazole Elimination of HCl

Caption: Fischer Oxazole Synthesis Workflow.

Advantages:

  • A direct route to 2,5-diaryloxazoles.

Disadvantages:

  • Requires the use of anhydrous and gaseous hydrogen chloride, which is hazardous and requires special handling.

  • The preparation of the cyanohydrin starting material can be an additional synthetic step.

  • Limited to the synthesis of symmetrically substituted or specifically substituted oxazoles depending on the aldehydes used.[12]

  • Yields can be variable.

Experimental Protocol: Synthesis of 2,5-Diphenyloxazole [2]

  • Dissolve mandelonitrile (benzaldehyde cyanohydrin) (1.33 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in 50 mL of anhydrous diethyl ether in a flask equipped with a gas inlet tube and a drying tube.

  • Bubble dry hydrogen chloride gas through the solution for 1-2 hours at 0 °C. A precipitate of the oxazole hydrochloride will form.

  • Filter the precipitate and wash it with anhydrous diethyl ether.

  • To obtain the free base, suspend the hydrochloride salt in water and neutralize with a base such as sodium bicarbonate.

  • Filter the resulting solid, wash with water, and recrystallize from ethanol to yield 2,5-diphenyloxazole.

Modern Synthetic Routes: Expanding the Horizons of Oxazole Synthesis

In recent years, significant efforts have been directed towards developing more efficient, versatile, and environmentally friendly methods for oxazole synthesis. These modern routes often employ metal catalysts or green chemistry principles to overcome the limitations of classical methods.

Metal-Catalyzed Syntheses

Transition metal catalysis has revolutionized organic synthesis, and the construction of the oxazole ring is no exception. Palladium and copper catalysts are particularly prominent in this area.[13][14]

Palladium-Catalyzed Direct Arylation: This method allows for the direct coupling of an oxazole core with aryl halides, providing a convergent and efficient route to arylated oxazoles. The regioselectivity of the arylation can often be controlled by the choice of ligands and reaction conditions.[10]

Copper-Catalyzed Aerobic Oxidative Dehydrogenative Annulation: This approach enables the synthesis of trisubstituted oxazoles from simple starting materials like amines and alkynes, using molecular oxygen as the oxidant. This method is highly atom-economical and environmentally friendly.[15]

Experimental Protocol: Palladium-Catalyzed C-5 Direct Arylation of Oxazole [10]

  • To a reaction vessel, add Pd(OAc)₂ (5 mol%), a suitable phosphine ligand (10 mol%), K₂CO₃ (3 equiv), and pivalic acid (0.4 equiv).

  • Add oxazole (2.0 equiv), the aryl bromide (1.0 equiv), and the solvent (DMA, to make a 0.2 M solution of the aryl bromide).

  • Heat the reaction mixture at 110 °C for 16 hours under an inert atmosphere.

  • After cooling, dilute the reaction with water and extract with an organic solvent.

  • The combined organic layers are dried, concentrated, and purified by column chromatography to yield the 5-aryloxazole. Yields for this type of reaction are typically in the range of 60-90%.

Green Synthetic Approaches

Green chemistry principles are increasingly being applied to oxazole synthesis to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.[1][16]

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields in classical reactions like the van Leusen synthesis.[10][17][18]

Ultrasound-Assisted Synthesis: Sonication can also be used to accelerate reactions and improve yields, often at lower temperatures than conventional heating.

Use of Greener Solvents: The replacement of hazardous organic solvents with more environmentally benign alternatives, such as ionic liquids or even water, is a key focus of green oxazole synthesis.[1][3]

Comparative Analysis of Synthetic Routes

Method Starting Materials Key Reagents/Conditions Typical Yields Advantages Disadvantages
Robinson-Gabriel α-Acylamino ketonesH₂SO₄, PPA, high temp.50-70%[1]Readily available starting materials.Harsh conditions, limited functional group tolerance.
van Leusen Aldehydes, TosMICK₂CO₃, MeOH, mild temp.70-95%[3][10]Mild conditions, good functional group tolerance.TosMIC is toxic.
Fischer Aldehyde cyanohydrins, AldehydesAnhydrous HCl (gas), etherVariableDirect route to 2,5-diaryloxazoles.Hazardous reagents, limited scope.
Pd-Catalyzed Arylation Oxazoles, Aryl halidesPd catalyst, ligand, base60-90%[10]High efficiency, good functional group tolerance.Catalyst cost, potential for metal contamination.
Cu-Catalyzed Annulation Amines, Alkynes, O₂Cu catalyst, O₂60-85%[15]Atom-economical, uses a green oxidant.May require optimization for different substrates.
Microwave-Assisted Various (e.g., van Leusen)Microwave irradiationOften higher than conventionalRapid reaction times, improved yields.Requires specialized equipment.

Conclusion and Future Outlook

The synthesis of substituted oxazoles has evolved from classical, often harsh, methods to a diverse array of modern, more efficient, and sustainable strategies. While the Robinson-Gabriel, van Leusen, and Fischer syntheses remain valuable tools in the synthetic chemist's arsenal, metal-catalyzed and green chemistry approaches offer significant advantages in terms of mildness, functional group tolerance, and environmental impact.

For researchers and drug development professionals, the choice of synthetic route will depend on a careful consideration of factors such as the desired substitution pattern, the scale of the synthesis, the availability of starting materials, and the tolerance of functional groups to the reaction conditions. As the demand for novel oxazole-containing compounds continues to grow, the development of even more efficient, selective, and sustainable synthetic methodologies will undoubtedly remain a vibrant area of research.

References

A Spectroscopic Guide to Bromo-Substituted Oxazole Derivatives: A Comparative Analysis for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of the structural and electronic properties of heterocyclic compounds is paramount. Bromo-substituted oxazoles, a class of molecules with significant potential in medicinal chemistry and materials science, present a fascinating case study in the interplay between atomic substitution and spectroscopic response. The introduction of a bromine atom, a heavy and electronegative halogen, at various positions on the oxazole scaffold profoundly influences the molecule's electron distribution, and consequently, its interaction with electromagnetic radiation.

The Influence of Bromination on the Electronic and Photophysical Properties

The oxazole ring is an electron-rich five-membered heterocycle. The position of bromine substitution—whether on the oxazole ring itself or on a pendant aryl group—dictates the extent of its electron-withdrawing inductive effect versus its potential resonance effects. These electronic perturbations are directly reflected in the molecule's photophysical behavior.

UV-Visible Absorption and Fluorescence Spectroscopy: A Tale of Shifting Energies

The UV-Visible absorption spectra of oxazole derivatives are typically characterized by π-π* transitions within the conjugated system. The introduction of a bromine atom can lead to subtle but significant shifts in the absorption maxima (λmax).

Generally, the heavy-atom effect of bromine can influence intersystem crossing rates, which may affect fluorescence quantum yields. While specific comparative data is sparse, studies on related brominated heterocyclic systems suggest that bromination can sometimes lead to a quenching of fluorescence, although this is not a universal rule and is highly dependent on the specific molecular structure and solvent environment. For instance, in a study of 2,5-bis(4-arylphenyl)-1,3,4-oxadiazoles prepared from a bromo-substituted precursor, the resulting compounds exhibited strong fluorescence, indicating that the bromine atom serves as a versatile synthetic handle without necessarily compromising emissive properties[1].

Table 1: Illustrative Photophysical Data of Substituted Oxadiazole Derivatives

CompoundSolventλabs (nm)λem (nm)
2,5-bis(4-phenylphenyl)-1,3,4-oxadiazoleDichloromethane~350~400, 420, 450
5-(5-bromonaphtho[2,1-b]furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amineVariousVaries with polarityVaries with polarity

The solvatochromic behavior of these compounds is also of interest, as changes in solvent polarity can alter the energy levels of the ground and excited states, leading to shifts in absorption and emission maxima.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structural and electronic environment of bromo-substituted oxazoles. The chemical shifts of protons (¹H) and carbons (¹³C) are exquisitely sensitive to the electron density around the nuclei, providing a direct measure of the electronic influence of the bromine substituent.

The Inductive Effect of Bromine on Chemical Shifts

The electronegativity of bromine leads to a deshielding of nearby protons and carbons, resulting in a downfield shift (higher ppm values) in the NMR spectrum. The magnitude of this shift is dependent on the proximity of the nucleus to the bromine atom.

A study on 3,5-diaryl-4-bromoisoxazoles demonstrated that the introduction of a bromine atom at the 4-position of the isoxazole ring leads to a significant downfield shift for the C4 carbon, as expected. Interestingly, the electronic effects of substituents on the aryl rings were still transmitted through the heterocyclic system, albeit with some modulation by the bromine atom[2].

Table 2: Representative ¹H and ¹³C NMR Data for Bromo-Substituted Oxazole Derivatives

CompoundPosition of BromineKey ¹H Chemical Shifts (δ, ppm)Key ¹³C Chemical Shifts (δ, ppm)Source
(E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazoleExocyclic methylene6.01 (1H, s)161.9, 152.7, 101.5, 76.3[1]
5-bromo-2-phenyloxazole5-position--[3]
ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate5-position--[4]

Note: This table is a compilation from different sources and is not a direct comparison of isomers under identical conditions. The lack of comprehensive, directly comparable data in the literature necessitates this approach.

The analysis of coupling constants, particularly long-range C-H couplings, can provide further insights into the electronic structure and conformation of these molecules.

Mass Spectrometry (MS): Unraveling Fragmentation Pathways

Mass spectrometry provides crucial information about the molecular weight and elemental composition of bromo-substituted oxazoles. The presence of bromine is readily identifiable due to its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), which results in a pair of molecular ion peaks (M and M+2) of nearly equal intensity.

The fragmentation patterns of bromo-oxazoles under electron ionization (EI) are influenced by the stability of the oxazole ring and the position of the bromine atom. Common fragmentation pathways include the loss of the bromine radical (Br•) and cleavage of the oxazole ring. The fragmentation of the oxazole ring can proceed through the loss of carbon monoxide (CO), hydrogen cyanide (HCN), or other small neutral molecules[5]. The specific fragmentation pathways can help to distinguish between different isomers.

Experimental Protocols

The following are generalized, yet detailed, methodologies for the spectroscopic analysis of bromo-substituted oxazole derivatives.

Synthesis of Bromo-Substituted Oxazoles

A common method for the synthesis of bromo-substituted oxazoles involves the electrophilic aromatic bromination of a pre-formed oxazole derivative using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like tetrahydrofuran (THF)[6].

Diagram of a General Synthetic Workflow

G Start Substituted Oxazole Reaction Electrophilic Aromatic Bromination Start->Reaction Reagents NBS, THF Room Temperature Reagents->Reaction Workup Solvent Evaporation & Column Chromatography Reaction->Workup Product Bromo-substituted Oxazole Derivative Workup->Product

Caption: General workflow for the synthesis of bromo-substituted oxazoles.

UV-Visible and Fluorescence Spectroscopy
  • Sample Preparation: Prepare stock solutions of the bromo-oxazole derivatives in a spectroscopic grade solvent (e.g., dichloromethane, acetonitrile, or ethanol) at a concentration of approximately 1 mM. From the stock solution, prepare a dilute solution (e.g., 1-10 µM) for analysis.

  • UV-Visible Spectroscopy:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record the absorption spectrum from 200 to 600 nm using a 1 cm path length quartz cuvette.

    • Use the pure solvent as a reference.

    • Identify the wavelength of maximum absorption (λmax).

  • Fluorescence Spectroscopy:

    • Use a spectrofluorometer.

    • Excite the sample at its λmax determined from the UV-Vis spectrum.

    • Record the emission spectrum over a wavelength range starting from ~10 nm above the excitation wavelength.

    • Identify the wavelength of maximum emission (λem).

    • For quantum yield determination, use a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄) and follow established comparative methods.

Diagram of Spectroscopic Analysis Workflow

G cluster_prep Sample Preparation cluster_uvvis UV-Visible Spectroscopy cluster_fluorescence Fluorescence Spectroscopy Prep Dissolve in Spectroscopic Solvent UV_Vis Measure Absorbance (200-600 nm) Prep->UV_Vis Determine_Lambda_Max Identify λmax UV_Vis->Determine_Lambda_Max Fluorescence Excite at λmax Measure Emission Determine_Lambda_Max->Fluorescence Determine_Lambda_Em Identify λem Fluorescence->Determine_Lambda_Em

Caption: Workflow for UV-Vis and fluorescence spectroscopic analysis.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the bromo-oxazole derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Filtering: Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Data Acquisition:

    • Acquire ¹H NMR spectra using a standard pulse sequence.

    • Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence.

    • Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • For unambiguous signal assignment, perform 2D NMR experiments such as COSY, HSQC, and HMBC.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).

  • Ionization: Use an appropriate ionization technique, such as electron ionization (EI) for fragmentation analysis or electrospray ionization (ESI) for soft ionization.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak (and its M+2 isotope peak characteristic of bromine) and the fragmentation pattern.

Conclusion and Future Perspectives

The spectroscopic analysis of bromo-substituted oxazole derivatives reveals a rich interplay between structure and electronic properties. While a complete, directly comparative dataset for all regioisomers is a clear gap in the current literature, the available data, when synthesized, provides a strong foundation for understanding the key effects of bromine substitution. The downfield shifts observed in NMR spectra provide a clear indication of the inductive effect of bromine, while the characteristic isotopic pattern in mass spectrometry serves as an unmistakable signature of its presence. The photophysical properties, though less systematically documented, suggest that bromo-oxazoles can be tailored for fluorescent applications, with the bromine atom acting as a key synthetic handle for further functionalization.

For researchers in drug discovery and materials science, this guide underscores the importance of a multi-spectroscopic approach to characterization. Future work should focus on the systematic synthesis and spectroscopic analysis of a complete series of regioisomeric bromo-oxazoles to provide the much-needed direct comparative data. Such studies will undoubtedly accelerate the rational design of novel oxazole-based compounds with tailored electronic and photophysical properties for a wide range of applications.

References

The Evolving Landscape of 4-Bromo-2-phenyloxazole Derivatives: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] The strategic incorporation of a phenyl group at the 2-position and a bromine atom at the 4-position of the oxazole ring creates a unique pharmacophore with the potential for diverse therapeutic applications. This guide provides a comparative analysis of the biological activities of 4-Bromo-2-phenyloxazole derivatives, drawing upon available experimental data for related compounds to illuminate their potential in anticancer, antimicrobial, and anti-inflammatory research. While comprehensive studies on a broad series of this compound derivatives are still emerging, this guide synthesizes current knowledge to provide a foundational understanding and to inform future drug discovery efforts.

Unlocking Therapeutic Potential: A Multifaceted Profile

This compound derivatives are being investigated for a range of biological activities, with preliminary data and studies on analogous structures suggesting significant potential in several key therapeutic areas. The presence of the bromine atom, an electron-withdrawing group, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its biological efficacy.[2]

Anticancer Activity: Targeting the Engines of Malignancy

Oxazole derivatives have demonstrated potent anticancer activity through various mechanisms of action, including the disruption of microtubule formation, inhibition of crucial signaling pathways, and the induction of apoptosis.[3][4] While specific data on this compound derivatives is limited, studies on structurally related compounds offer valuable insights.

For instance, a novel series of 4-arylsulfonyl-1,3-oxazoles, including a derivative with a 2-phenyl group and a 4-(4-bromophenyl)sulfonyl moiety, were synthesized and evaluated for their anticancer activities against 59 cancer cell lines.[5] One derivative, 2-[4-(4-Bromophenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]sulfanylacetamide, demonstrated notable antiproliferative activity against the HOP-92 non-small cell lung cancer cell line.[5] This finding underscores the potential of incorporating a bromo-phenyl group in the oxazole scaffold to achieve significant anticancer effects.

Furthermore, studies on other brominated heterocyclic compounds have consistently shown that the bromine substitution can enhance cytotoxic activity. For example, derivatives of 4-Bromo-2-methoxyphenol have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines.[6] The addition of a bromine group to certain compounds has been shown to be crucial for their antiproliferative effects.[4]

Comparative Anticancer Activity Data

The following table summarizes the anticancer activity of a representative 2-aryl-4-(4-bromophenyl)sulfonyl-oxazole derivative against a specific cancer cell line, providing a glimpse into the potential potency of this class of compounds.

Compound IDCancer Cell LineActivity MetricValueReference
2-[4-(4-Bromophenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]sulfanylacetamideHOP-92 (Non-Small Cell Lung)Growth InhibitionHigh[5]

Antimicrobial Activity: A New Front in the Fight Against Pathogens

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Oxazole-containing compounds have emerged as a promising class of antimicrobials.[7][8] The introduction of a bromine atom to the phenyl ring of heterocyclic structures has been shown to significantly influence their antibacterial activity.[3]

While direct studies on a series of this compound derivatives are not extensively available, research on N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives against extensively drug-resistant (XDR) Salmonella Typhi provides compelling evidence for the potential of bromo-phenyl moieties in antimicrobial drug design. One derivative in this series exhibited a potent minimum inhibitory concentration (MIC) of 6.25 mg/mL.[9] This suggests that the 4-bromo-phenyl structural element could be a key contributor to antibacterial efficacy.

Comparative Antimicrobial Activity Data

The table below presents the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of a potent N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative, illustrating the potential antimicrobial strength of related bromo-substituted aromatic compounds.

Compound IDBacterial StrainMIC (mg/mL)MBC (mg/mL)Reference
N-(4-Bromo-3-methylphenyl)-5-phenylpyrazine-2-carboxamideXDR S. Typhi6.2512.5[9]

Anti-inflammatory Activity: Quelling the Fires of Inflammation

Chronic inflammation is a key driver of numerous diseases. The search for novel anti-inflammatory agents with improved safety profiles is a major focus of drug discovery. Oxazole derivatives have been investigated for their anti-inflammatory properties, with some demonstrating potent inhibition of inflammatory mediators.

Specific data on the anti-inflammatory activity of this compound derivatives is scarce. However, studies on other brominated compounds have shown significant anti-inflammatory effects. For instance, brominated indoles isolated from marine molluscs have demonstrated significant inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated macrophage cells.[10] One derivative, 5-bromoisatin, exhibited an IC50 value of 38.05 µM for TNFα inhibition.[10] These findings suggest that the bromo-substitution can be a valuable feature in the design of novel anti-inflammatory agents.

Comparative Anti-inflammatory Activity Data

The following table summarizes the anti-inflammatory activity of a representative brominated indole, highlighting the potential of bromo-substituted compounds in modulating inflammatory responses.

CompoundInflammatory MediatorCell LineIC50 (µM)Reference
5-BromoisatinTNF-αRAW 264.738.05[10]

Experimental Protocols

To facilitate further research and comparative analysis, this section provides standardized, step-by-step methodologies for evaluating the key biological activities discussed.

Protocol 1: Evaluation of Anticancer Activity using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[5][9]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[11]

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells (96-well plate) incubation1 Incubate 24h cell_seeding->incubation1 add_compounds Add Test Compounds (Varying Concentrations) incubation1->add_compounds incubation2 Incubate 48-72h add_compounds->incubation2 add_mtt Add MTT Solution incubation2->add_mtt incubation3 Incubate 4h add_mtt->incubation3 solubilize Add DMSO incubation3->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_incubation_measurement Incubation & Measurement prep_mha Prepare MHA Plates inoculate_plate Inoculate MHA Plate prep_mha->inoculate_plate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate_plate create_wells Create Wells in Agar inoculate_plate->create_wells add_compounds Add Test Compounds to Wells create_wells->add_compounds incubate Incubate at 37°C for 18-24h add_compounds->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones

References

The Halogen Bond Dance: A Comparative Guide to the Supramolecular Equivalence of Chloro, Bromo, and Iodo Groups in Crystal Engineering

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of crystal engineering and drug development, the ability to predictably control the three-dimensional arrangement of molecules in a solid state is paramount. This dictates crucial material properties, from solubility and stability to bioavailability and mechanical behavior. Among the powerful tools in the supramolecular chemist's arsenal, halogen bonding has emerged as a highly directional and tunable non-covalent interaction, rivaling the well-established hydrogen bond in its utility.[1][2][3] This guide provides an in-depth comparison of the supramolecular behavior of three key halogen atoms—chlorine, bromine, and iodine—in crystal structures, offering insights into their equivalence and divergence for the rational design of functional crystalline materials.

The Principle of Supramolecular Equivalence and the Role of Halogen Bonding

Supramolecular equivalence refers to the ability of different functional groups to play similar roles in directing the assembly of molecules in a crystal lattice, leading to isostructural or topologically similar arrangements.[4] This concept is a cornerstone of crystal engineering, as it allows for the fine-tuning of crystal properties by substituting one functional group for another without drastically altering the overall crystal packing.[5][6]

At the heart of the supramolecular behavior of chloro, bromo, and iodo groups is the halogen bond (XB) . This is a non-covalent interaction between a halogen atom (X) in a molecule R-X and a Lewis base (B), such as a nitrogen, oxygen, or another halogen atom.[1][7][8] Counterintuitively, the halogen atom, despite its high electronegativity, possesses a region of positive electrostatic potential, known as a σ-hole , on the side opposite to the R-X covalent bond.[9][10] This electrophilic region can interact favorably with an electron-rich species, leading to a highly directional and specific interaction that can be harnessed for the construction of complex supramolecular architectures.[2][11]

The strength of the halogen bond is a critical factor in its application and is directly related to the polarizability of the halogen atom, following the general trend: Iodine > Bromine > Chlorine .[12][13][14][15] Fluorine, due to its low polarizability and high electronegativity, is generally a poor halogen bond donor.[12][14] This tunable strength allows for a graded control over intermolecular interactions, a key advantage in crystal engineering.[1][5][6]

A Comparative Analysis of Chloro, Bromo, and Iodo Groups

While all three halogens can participate in halogen bonding, their effectiveness and the resulting crystal structures can vary significantly. The interplay between the strength of the halogen bond, atomic size, and overall molecular shape determines whether these groups can be considered supramolecularly equivalent.

Isostructurality: The Litmus Test for Equivalence

Isostructurality, where different compounds crystallize in the same space group with similar unit cell dimensions and atomic arrangements, is a strong indicator of supramolecular equivalence.[16][17]

  • Chloro and Bromo: These two halogens exhibit a high degree of supramolecular equivalence.[1] Their similar atomic radii and electronegativities often lead to isostructural crystal structures.[18][19] This "Cl/Br isostructurality" is a well-documented phenomenon and is often exploited in crystal engineering to create series of related compounds with systematically varying properties.[1][19] Studies on halogenated derivatives of 9-ethylcarbazole have shown that 3-chloro- and 3-bromo-9-ethylcarbazole are isostructural, highlighting this close relationship.[18][20]

  • Iodo: The larger size and greater polarizability of iodine often set it apart. While iodo-derivatives can be isostructural with their chloro and bromo counterparts, this is less common.[4][21] The increased strength of the iodine-mediated halogen bond can lead to different packing arrangements that optimize this stronger interaction, sometimes at the expense of maintaining the same crystal lattice as the lighter halogens.[22] However, in larger molecules, the relative volume difference between the halogen substituents becomes less significant, increasing the likelihood of isostructurality across all three halogens.[21][22]

The following table summarizes the key properties of chloro, bromo, and iodo groups relevant to their role in crystal engineering:

PropertyChlorine (Cl)Bromine (Br)Iodine (I)
van der Waals Radius (Å) 1.751.851.98
Electronegativity (Pauling Scale) 3.162.962.66
Polarizability (ų) 2.183.054.25
Halogen Bond Strength WeakestIntermediateStrongest
Tendency for Isostructurality High with BrHigh with ClLower with Cl/Br
The Nature of Intermolecular Interactions

Beyond simple isostructurality, the specific types and geometries of intermolecular interactions involving these halogens provide deeper insights into their supramolecular behavior. Halogen···halogen contacts are broadly classified into two types:

  • Type I: Characterized by two identical C-X···X angles, representing a symmetric interaction.

  • Type II: Characterized by dissimilar C-X···X angles (one close to 180° and the other around 90°), which is considered a true halogen bond.[1]

The prevalence of these interaction types can differ between the halogens and influence the overall crystal packing. Furthermore, halogens can act as acceptors for weak hydrogen bonds, such as C-H···X, further contributing to the stability of the crystal lattice.[17][23]

Experimental and Computational Methodologies

A combination of experimental and computational techniques is crucial for the comprehensive study of halogen bonding and supramolecular equivalence.[7][8]

Experimental Characterization

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of a crystal. It provides precise information on bond lengths, bond angles, and intermolecular contacts, allowing for the direct observation and characterization of halogen bonds and the assessment of isostructurality.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution, slow cooling, or vapor diffusion techniques. The choice of solvent is critical and often requires screening.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and other crystallographic parameters.

Other Spectroscopic Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to study halogen bonding in solution, providing information on the strength and dynamics of the interaction.[24][25]

  • Vibrational Spectroscopy (Raman and IR): Changes in vibrational frequencies upon the formation of a halogen bond can be used to characterize the interaction.[25]

Computational and Database Approaches

Computational Chemistry offers powerful tools to investigate halogen bonding at a theoretical level.

  • Density Functional Theory (DFT): Used to calculate the energetics and geometric characteristics of halogen bonds, as well as to model the electrostatic potential surface and visualize the σ-hole.[7][24]

  • Quantum Theory of Atoms in Molecules (QTAIM): Allows for the analysis of electron density to characterize the nature of intermolecular interactions, including halogen bonds.[7][25]

Workflow for Computational Analysis of Halogen Bonding

G cluster_0 Computational Workflow A Molecular Structure Input B DFT Calculation (e.g., Geometry Optimization, ESP Calculation) A->B C QTAIM Analysis B->C D Interaction Energy Calculation B->D E Visualization & Analysis (e.g., σ-hole, Bond Paths) C->E D->E

Caption: A typical computational workflow for the theoretical investigation of halogen bonding.

The Cambridge Structural Database (CSD) is an invaluable resource for the study of supramolecular chemistry.[26][27][28] This comprehensive repository of over a million experimentally determined crystal structures allows for large-scale statistical analyses of intermolecular interactions.[29][30] Researchers can use the CSD to:

  • Identify trends in halogen bond geometries and frequencies.[19]

  • Search for isostructural series of compounds.

  • Validate experimental findings against a large body of existing data.

Workflow for CSD Analysis

G cluster_1 CSD Analysis Workflow F Define Search Query (e.g., specific halogen interactions, substructure) G Search the CSD F->G H Filter and Analyze Results (e.g., geometric parameters, packing motifs) G->H I Statistical Analysis & Visualization H->I

Caption: A streamlined workflow for utilizing the Cambridge Structural Database in supramolecular analysis.

Implications for Drug Development and Materials Science

The understanding of the supramolecular equivalence of chloro, bromo, and iodo groups has significant practical implications:

  • Polymorph Screening: By substituting one halogen for another, it is possible to access different crystalline forms (polymorphs) of a drug molecule with potentially improved properties.

  • Co-crystal Design: Halogen bonding is a reliable tool for the design of co-crystals, where an active pharmaceutical ingredient (API) is combined with a co-former to enhance its physicochemical properties.[13][31] The interchangeability of halogens allows for the creation of families of co-crystals with tunable properties.

  • Lead Optimization: In drug design, modifying halogen substituents on a lead compound can influence its binding affinity to a target protein through halogen bonding interactions in the binding pocket.[9][32]

  • Functional Materials: The directional nature of halogen bonds is exploited in the design of functional organic materials, including liquid crystals, porous materials, and materials with specific optical or mechanical properties.[3][31][33][34] The ability to substitute halogens provides a mechanism to fine-tune these properties.[5][6]

Conclusion

The supramolecular chemistry of chloro, bromo, and iodo groups is a rich and nuanced field, with the halogen bond playing a central role in dictating their assembly in the solid state. While chloro and bromo groups often exhibit a high degree of supramolecular equivalence, leading to isostructural compounds, the distinct properties of iodine can lead to unique and sometimes more robust crystal packing arrangements. A thorough understanding of the interplay between halogen bond strength, atomic size, and molecular context, aided by a combination of advanced experimental and computational techniques, is essential for leveraging the full potential of these halogens in the rational design of crystalline materials for pharmaceutical and technological applications. The continued exploration of this "halogen bond dance" promises to unveil new strategies for the precise control of matter at the molecular level.

References

A Comparative Guide to Synthetic Strategies for 4-Bromo-2,3-dimethyl-6-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Polysubstituted Phenol

4-Bromo-2,3-dimethyl-6-nitrophenol is a highly functionalized aromatic compound that serves as a valuable precursor in the synthesis of diverse and complex molecules, particularly in the development of novel agrochemicals and heterocyclic compounds for pharmaceuticals.[1][2] Its structure is rich with reactive sites: a nucleophilic phenolic hydroxyl group, a reducible nitro group, and a bromine atom amenable to cross-coupling reactions. The specific arrangement of these substituents—an ortho-nitro group to the hydroxyl, a para-bromo, and adjacent methyl groups—presents a unique synthetic challenge. The efficiency and regioselectivity of its synthesis are therefore of critical importance to researchers in medicinal and process chemistry.

This guide provides a comparative analysis of two primary, logical synthetic strategies starting from the common precursor, 2,3-dimethylphenol. We will delve into the mechanistic rationale behind each step, compare the potential outcomes based on established principles of electrophilic aromatic substitution, and provide detailed, actionable protocols.

Precursor Selection: 2,3-Dimethylphenol (2,3-Xylenol)

The logical and most economically viable starting point for the synthesis of 4-Bromo-2,3-dimethyl-6-nitrophenol is 2,3-dimethylphenol. This compound is commercially available and can be synthesized through methods such as the diazotization and hydrolysis of 2,3-xylidine.[3] Its phenolic hydroxyl group is a powerful activating ortho-, para-director, which strongly influences the regiochemical outcome of subsequent electrophilic substitution reactions.[4]

Comparative Overview of Synthetic Pathways

Two logical pathways emerge from the principles of electrophilic aromatic substitution: a "nitration-first" approach and a "bromination-first" approach. The sequence of these reactions is paramount, as the directing effects of the substituents introduced will govern the position of the subsequent addition, directly impacting reaction selectivity and the complexity of product purification.

G cluster_0 Synthetic Pathways Overview cluster_A Strategy A: Nitration-First cluster_B Strategy B: Bromination-First start 2,3-Dimethylphenol A1 Nitration start->A1 HNO₃ / H₂SO₄ B1 Bromination start->B1 Br₂ / Solvent A2 Mixture of Nitrophenol Isomers (4-nitro & 6-nitro) A1->A2 A3 Bromination A2->A3 Br₂ A_End Target + Isomeric Byproducts A3->A_End B2 4-Bromo-2,3-dimethylphenol (Major Product) B1->B2 B3 Nitration B2->B3 HNO₃ / H₂SO₄ B_End 4-Bromo-2,3-dimethyl-6-nitrophenol (Target Molecule) B3->B_End

Diagram 1: High-level comparison of the two primary synthetic strategies.

Strategy A: The Nitration-First Approach

This strategy involves the initial introduction of the nitro group, followed by bromination. While seemingly straightforward, this pathway is complicated by significant challenges in regioselectivity.

Step A1: Nitration of 2,3-Dimethylphenol

The nitration of phenol and its derivatives is a classic electrophilic aromatic substitution. Due to the high reactivity of the phenolic ring, milder conditions, such as dilute nitric acid at room temperature, are typically sufficient.[4] The hydroxyl group is a strong ortho-, para-director, and the two methyl groups also provide activation and ortho-, para-direction.

  • Mechanistic Insight: The combined directing effects of the -OH group at C1 and the methyl groups at C2 and C3 will direct the incoming electrophile (the nitronium ion, NO₂⁺) to the C4 and C6 positions. The C6 position is ortho to the hydroxyl group and sterically unhindered, while the C4 position is para to the hydroxyl group. This inevitably leads to the formation of a mixture of 2,3-dimethyl-6-nitrophenol and 2,3-dimethyl-4-nitrophenol. Achieving high selectivity for one isomer over the other is challenging and often requires extensive optimization or the use of specialized catalysts.[5]

Step A2: Bromination of the Nitrophenol Mixture

The subsequent bromination of the isomeric mixture further complicates the synthesis.

  • For the 2,3-dimethyl-6-nitrophenol isomer: The powerful ortho-, para-directing hydroxyl group and the meta-directing nitro group work in concert. The hydroxyl group strongly directs the incoming bromine to the C4 position (para), leading to the desired product.

  • For the 2,3-dimethyl-4-nitrophenol isomer: The hydroxyl group directs the incoming bromine to the C6 position (ortho). This results in the formation of an undesired isomer, 4-bromo-2,3-dimethyl-5-nitrophenol.

Evaluation of Strategy A

The primary drawback of this approach is the formation of isomeric mixtures in both steps, necessitating complex and potentially costly chromatographic separation. This significantly lowers the overall effective yield of the target molecule.

Strategy B: The Bromination-First Approach

This strategy prioritizes the introduction of the bromo group, which then helps to guide the subsequent nitration step with greater regioselectivity. This is the recommended and more efficient pathway.

G start 2,3-Dimethylphenol step1 Step 1: Electrophilic Bromination (Br₂, Acetic Acid) start->step1 intermediate 4-Bromo-2,3-dimethylphenol (Major Regioisomer) step1->intermediate High Regioselectivity (Para to -OH) step2 Step 2: Electrophilic Nitration (HNO₃, H₂SO₄) intermediate->step2 product 4-Bromo-2,3-dimethyl-6-nitrophenol (Target Molecule) step2->product High Regioselectivity (Ortho to -OH, Meta to -Br)

Diagram 2: Workflow for the recommended Bromination-First strategy.

Step B1: Bromination of 2,3-Dimethylphenol

Like nitration, the bromination of the activated phenol ring occurs under mild conditions, often using bromine in a solvent like acetic acid or chloroform at room temperature.[4]

  • Mechanistic Insight: The hydroxyl group strongly directs the incoming bromine electrophile to the para position (C4), which is sterically accessible. While some ortho-bromination (at C6) may occur, the para-substituted product, 4-bromo-2,3-dimethylphenol, is expected to be the major product due to reduced steric hindrance compared to the position between a hydroxyl and a methyl group. This high regioselectivity in the first step is the key advantage of this strategy.

Step B2: Nitration of 4-Bromo-2,3-dimethylphenol

The nitration of the brominated intermediate is the final and decisive step. This reaction typically requires a nitrating mixture of concentrated nitric acid and sulfuric acid.[6]

  • Mechanistic Insight: The directing effects of the substituents now converge to favor a single product.

    • -OH group (strong activator, o,p-director): Strongly directs the nitronium ion to the C6 and C2 positions. The C2 position is already occupied by a methyl group.

    • -Br group (weak deactivator, o,p-director): Directs to the C2 and C6 positions.

    • -CH₃ groups (weak activators, o,p-directors): Their influence is less significant than the hydroxyl group.

The overwhelming directing influence of the hydroxyl group to the open C6 position, reinforced by the directing effect of the bromine atom, leads to the highly regioselective formation of the desired product, 4-Bromo-2,3-dimethyl-6-nitrophenol.

Quantitative and Qualitative Comparison

ParameterStrategy A: Nitration-FirstStrategy B: Bromination-FirstRationale
Regioselectivity PoorHighStrategy A forms isomeric mixtures in the initial nitration step. Strategy B's initial bromination is highly selective for the para position, which then directs the subsequent nitration with high precision.[4]
Predicted Yield LowHighThe high selectivity of Strategy B minimizes the formation of side products, leading to a higher isolated yield of the target compound.
Purification Difficult (Chromatography)Simpler (Recrystallization)Strategy A requires separation of multiple isomers. The cleaner reaction of Strategy B often allows for purification by simple recrystallization.[6]
Process Scalability PoorGoodThe need for extensive chromatography in Strategy A makes it unsuitable for large-scale synthesis. The higher selectivity and simpler purification of Strategy B are advantageous for scaling up.
Reagent Hazards Standard (Mixed Acid)Requires handling of elemental bromine, which is highly corrosive and toxic.[7]Both pathways involve strong acids, but Strategy B requires specific protocols for handling liquid bromine.

Detailed Experimental Protocols (Strategy B)

The following protocols are based on established methodologies for the bromination and nitration of substituted phenols.[6][8]

Protocol 1: Synthesis of 4-Bromo-2,3-dimethylphenol

Materials:

  • 2,3-Dimethylphenol (1.0 eq)

  • Glacial Acetic Acid (10 vol)

  • Bromine (1.05 eq)

  • Sodium bisulfite solution (saturated)

  • Deionized Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3-dimethylphenol (1.0 eq) in glacial acetic acid (10 vol). Cool the flask in an ice bath to 0-5 °C.

  • Slowly add bromine (1.05 eq) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing ice water.

  • Quench the excess bromine by adding saturated sodium bisulfite solution until the orange color disappears.

  • Extract the aqueous mixture with ethyl acetate (3 x 15 vol).

  • Combine the organic layers and wash with deionized water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure 4-bromo-2,3-dimethylphenol.

Protocol 2: Synthesis of 4-Bromo-2,3-dimethyl-6-nitrophenol

Materials:

  • 4-Bromo-2,3-dimethylphenol (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Chloroform or Dichloromethane

  • Deionized Water

  • Ethanol

Procedure:

  • In a flask, dissolve 4-bromo-2,3-dimethylphenol (1.0 eq) in chloroform (10 vol). Cool the solution in an ice bath to 0 °C.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to chilled concentrated sulfuric acid (3.0 eq).

  • Add the cold nitrating mixture dropwise to the solution of the bromophenol, maintaining the reaction temperature between 0-5 °C.

  • After addition, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.[6]

  • Once the reaction is complete, carefully pour the mixture over crushed ice.

  • Separate the organic layer. Wash the organic phase sequentially with cold water and saturated sodium bicarbonate solution until the washings are neutral.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.[6]

  • Recrystallize the crude yellow solid from ethanol to yield pure 4-Bromo-2,3-dimethyl-6-nitrophenol.

Conclusion and Recommendation

A comparative analysis of the synthetic pathways for 4-Bromo-2,3-dimethyl-6-nitrophenol from 2,3-dimethylphenol unequivocally demonstrates the superiority of the Bromination-First strategy (Strategy B) . The initial bromination step proceeds with high regioselectivity to furnish the 4-bromo isomer as the major product. This intermediate’s electronic and steric properties then guide the subsequent nitration to occur selectively at the C6 position, leading directly to the target molecule. This pathway minimizes the formation of isomeric byproducts, simplifies purification, and results in a higher overall yield, making it the preferred method for both laboratory-scale synthesis and potential industrial scale-up. While requiring the careful handling of elemental bromine, the benefits of enhanced regiocontrol and process efficiency far outweigh the drawbacks.

References

A Senior Application Scientist's Guide to Catalyst Performance in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Heart of the Reaction: The Catalytic Cycle

Understanding the mechanism of the Suzuki coupling is fundamental to making informed decisions about catalyst selection. The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[2][5] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the bond between the organic halide (or triflate) and the leaving group, forming a Pd(II) complex. This is often the rate-determining step.[2][6]

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, a process facilitated by a base.[5][7]

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which then re-enters the cycle.[5][8]

The efficiency of each step is profoundly influenced by the nature of the catalyst, particularly the ligands coordinated to the palladium center.

Visualizing the Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII_A R¹-Pd(II)L_n-X OxAdd->PdII_A Transmetalation Transmetalation (R²-B(OR)₂) PdII_A->Transmetalation PdII_B R¹-Pd(II)L_n-R² Transmetalation->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[9]

Palladium-Based Catalysts: The Workhorses of Suzuki Coupling

Palladium catalysts are the most widely used and extensively studied for Suzuki coupling reactions.[10] They can be broadly categorized into homogeneous and heterogeneous systems.

Homogeneous Palladium Catalysts

Homogeneous catalysts, which are soluble in the reaction medium, offer high activity and selectivity due to their well-defined nature.[11]

Traditional Palladium Sources with Phosphine Ligands

Simple palladium sources like palladium acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often used in combination with phosphine ligands.[9][12] The choice of phosphine ligand is critical and is dictated by a balance of steric and electronic properties.[13][14]

  • Electron-rich and bulky ligands are generally preferred as they promote the oxidative addition step and facilitate the final reductive elimination.[13][14] This is particularly crucial for coupling sterically hindered substrates or less reactive aryl chlorides.[15]

Table 1: Performance Comparison of Common Phosphine Ligands

Ligand ClassSpecific LigandAryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Biaryl PhosphinesSPhos2-ChlorotoluenePhenylboronic acid1.0 (Pd)K₃PO₄TolueneRT298[13]
Biaryl PhosphinesXPhos4-ChlorotoluenePhenylboronic acid0.5 (Pd)K₃PO₄TolueneRT295[13]
Ferrocenyl PhosphinesdppfAryl BromidePhenylboronic acid2.0 (Pd)K₂CO₃Dioxane/H₂O10012~90[16]
TrialkylphosphinesP(t-Bu)₃Aryl BromidePhenylboronic acid1.0 (Pd)K₃PO₄Dioxane251295[9]
Buchwald Palladacycle Precatalysts

Developed by Stephen Buchwald and his group, these are highly active and user-friendly precatalysts.[17][18] They are air- and moisture-stable, making them convenient to handle, and are particularly effective for challenging couplings, including those involving aryl chlorides and sterically hindered substrates.[9][17] The G2, G3, and G4 generations of these precatalysts offer improved activity and stability.[19]

Table 2: Performance of Buchwald Palladacycle Precatalysts

PrecatalystAryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
XPhos Pd G24-ChlorotoluenePhenylboronic acid0.5K₃PO₄Dioxane/H₂O1001>95[9]
SPhos Pd G24-BromobenzothiazolePhenylboronic acid2.0K₃PO₄Toluene/H₂O10012>95[12]
t-BuXPhos PalladacycleAryl BromideComplex Boronic Acid3.0DBUt-AmOHRT175[19][20]
Heterogeneous Palladium Catalysts

Heterogeneous catalysts, where the catalytic species is supported on a solid material, offer the significant advantage of easy separation from the reaction mixture and potential for recycling.[21][22] Palladium on carbon (Pd/C) is a classic example.[23] More recently, palladium nanoparticles supported on various materials have gained attention.[24]

While offering practical benefits, heterogeneous catalysts can sometimes suffer from lower activity and selectivity compared to their homogeneous counterparts.[11][21] Metal leaching into the product can also be a concern.[22]

Table 3: Comparison of Homogeneous and Heterogeneous Catalysis

FeatureHomogeneous CatalysisHeterogeneous Catalysis
Activity/Selectivity Generally highCan be lower
Catalyst Recovery Difficult, often lostEasy, filtration
Recyclability Generally not recyclableOften recyclable
Product Contamination Higher risk of metal leachingLower risk, but still possible
Reaction Conditions MilderOften more forcing

Nickel-Based Catalysts: A Cost-Effective and Powerful Alternative

Nickel, being more earth-abundant and less expensive than palladium, has emerged as an attractive alternative catalyst for Suzuki coupling.[10][25] Nickel catalysts have demonstrated the ability to couple a broader range of electrophiles that are challenging for palladium, such as phenols, aryl ethers, and esters.[10][26]

Advantages of Nickel Catalysts:
  • Cost-effective: Nickel is significantly cheaper than palladium.[10]

  • Unique Reactivity: Can couple challenging substrates that are unreactive with palladium catalysts.[25][27]

  • Greener Chemistry: Reduces reliance on precious metals.[28]

Challenges with Nickel Catalysts:
  • Higher Catalyst Loadings: Often require higher catalyst loadings compared to palladium.[10]

  • Air and Moisture Sensitivity: Some nickel catalysts can be sensitive to air and moisture.[10]

  • Ligand Development: While significant progress has been made, the development of ligands for nickel-catalyzed reactions is less mature than for palladium.[16][29]

Table 4: Performance of Nickel Catalysts in Suzuki Coupling

Catalyst SystemLigandAryl Halide/ElectrophileArylboronic AcidBaseSolventTemp (°C)Yield (%)Reference
NiCl₂(PCy₃)₂PCy₃Aryl BromidePhenylboronic acidK₃PO₄2-Me-THF10085-95[27]
NiCl₂(dppf)dppfAryl ChloridePhenylboronic acidK₃PO₄Dioxane8070-90[16]
Ni(COD)₂ / ProPhosProPhosHeteroaryl ChlorideHeteroarylboronic acidK₃PO₄THF/H₂ORT>90[29]

Experimental Protocols for Catalyst Comparison

To objectively compare the performance of different catalysts, a standardized experimental workflow is essential.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_workflow Catalyst Comparison Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Add: - Aryl Halide - Boronic Acid - Base - Solvent Setup->Reagents Catalyst Add Catalyst System (Pd or Ni source + Ligand) Reagents->Catalyst Reaction Heat and Stir (Monitor by TLC/LC-MS) Catalyst->Reaction Workup Work-up: - Quench - Extract - Dry Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Analysis: - Yield Determination - Purity (NMR, LC-MS) Purification->Analysis

Caption: A generalized workflow for comparing Suzuki coupling catalysts.[30]

General Procedure for Catalyst Screening

This protocol provides a framework for comparing different catalyst systems under identical conditions.

Materials:

  • Aryl halide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Base (e.g., K₃PO₄, 2.0 equiv)[7]

  • Catalyst system to be tested (e.g., Pd(OAc)₂/ligand, Buchwald precatalyst, Ni catalyst; specify mol%)

  • Degassed solvent (e.g., Toluene, Dioxane, THF, with or without water)[5]

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel, add the aryl halide, arylboronic acid, and base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the chosen catalyst system.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature and stir for a predetermined time.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

  • Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to determine the isolated yield.[13]

Conclusion: Selecting the Right Tool for the Job

The choice of catalyst for a Suzuki-Miyaura coupling reaction is a critical decision that significantly impacts the outcome of the synthesis.

  • For general-purpose couplings with a wide range of substrates, palladium catalysts with bulky, electron-rich phosphine ligands , such as the Buchwald biarylphosphines (e.g., SPhos, XPhos), offer high reactivity and reliability.[13]

  • For challenging transformations involving sterically hindered substrates or unreactive aryl chlorides, Buchwald palladacycle precatalysts are often the catalysts of choice due to their high activity and ease of use.[9][17]

  • When cost and sustainability are primary concerns, or when dealing with electrophiles that are incompatible with palladium, nickel-based catalysts present a powerful and increasingly viable alternative.[10][25][27]

  • For industrial applications where catalyst removal and recycling are paramount, heterogeneous palladium catalysts should be considered, though a careful evaluation of their activity and potential for leaching is necessary.[21][23]

Ultimately, the optimal catalyst is highly dependent on the specific substrates and desired reaction conditions. A systematic screening of a small library of diverse catalysts, as outlined in the experimental protocol, is often the most effective strategy to identify the ideal system for a particular synthetic challenge.

References

A Comparative Guide to the Structural Elucidation of Bromo-Oxazole Compounds: An In-Depth Analysis of X-ray Diffraction

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the precise structural characterization of novel compounds is paramount. Bromo-oxazole derivatives, a class of heterocyclic compounds, are of significant interest due to their diverse pharmacological activities. The definitive confirmation of their three-dimensional structure is not merely a confirmatory step but a critical foundation for understanding structure-activity relationships (SAR) and driving rational drug design. This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of bromo-oxazole compounds, with a primary focus on the gold standard: single-crystal X-ray diffraction.

The Unambiguous Power of X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) stands as the most powerful technique for determining the three-dimensional structure of molecules in their crystalline state.[1] It provides an unparalleled level of detail, offering precise measurements of molecular dimensions, bond lengths, bond angles, and the spatial arrangement of atoms.[2] This technique is indispensable for establishing the absolute configuration of chiral molecules, a critical aspect in pharmaceutical development.

A case in point is the unambiguous characterization of a tribromo-oxazole compound, where single-crystal X-ray diffraction analysis was instrumental in confirming its structure after synthesis.[3] This highlights the definitive nature of XRD in resolving complex molecular architectures that might be ambiguous with other methods.

The Crystallographic Workflow: From Solution to Structure

The journey from a synthesized bromo-oxazole powder to a refined crystal structure is a multi-step process that demands precision and an understanding of the underlying principles.

X-ray Crystallography Workflow cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement Crystal_Growth High-Quality Single Crystal Growth Mounting Crystal Mounting Crystal_Growth->Mounting Diffractometer X-ray Diffractometer Mounting->Diffractometer Data_Collection Diffraction Data Collection Diffractometer->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & CIF Generation Structure_Refinement->Validation

Caption: Key stages of the single-crystal X-ray diffraction workflow.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth (The Art of Patience): The cornerstone of a successful XRD experiment is a high-quality single crystal. For bromo-oxazole compounds, which are typically organic small molecules, several methods can be employed:

    • Slow Evaporation: This is the most common method.[4] A saturated solution of the purified bromo-oxazole compound is prepared in a suitable solvent (e.g., dichloromethane, chloroform, toluene) or a solvent mixture.[4][5] The solution is filtered to remove any particulate matter and allowed to evaporate slowly in a loosely capped vial. The slow rate of evaporation is crucial to allow for the ordered arrangement of molecules into a crystal lattice.

    • Vapor Diffusion: This technique is particularly useful for compounds that are sparingly soluble.[5] A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile solvent in which the compound is insoluble (the "anti-solvent"). As the anti-solvent vapor diffuses into the solution, it reduces the solubility of the compound, promoting crystallization.

    • Cooling: A saturated solution is prepared at an elevated temperature and then slowly cooled.[4] The decrease in temperature reduces the solubility, leading to crystal formation.

  • Data Collection:

    • A suitable single crystal is mounted on a goniometer head.

    • The crystal is placed in an X-ray diffractometer, which uses a focused beam of X-rays (commonly from a copper or molybdenum source).[1]

    • The crystal is rotated in the X-ray beam, and the diffracted X-rays are detected. The diffraction pattern is a unique fingerprint of the crystal's internal structure. For small molecules, data is typically collected to a resolution of at least 0.85 Å.[6]

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell parameters and the symmetry of the crystal.

    • Computational methods are used to solve the "phase problem" and generate an initial electron density map.

    • An atomic model is built into the electron density map and refined against the experimental data to obtain the final, highly accurate molecular structure.

    • The final structure is validated and typically deposited in a crystallographic database as a Crystallographic Information File (CIF).

The Broader Analytical Toolkit: A Comparative Perspective

While X-ray diffraction provides the ultimate structural answer, other spectroscopic techniques offer complementary and often more readily accessible information. For a comprehensive understanding, an integrated approach is often the most powerful.

FeatureSingle-Crystal X-ray Diffraction (SC-XRD)Nuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Information Provided 3D molecular structure, bond lengths/angles, stereochemistry, crystal packing.[2]Connectivity of atoms, chemical environment of nuclei, stereochemical relationships in solution.[7]Molecular weight, elemental composition, fragmentation patterns for structural clues.[8]
Sample Requirements High-quality single crystal (often a major bottleneck).[9]Soluble sample (1-50 mg), deuterated solvent.[10]Small amount of sample, can be in solution or solid state.
Strengths Unambiguous and highly precise structural determination.[2]Excellent for determining connectivity and solution-state conformation.[7]High sensitivity, provides accurate molecular weight and formula.[11]
Limitations Crystal growth can be challenging or impossible for some compounds.[9]Provides an average structure in solution; cannot determine absolute configuration directly.Does not provide 3D structural information or stereochemistry.
Application to Bromo-Oxazoles Definitive structure confirmation, analysis of intermolecular interactions involving bromine.[3][12]Confirmation of the oxazole ring and substituent positions based on characteristic chemical shifts and coupling constants.[10][13]Determination of molecular weight and confirmation of bromine presence through isotopic patterns.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Expert

NMR spectroscopy is a cornerstone of organic chemistry for elucidating the structure of molecules in solution.[7] For bromo-oxazole derivatives, both ¹H and ¹³C NMR are invaluable.

  • ¹H NMR: Provides information about the number of different types of protons and their chemical environments. The protons on the oxazole ring have characteristic chemical shifts, and their coupling patterns can reveal the substitution pattern.[10][15]

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule. The chemical shifts of the carbons in the oxazole ring are influenced by the electronegative nitrogen and oxygen atoms.

  • 2D NMR Techniques (COSY, HSQC, HMBC): These advanced techniques are crucial for establishing the connectivity between protons and carbons, allowing for the complete assignment of the molecular skeleton.

Mass Spectrometry: The Molecular Weight Detective

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[16] For bromo-oxazole compounds, high-resolution mass spectrometry (HRMS) is particularly useful for determining the precise molecular formula.[3]

A key feature in the mass spectra of bromo-oxazole compounds is the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[14] This results in a characteristic pair of peaks in the mass spectrum for the molecular ion and any bromine-containing fragments, separated by two mass units, which is a definitive indicator of the presence of a single bromine atom in the ion.

Navigating the Challenges: The Reality of Structural Analysis

The path to a definitive structure is not always straightforward. A significant challenge in X-ray crystallography is obtaining suitable single crystals.[9] Many organic compounds, including bromo-oxazole derivatives, may initially form oils, amorphous solids, or microcrystalline powders that are not suitable for SC-XRD.[17] This necessitates a systematic exploration of crystallization conditions, including different solvents, temperatures, and techniques.

In cases where single crystals cannot be obtained, powder X-ray diffraction (PXRD) can sometimes be used for structure determination, although it is a more complex and less routine process.[17]

Conclusion: An Integrated Approach to Certainty

In the rigorous world of drug development and materials science, there is no room for structural ambiguity. Single-crystal X-ray diffraction provides the most definitive and high-resolution picture of the three-dimensional structure of bromo-oxazole compounds. Its ability to elucidate stereochemistry and intermolecular interactions is unmatched.

However, a truly robust structural characterization relies on a synergistic approach. NMR spectroscopy provides essential information about the molecular framework in solution, while mass spectrometry confirms the molecular weight and elemental composition with high accuracy. By integrating the data from these powerful analytical techniques, researchers can achieve an unparalleled level of confidence in their molecular structures, paving the way for the next breakthrough.

References

A Comparative Guide to Hirshfeld Surface Analysis: Unpacking the Intermolecular Interactions of 4-bromo-2-chlorophenyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and material scientists, a profound understanding of intermolecular interactions is paramount in the rational design of crystalline solids with desired physicochemical properties. The 4-bromo-2-chlorophenyl moiety is a prevalent structural motif in many pharmacologically active molecules and functional materials. Its unique electronic and steric properties, conferred by the two halogen substituents, significantly influence crystal packing and, consequently, properties such as solubility, stability, and bioavailability. This guide provides an in-depth, comparative analysis of compounds containing the 4-bromo-2-chlorophenyl group using Hirshfeld surface analysis, a powerful tool for visualizing and quantifying intermolecular contacts.

The Rationale Behind Hirshfeld Surface Analysis: A Window into Crystal Packing

Before delving into the specifics of the 4-bromo-2-chlorophenyl group, it is crucial to understand the theoretical underpinnings of Hirshfeld surface analysis. This method provides a holistic view of the molecular environment within a crystal by partitioning the crystal electron density into molecular regions. The Hirshfeld surface is defined as the region in space where the contribution to the promolecule electron density from a sum of spherical atoms of the molecule of interest is equal to the contribution from all other molecules in the crystal.

This partitioning allows for the mapping of various properties onto the surface, providing a rich, visual representation of intermolecular interactions. Key properties include:

  • d norm: A normalized contact distance that highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, white regions represent contacts around the van der Waals separation, and blue regions signify longer contacts.

  • Shape Index : A qualitative measure of the surface shape, which can identify complementary bumps and hollows indicative of π-π stacking interactions.

  • Curvedness : A measure of the sharpness of curvature on the surface, which often delineates the boundaries between different intermolecular contacts.

By decomposing the Hirshfeld surface, we can generate a 2D fingerprint plot , a unique scatter plot of the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface. This plot provides a quantitative summary of the different types of intermolecular contacts and their relative contributions to the overall crystal packing.

Experimental Protocol: Performing a Hirshfeld Surface Analysis with CrystalExplorer

The following protocol outlines the key steps for conducting a Hirshfeld surface analysis using the CrystalExplorer software, a widely used tool for this purpose.

  • Import Crystal Information File (CIF) : Begin by loading a valid CIF for the compound of interest into CrystalExplorer.

  • Molecule Selection : Select the molecule for which the Hirshfeld surface is to be calculated.

  • Surface Generation :

    • Navigate to the "Surfaces" menu and select "Hirshfeld Surface."

    • Choose the desired quality of the surface (standard or high resolution).

    • Ensure that the properties to be mapped (dnorm, shape index, curvedness) are selected.

  • Visualization and Analysis of Surfaces :

    • Visualize the generated Hirshfeld surface mapped with dnorm to identify key intermolecular contact regions.

    • Analyze the shape index and curvedness maps to gain further insights into the nature of the interactions, such as π-π stacking.

  • Generation of 2D Fingerprint Plots :

    • With the Hirshfeld surface selected, click on the "2D Fingerprint" button.

    • Analyze the overall fingerprint plot to get a general overview of the intermolecular contacts.

  • Decomposition of Fingerprint Plots :

    • To quantify the contributions of specific atomic contacts (e.g., H···H, C···H, Br···H), use the "Decompose" option in the fingerprint plot window.

    • This will provide the percentage contribution of each contact type to the total Hirshfeld surface area.

Hirshfeld_Analysis_Workflow CIF Crystal Information File (.cif) CE CrystalExplorer Software CIF->CE SelectMol Select Molecule of Interest CE->SelectMol GenSurf Generate Hirshfeld Surface SelectMol->GenSurf MapProp Map Properties (d_norm, Shape Index, Curvedness) GenSurf->MapProp GenFP Generate 2D Fingerprint Plot GenSurf->GenFP VisAnalysis Visualize and Analyze Surfaces MapProp->VisAnalysis DecomposeFP Decompose Fingerprint Plot GenFP->DecomposeFP QuantData Quantitative Data (% Contributions) DecomposeFP->QuantData

Caption: Workflow for performing Hirshfeld surface analysis using CrystalExplorer.

Comparative Analysis: The Influence of the 4-bromo-2-chlorophenyl Group

To elucidate the specific role of the 4-bromo-2-chlorophenyl group in directing crystal packing, we will compare the Hirshfeld surface analysis data of compounds containing this moiety with structurally analogous compounds featuring either a 4-bromophenyl, a 2-chlorophenyl, or an unsubstituted phenyl group.

Case Study 1: A Biphenyl Carboxylate Derivative

Let's consider a hypothetical series of biphenyl carboxylate derivatives to illustrate the comparative analysis.

CompoundH···H (%)C···H/H···C (%)O···H/H···O (%)Br···H/H···Br (%)Cl···H/H···Cl (%)Halogen···O (%)
Phenyl 4'-methoxybiphenyl-4-carboxylate45.535.212.8---
4-Bromophenyl 4'-methoxybiphenyl-4-carboxylate30.828.510.118.3-2.5
2-Chlorophenyl 4'-methoxybiphenyl-4-carboxylate32.129.811.5-15.23.1
4-Bromo-2-chlorophenyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate 26.3 32.2 10.4 10.7 7.5 Cl···O: 2.1, Br···O: 1.8

Data for the 4-bromo-2-chlorophenyl compound is adapted from a published crystal structure.[1] Other values are representative for comparative purposes.

Analysis of Intermolecular Contacts:

  • H···H Contacts : The presence of the bulky halogen atoms in the substituted compounds leads to a decrease in the percentage of H···H contacts compared to the unsubstituted phenyl analogue. This is a common trend as the surface area is increasingly dominated by contacts involving the larger halogen atoms.

  • Halogen···H Contacts : As expected, the brominated and chlorinated compounds show significant contributions from Br···H and Cl···H contacts, respectively. In the 4-bromo-2-chlorophenyl derivative, both types of contacts are present, highlighting the dual role of the substituents in forming these interactions. These interactions are crucial in stabilizing the crystal lattice.

  • Halogen···Oxygen Contacts : A noteworthy feature in the halogenated compounds is the presence of short halogen···oxygen contacts.[1] The red spots on the dnorm surface often correspond to these interactions.[1] The electrophilic region on the halogen atom (the σ-hole) interacts favorably with the nucleophilic oxygen atom of the ester group. The presence of both bromine and chlorine in the 4-bromo-2-chlorophenyl group provides multiple sites for such stabilizing interactions.

  • C···H/H···C Contacts : The contribution from C···H/H···C contacts, which can be indicative of C-H···π interactions, remains significant across all compounds. In the 4-bromo-2-chlorophenyl derivative, the percentage of these contacts is notably high, suggesting their continued importance in the overall packing scheme despite the presence of strong halogen-mediated interactions.[1]

Interaction_Comparison cluster_unsub Unsubstituted Phenyl cluster_bromo 4-Bromophenyl cluster_chloro 2-Chlorophenyl cluster_both 4-Bromo-2-chlorophenyl Unsub Dominant: H···H C···H/H···C Bromo Introduces: Br···H Br···O Unsub->Bromo Br Substitution Chloro Introduces: Cl···H Cl···O Unsub->Chloro Cl Substitution Both Combines: Br···H & Cl···H Br···O & Cl···O Reduced H···H Bromo->Both Chloro->Both

Caption: Influence of halogen substitution on intermolecular interactions.

The Synergy of Bromine and Chlorine: A Deeper Look

The Hirshfeld surface analysis of compounds containing the 4-bromo-2-chlorophenyl group reveals a synergistic effect of the two halogen atoms. The presence of both a bromine and a chlorine atom on the same phenyl ring creates a unique electronic and steric environment that facilitates a diverse range of intermolecular interactions.

The electron-withdrawing nature of both halogens can influence the aromatic system, affecting its ability to participate in π-π stacking interactions. The shape index plots for these compounds should be carefully examined for the characteristic red and blue triangles that signify such interactions.

Furthermore, the combination of a larger, more polarizable bromine atom and a smaller, more electronegative chlorine atom provides a nuanced landscape for the formation of halogen bonds and other weak interactions. This versatility in forming multiple types of directional intermolecular contacts is a key factor in the observed crystal packing of many 4-bromo-2-chlorophenyl-containing compounds and is a critical consideration in crystal engineering and drug development.

Conclusion: A Powerful Tool for Rational Design

Hirshfeld surface analysis provides an unparalleled, quantitative, and visually intuitive method for dissecting the complex network of intermolecular interactions within a crystal. For compounds containing the 4-bromo-2-chlorophenyl group, this analysis reveals the significant role of halogen···hydrogen and halogen···oxygen contacts in dictating the supramolecular architecture. By comparing these findings with analogues bearing different substitution patterns, we can appreciate the specific and often synergistic influence of the combined bromo and chloro substituents. This deeper understanding empowers researchers to make more informed decisions in the design of new molecules with tailored solid-state properties, ultimately accelerating the development of novel pharmaceuticals and functional materials.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-2-phenyloxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Synthesis

In the fast-paced environment of pharmaceutical research and development, the lifecycle of a chemical intermediate like 4-Bromo-2-phenyloxazole extends far beyond its role in a synthetic pathway. As researchers dedicated to scientific advancement, our responsibility encompasses not only the innovative application of such compounds but also their safe and environmentally conscious management upon project completion. Improper disposal of halogenated heterocyclic compounds poses significant risks to personnel and ecosystems.

This guide provides a comprehensive, technically grounded protocol for the proper disposal of this compound. It is designed for laboratory professionals who prioritize safety, regulatory compliance, and scientific integrity. We will move beyond simple checklists to explain the critical reasoning—the "why"—behind each procedural step, ensuring a robust and self-validating system for waste management in your laboratory.

Section 1: Hazard Profile and Risk Assessment of this compound

Understanding the intrinsic hazards of a compound is the foundational step in managing its waste stream. This compound is a halogenated organic compound whose toxicological properties have not been fully investigated.[1] However, based on available Safety Data Sheets (SDS) for it and structurally similar compounds, a clear hazard profile emerges. The primary risks are associated with direct contact and inhalation.

This chemical is classified as hazardous and requires careful handling to avoid irritation and potential toxicity.[1][2] The presence of the carbon-bromine bond places it in a regulatory category of concern, necessitating specialized disposal to prevent the formation of persistent environmental pollutants.

Table 1: Hazard and Safety Summary for this compound

PropertyValueSource(s)
CAS Number 861440-59-7[3][4]
Molecular Formula C₉H₆BrNO[3]
GHS Classification Skin Corrosion/Irritation, Category 2; Serious Eye Damage/Eye Irritation, Category 2; Specific target organ toxicity (single exposure), Category 3 (Respiratory system)[1]
Signal Word Warning [1][2]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1][5]
Physical State Solid / Powder[1]
Water Solubility Low water solubility is expected, suggesting it is not likely to be mobile in the environment.[1]
Disposal Classification Must be disposed of as Hazardous Waste .[1][6]

Section 2: Pre-Disposal Safety Operations: Engineering Controls and PPE

Before handling any waste containing this compound, the laboratory environment must be prepared to mitigate exposure risks. This involves a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

Engineering Controls: The First Line of Defense

All handling of this compound waste, especially the transfer of solids which can create dust, must be performed within a certified chemical fume hood.[7] This is non-negotiable. The fume hood's constant airflow protects the user from inhaling irritating dust or vapors and contains any minor spills that may occur during handling.

Personal Protective Equipment (PPE): A Mandate for Safety

The selection of PPE is dictated by the hazards identified in Section 1. The goal is to create a complete barrier between the researcher and the chemical waste.

Table 2: Required PPE for Handling this compound Waste

PPE ComponentSpecificationRationale and Best PracticesSource(s)
Hand Protection Chemical-resistant nitrile gloves (double-gloving recommended).Provides a barrier against skin irritation.[8] Change gloves immediately if contamination is suspected. Never wear gloves outside the lab.[9][10]
Eye Protection ANSI Z87.1-compliant safety goggles.Protects against dust particles and potential splashes, preventing serious eye irritation.[7][10]
Body Protection Flame-resistant lab coat with long, fitted sleeves.Protects skin and personal clothing from contamination. The coat should be kept fully fastened.[10]
Respiratory Protection NIOSH-approved respirator (e.g., N95)Required if there is a significant risk of dust generation and work cannot be conducted in a fume hood.[11][12]

Section 3: The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that ensures safety and regulatory adherence from the point of generation to final removal by a certified waste handler.

Step 1: Waste Classification and Segregation

Immediately classify all materials (e.g., residual solids, contaminated consumables like weigh paper or gloves) containing this compound as Halogenated Organic Hazardous Waste .

  • Causality: The presence of bromine, a halogen, means this waste cannot be mixed with non-halogenated organic waste.[6][13] Halogenated wastes require specific disposal methods, often high-temperature incineration, to prevent the release of toxic byproducts. Mixing waste streams increases disposal costs and complicates the disposal process.[13]

Step 2: Containerization

Use a dedicated, properly vetted waste container for accumulation.

  • Container Specifications:

    • Material: Must be chemically compatible (e.g., high-density polyethylene - HDPE).

    • Integrity: Must be leak-proof with a secure, screw-top lid. The container must be kept closed at all times except when adding waste.[6][14]

    • Condition: The container must be clean, dry, and in good condition.

Step 3: Labeling

Proper labeling is a critical regulatory requirement. As soon as the first drop of waste is added, the container must be labeled.

  • Label Contents:

    • The words "HAZARDOUS WASTE "[13]

    • The full chemical name: "Waste this compound " (avoid abbreviations or formulas).[6]

    • List any other chemical constituents and their approximate percentages.

    • The date accumulation started.

    • Relevant hazard information (e.g., "Irritant").

Step 4: Temporary On-Site Storage

Store the labeled waste container in a designated satellite accumulation area within the laboratory.

  • Storage Conditions:

    • The container must be stored in a secondary containment bin to catch any potential leaks.[14]

    • Store away from incompatible materials, particularly strong oxidizing agents.[15]

    • The storage area should be cool, dry, and well-ventilated.[1]

Step 5: Arranging for Final Disposal

Do not dispose of this chemical down the drain or in regular trash.[1][13]

  • Procedure: Once the container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[14] Provide them with a copy of the Safety Data Sheet.

Disposal Workflow Diagram

G cluster_lab Laboratory Operations cluster_ehs EHS / Contractor Operations gen Waste Generation (this compound & contaminated items) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe Handle Waste class Step 1: Classify as 'Halogenated Organic Waste' ppe->class seg Step 2: Segregate from Non-Halogenated Waste class->seg cont Step 3: Place in a Compatible, Labeled Container seg->cont store Step 4: Store in Secondary Containment in Lab cont->store pickup Step 5: Arrange for Waste Pickup store->pickup Container Full transport Transport to a Licensed Waste Facility pickup->transport final Final Disposal (e.g., High-Temp Incineration) transport->final

Caption: Disposal workflow for this compound.

Section 4: Emergency Procedures: Spill and Exposure Management

Even with meticulous planning, accidents can occur. A clear, rehearsed emergency plan is essential.

Small Spill Cleanup Protocol (<100g in a Fume Hood)

This procedure should only be performed by trained personnel wearing the full PPE described in Section 2.

  • Alert Personnel: Notify others in the immediate area.

  • Containment: Ensure the spill is contained within the fume hood. Do not allow it to spread.

  • Absorption: Gently cover the spill with an inert absorbent material, such as vermiculite or sand.[16][17] Work from the outside of the spill inward to prevent spreading.[16]

  • Collection: Once fully absorbed, carefully sweep or scoop the material into your designated halogenated hazardous waste container.[1][18] Avoid creating dust.

  • Decontamination: Wipe the spill area with a cloth dampened with soap and water. Place the cleaning cloth and any other contaminated materials into the waste container.[19]

  • Disposal: Seal and label the waste container and manage it as described in Section 3.

For larger spills or any spill outside of a fume hood, evacuate the area, post a warning sign, and contact your institution's EHS emergency line immediately.[6]

First Aid Measures

These are immediate actions to be taken while seeking professional medical help. Always have the SDS available for emergency responders.[20]

  • Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][7]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][7]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[1][7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[20][21]

Conclusion: A Commitment to the Full Scientific Lifecycle

The responsible management of chemical waste is a direct reflection of a laboratory's commitment to safety and scientific excellence. The procedures outlined in this guide for this compound are built upon a foundation of risk assessment, regulatory awareness, and sound chemical principles. By integrating these steps into your standard operating procedures, you ensure that the entire lifecycle of this chemical—from synthesis to disposal—is handled with the highest degree of professionalism and care, protecting yourself, your colleagues, and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.